9S-HODE
描述
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid has been reported in Turbinellus floccosus with data available.
Structure
3D Structure
属性
IUPAC Name |
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-UINYOVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017275 | |
| Record name | (+)-alpha-Dimorphecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Dimorphecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73543-67-6 | |
| Record name | α-Dimorphecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dimorphecolic acid, (9S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073543676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-HODE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-alpha-Dimorphecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73543-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (9S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KE04U9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Dimorphecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of 9S-HODE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid.[1][2] Initially identified as a product of lipid peroxidation, this compound is now recognized as a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its roles span from inflammation and pain perception to cell differentiation and tumorigenesis, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its investigation.
Biosynthesis and Metabolism of this compound
This compound is primarily generated from linoleic acid through several enzymatic and non-enzymatic pathways.
-
Lipoxygenases (LOXs): Various lipoxygenases can oxygenate linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9S-HPODE), which is subsequently reduced to this compound.[2]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin (B15479496) synthesis, can also metabolize linoleic acid to produce 9(R)-HODE and smaller amounts of 9(S)-HODE.[1]
-
Cytochrome P450 Enzymes: Microsomal cytochrome P450 enzymes metabolize linoleic acid into a mixture of 9-HpODE isomers, which are then reduced to their corresponding HODE forms.[1][3]
-
Non-Enzymatic Oxidation: Under conditions of oxidative stress, the free-radical-mediated oxidation of linoleic acid leads to the formation of a racemic mixture of 9-HODE isomers.[1]
Once formed, this compound can be further metabolized. For instance, it can be oxidized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE).[1] It can also be esterified into phospholipids (B1166683) and stored in cell membranes, creating a mobilizable pool that can be released upon cellular stimulation.[1]
Key Signaling Pathways
This compound exerts its biological effects by activating specific cell surface and nuclear receptors. The two most well-characterized signaling pathways are mediated by the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs). Additionally, it is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel.
GPR132 (G2A) Signaling
This compound is a potent agonist of GPR132, also known as G2A (G2 accumulation).[4][5][6] This receptor is highly expressed in immune cells like macrophages and T-cells, as well as in sensory neurons.[7] Activation of GPR132 by this compound triggers a cascade of intracellular events, including:
-
Intracellular Calcium Mobilization: Binding of this compound to GPR132 leads to an increase in intracellular calcium concentrations.[4][5]
-
MAP Kinase Activation: The pathway involves the activation of mitogen-activated protein (MAP) kinases.[5]
-
Inhibition of cAMP Accumulation: GPR132 activation results in the suppression of cyclic AMP levels.[5][7]
This signaling axis is implicated in pro-inflammatory responses, cell cycle arrest, and pain sensitization.[6][7]
PPAR Signaling
This compound can also act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARβ.[1][3] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation. The activation of PPARs by this compound can lead to both pro- and anti-inflammatory effects, depending on the cellular context. For example, in macrophages, PPARγ activation by HODEs can enhance the clearance of lipids.[6]
TRPV1 Channel Activation
This compound is an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and heat sensation.[1][8] The activation of TRPV1 by this compound contributes to inflammatory hyperalgesia.[9][10] While some studies suggest this compound is a potent activator of TRPV1, others indicate it is less efficacious than other endogenous ligands like anandamide.[8][9] The interaction of this compound with TRPV1 is a crucial mechanism in the perception of pain associated with inflammation and tissue injury.[1][8]
Biological Roles and Clinical Relevance
The diverse signaling activities of this compound translate into a wide range of biological functions with significant clinical implications.
Inflammation and Immune Response
This compound is a key player in the inflammatory process. It can act as a chemoattractant for monocytes and is involved in the differentiation of these cells into macrophages.[2] In conditions like atherosclerosis, this compound contributes to the pro-inflammatory environment within atherosclerotic plaques.[6]
Pain Perception
As a TRPV1 agonist, this compound is directly involved in mediating pain, particularly inflammatory and neuropathic pain.[7][8] Its levels are often elevated in tissues experiencing inflammation, contributing to hyperalgesia.[11]
Oxidative Stress
Elevated levels of this compound are considered a reliable marker of oxidative stress.[1][12] It is formed during lipid peroxidation and is found in increased concentrations in various diseases associated with oxidative stress, such as atherosclerosis, neurodegenerative diseases, and diabetes.[1][12]
Cancer
The role of this compound in cancer is complex and appears to be context-dependent. Some studies suggest that it can induce apoptosis in certain cancer cell lines, such as acute myeloid leukemia cells.[13] Conversely, elevated levels of 9-HODE have been associated with an increased risk of developing ovarian cancer.[14] The balance between the R and S enantiomers of HODEs may be crucial for regulating cell growth and apoptosis in tissues like the intestinal epithelium.[15]
Skin Photoaging
Recent research has implicated this compound in the process of skin photoaging.[16] Increased levels of this compound in UV-exposed skin of older individuals contribute to chronic inflammation, pigmentary changes, and degradation of the extracellular matrix.[16]
Quantitative Data on this compound Activity
The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Activation and Cellular Responses
| Parameter | Value | Cell Type/System | Reference |
| TRPV1 Activation (EC50) | ~300 nM | Rat Trigeminal Ganglion Neurons | [8] |
| Monocyte Chemotaxis | 10 µM | Primary Human Monocytes | [2][17] |
| PPARα and PPARγ Transactivation | 68 µM | Mouse Aortic Endothelial Cells | [2][17] |
| GPR132-mediated Calcium Mobilization | 1 µM | HEK-293 cells overexpressing G2A | [4] |
| Inhibition of Lymphocyte Proliferation (9(R)-HODE) | 25 µg/ml | Human peripheral blood lymphocytes | [18] |
Table 2: Concentrations in Biological Samples
| Sample Type | Condition | 9-HODE Concentration | Reference |
| Rat Plasma | Normal | 57.8 nmol/L | [18][19] |
| Human Plasma | Post 75-km cycling | 3.1-fold increase | [18][20] |
| Rat Hindpaw Tissue | Normal | 35 ± 7 pmol g-1 | [11] |
Experimental Protocols
The study of this compound requires robust analytical methods for its extraction, identification, and quantification, as well as specific bioassays to probe its function.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Detailed Methodology:
-
Sample Preparation: For the analysis of total 9-HODE (free and esterified), samples undergo base hydrolysis (e.g., with KOH) to liberate 9-HODE from lipids. For free 9-HODE analysis, this step is omitted.[18][19]
-
Internal Standard Spiking: An isotope-labeled internal standard, such as 9(S)-HODE-d4, is added to the sample to account for analyte loss during sample processing and for matrix effects during analysis.[21]
-
Extraction: The sample is acidified (pH 3-4), and lipids, including this compound, are extracted using an organic solvent mixture, such as a Folch solution (chloroform:methanol, 2:1 v/v).[18][22]
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase.[18]
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[18][19]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of total 9-HODE.
Principle: This is a competitive immunoassay. 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., horseradish peroxidase-HRP) for binding to a limited number of anti-9-HODE antibody-coated microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of 9-HODE in the sample.[18][23]
General Protocol:
-
Sample Preparation: Similar to LC-MS/MS, samples may require hydrolysis and extraction to isolate 9-HODE.[23]
-
Assay Procedure:
-
Standards and prepared samples are added to the antibody-coated microplate wells.
-
The 9-HODE-HRP conjugate is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which reacts with the bound HRP to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.[18][23]
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 9-HODE in the samples is determined by interpolating their absorbance values on the standard curve.[18]
Calcium Imaging for Receptor Activation
This technique is used to measure changes in intracellular calcium concentration upon stimulation with this compound, providing a functional readout of GPR132 or TRPV1 activation.
Methodology:
-
Cell Culture and Loading: Cells expressing the receptor of interest (e.g., HEK-293 cells transfected with GPR132, or dorsal root ganglion neurons endogenously expressing TRPV1) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8][9]
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Data Acquisition: A baseline fluorescence is recorded, after which the cells are perfused with a solution containing this compound. Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.[4][8]
-
Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude and kinetics of the calcium response are analyzed to assess the potency and efficacy of this compound as a receptor agonist.
Conclusion
This compound has emerged from being a mere marker of oxidative stress to a pleiotropic signaling molecule with profound biological significance. Its ability to activate multiple receptor systems, including GPR132, PPARs, and TRPV1, places it at the crossroads of numerous physiological and pathological processes. For researchers in academia and the pharmaceutical industry, a thorough understanding of this compound's synthesis, signaling, and biological roles is paramount for the development of novel therapeutic strategies targeting inflammation, pain, metabolic disorders, and cancer. The continued application of advanced analytical and cell-based methodologies will undoubtedly further unravel the complexities of this compound signaling and solidify its position as a key player in human health and disease.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 8. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]
- 9. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pre-diagnostic serum levels of fatty acid metabolites and risk of ovarian cancer in the Prostate, Lung, Colorectal, and Ovarian Cancer (PLCO) Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LIPID MAPS [lipidmaps.org]
- 18. benchchem.com [benchchem.com]
- 19. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. caymanchem.com [caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide to the 9S-HODE Synthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the essential fatty acid linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signaling. Its synthesis in mammals is a complex process involving multiple enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers with distinct biological activities. This technical guide provides a comprehensive overview of the this compound synthesis pathways, detailed experimental protocols for its analysis, and a summary of its downstream signaling mechanisms. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important signaling molecule.
Introduction
Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of signaling molecules.[1] Among these, the hydroxyoctadecadienoic acids (HODEs) have garnered significant attention for their roles in cellular signaling and disease. This compound, along with its regioisomer 13-HODE, is a prominent member of this family.[2] The stereochemistry of the hydroxyl group at the 9th carbon position is critical for its biological activity, with the S enantiomer often exhibiting distinct effects from the R enantiomer.[3] This guide will delve into the intricate pathways governing the endogenous production of this compound in mammalian systems.
This compound Synthesis Pathways
The synthesis of this compound from linoleic acid can occur through several enzymatic and non-enzymatic routes. The primary pathways involve lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as non-enzymatic free radical-mediated oxidation. Each pathway exhibits distinct stereoselectivity and product profiles.
Lipoxygenase (LOX) Pathway
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[2] In mammals, various LOX isoforms can metabolize linoleic acid to hydroperoxyoctadecadienoic acids (HPODEs), which are then rapidly reduced to HODEs by cellular peroxidases. While 15-lipoxygenase-1 (15-LOX-1) primarily produces 13-HODE, other lipoxygenases can generate 9-HPODE, the precursor to 9-HODE.[2]
Cyclooxygenase (COX) Pathway
Cyclooxygenases, the key enzymes in prostaglandin (B15479496) synthesis, can also metabolize linoleic acid. Both COX-1 and COX-2 can convert linoleic acid to 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).[3][4] These hydroperoxides are subsequently reduced to 9-HODE and 13-HODE. The COX pathway predominantly produces the 9R-HODE stereoisomer.[3]
Cytochrome P450 (CYP) Pathway
Microsomal cytochrome P450 enzymes are another important route for linoleic acid metabolism.[1][3] CYPs can produce a mixture of 9-HPODE and 13-HPODE from linoleic acid, which are then reduced to their corresponding HODEs.[3] This pathway typically yields a racemic mixture of 9-HODE, with a predominance of the R-enantiomer.[3]
Non-Enzymatic Pathway (Free Radical Oxidation)
Under conditions of oxidative stress, linoleic acid can be oxidized non-enzymatically by free radicals. This process generates a racemic mixture of 9-HPODE and 13-HPODE, leading to the formation of both this compound and 9R-HODE in roughly equal proportions.[2]
Diagram of this compound Synthesis Pathways
Caption: Overview of enzymatic and non-enzymatic pathways for this compound synthesis.
Quantitative Data on this compound Synthesis
The relative contributions of each pathway to the total this compound pool can vary depending on the cell type, physiological conditions, and the presence of inflammatory stimuli. The stereoselectivity of each enzymatic pathway is a key determinant of the biological activity of the resulting HODE mixture.
| Pathway | Key Enzymes | Primary Product(s) | Stereoselectivity (9S:9R ratio) | Reference |
| Lipoxygenase | Various LOX isoforms | 9S-HPODE | Predominantly S | [2] |
| Cyclooxygenase | COX-1, COX-2 | 9R-HPODE, 13S-HPODE | Predominantly R for 9-HODE | [3] |
| Cytochrome P450 | Microsomal CYPs | 9-HPODE, 13-HPODE | Racemic, slight R preference | [3] |
| Non-Enzymatic | Free Radicals | 9-HPODE, 13-HPODE | Racemic (approx. 1:1) | [2] |
Experimental Protocols
Accurate quantification and characterization of this compound are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experiments.
Lipoxygenase Activity Assay
This protocol measures the activity of lipoxygenase by detecting the formation of hydroperoxides, which absorb light at 234 nm.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Linoleic acid substrate solution (10 mM in ethanol)
-
Enzyme sample (cell lysate or purified enzyme)
-
Deionized water
Procedure:
-
Prepare the reaction mixture by adding 2.9 mL of sodium phosphate buffer to a quartz cuvette.
-
Add 50 µL of the linoleic acid substrate solution to the cuvette and mix gently.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of hydroperoxide per minute.
Diagram of Lipoxygenase Activity Assay Workflow
Caption: Step-by-step workflow for the lipoxygenase activity assay.
HPLC Method for this compound Analysis
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of HODE isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: n-hexane:isopropanol:acetic acid (e.g., 98.3:1.6:0.1, v/v/v)
Procedure:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Folch extraction). Reconstitute the dried lipid extract in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Elute the HODE isomers isocratically with the mobile phase at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 234 nm. The retention times for 9-HODE and 13-HODE will differ, allowing for their separation and quantification based on standard curves.
Mass Spectrometry for HODE Isomer Analysis
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of HODE isomers.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
C18 reverse-phase column for LC separation
-
Electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Similar to HPLC, extract and concentrate the lipids from the sample.
-
LC Separation: Separate the HODE isomers using a reverse-phase gradient.
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) for targeted quantification of this compound. The precursor ion for HODEs is m/z 295.2, and specific product ions can be used for confirmation and quantification. Isotope-labeled internal standards are recommended for accurate quantification.
Downstream Signaling Pathways of this compound
This compound exerts its biological effects by activating specific intracellular and cell surface receptors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).
PPARγ Activation
This compound is a known agonist of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation.[5] Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Diagram of this compound Signaling via PPARγ
Caption: this compound activates PPARγ to regulate target gene transcription.
GPR132 Signaling
This compound is also a ligand for GPR132, a G-protein coupled receptor expressed on various cell types, including immune cells.[2][5] Activation of GPR132 by this compound can initiate downstream signaling cascades involving G-proteins, leading to various cellular responses such as calcium mobilization and modulation of inflammatory pathways.[7]
Diagram of this compound Signaling via GPR132
Caption: this compound activates the GPR132 receptor to initiate intracellular signaling.
Conclusion
The synthesis of this compound in mammals is a multifaceted process involving a concert of enzymatic and non-enzymatic pathways. The resulting stereoisomeric composition of HODEs is a critical determinant of their biological activity. A thorough understanding of these synthesis pathways, coupled with robust analytical methods, is essential for elucidating the precise roles of this compound in health and disease. The signaling pathways mediated by PPARγ and GPR132 represent key targets for therapeutic intervention. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of modulating this compound synthesis and signaling. Further research into the specific roles of different LOX and CYP isoforms in this compound production and the intricate details of its downstream signaling will undoubtedly open new avenues for drug discovery and development.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
The Endogenous Formation of 9S-Hydroxy-10(E),12(Z)-octadecadienoic Acid (9S-HODE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. As an oxidized linoleic acid metabolite (OXLAM), this compound is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell signaling. Its formation can occur through multiple enzymatic and non-enzymatic pathways, leading to a complex regulatory network. This technical guide provides an in-depth overview of the endogenous formation of this compound, complete with experimental protocols and quantitative data to support further research and drug development in this area.
Pathways of this compound Formation
The endogenous synthesis of this compound from linoleic acid is a multifaceted process involving several key enzyme families and non-enzymatic oxidative reactions.
Enzymatic Pathways
a) Lipoxygenases (LOX)
Certain lipoxygenase isoforms can catalyze the stereospecific insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), which is subsequently reduced to this compound by cellular peroxidases. While human 15-lipoxygenase-1 (ALOX15) primarily produces 13-HODE from linoleic acid, the murine 8S-lipoxygenase, a homolog of human ALOX15B, has been shown to predominantly form this compound.[1] The specific human lipoxygenase responsible for significant this compound production is still under investigation, though ALOX15B mutants have been shown to produce this compound.[1]
b) Cyclooxygenases (COX)
The cyclooxygenase enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid. However, they can also metabolize linoleic acid. This reaction yields predominantly 9R-HODE, with smaller amounts of this compound being produced.[2] COX-2 exhibits a greater preference for linoleic acid compared to COX-1.[2]
c) Cytochrome P450 (CYP) Enzymes
Microsomal cytochrome P450 enzymes can oxidize linoleic acid to a mixture of 9-HPODE and 13-HPODE, which are then reduced to their corresponding HODE isomers.[2] This pathway typically produces a racemic mixture of 9-HODE, with the 9R-HODE isomer being more abundant. For instance, in human liver microsomes, the ratio of 9R-HODE to this compound is approximately 80:20.[2] Specific human CYP isoforms, such as CYP2B6 and CYP4F2, have been implicated in the metabolism of linoleic acid and other fatty acids.[3][4][5]
Non-Enzymatic Pathway: Free Radical Oxidation
Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS) such as free radicals and singlet oxygen.[2] This process is not stereospecific and results in the formation of a racemic mixture of 9-HODE and 9R-HODE, along with other oxidized products.[2] This pathway is a major contributor to HODE production in tissues experiencing inflammation, ischemia, or other forms of cellular stress.[2]
Signaling Pathways of this compound Formation
The formation of this compound is intricately linked to cellular signaling cascades, particularly those involved in inflammation and oxidative stress.
Quantitative Data on this compound Formation
The concentration and stereoisomeric ratio of 9-HODE can vary significantly depending on the tissue, cell type, and physiological or pathological state.
| Parameter | Pathway | Product Ratio (S:R) | Cellular Concentration | Reference |
| Stereoselectivity | Lipoxygenase (murine 8S-LOX) | Predominantly S | - | [1] |
| Cyclooxygenase (COX-1/2) | R > S | - | [2] | |
| Cytochrome P450 (human liver microsomes) | 20:80 | - | [2] | |
| Free Radical Oxidation | ~50:50 (racemic) | - | [2] | |
| Concentrations | Plasma (Rat, Normal) | - | 57.8 ± 18.7 nmol/L | [6] |
| Plasma (Human, Sepsis) | - | Significantly elevated vs. healthy | [7] | |
| Macrophages (Human THP-1, stimulated) | - | Increased expression | [8] | |
| Endothelial Cells (Human, in vitro) | - | Produced from linoleic acid | [9] |
Experimental Protocols
Measurement of this compound in Cultured Macrophages after LPS Stimulation
This protocol describes the induction and measurement of this compound in a human macrophage cell line (e.g., THP-1) following stimulation with lipopolysaccharide (LPS).
a) Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells in RPMI medium supplemented with 10% FBS, 4 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/ml.[8]
-
Differentiate THP-1 monocytes into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 36 hours.[8]
-
After differentiation, replace the medium with low serum (0.4% FBS) RPMI medium and allow the cells to rest for 24 hours.[8]
-
Stimulate the macrophages with 1 µg/ml LPS for a specified time course (e.g., 4, 12, or 24 hours) to induce an inflammatory response and subsequent lipid peroxidation.[10]
b) Lipid Extraction (Modified Folch Method):
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.[6]
-
Homogenize the sample on ice.[6]
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[6]
-
Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C.[6]
-
Collect the lower organic phase containing the lipids.[6]
-
Dry the lipid extract under a stream of nitrogen.[6]
c) LC-MS/MS Quantification:
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.[6]
-
Use a reverse-phase C18 column for chromatographic separation.[6]
-
Employ a linear gradient from a low to high percentage of organic mobile phase to elute the lipids.[6]
-
Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound. Monitor for specific precursor and product ion transitions for 9-HODE (e.g., m/z 295.2 -> 171.1).[6]
Differentiating Enzymatic vs. Non-Enzymatic Formation
To distinguish between the enzymatic and non-enzymatic pathways of this compound formation, a combination of specific inhibitors and antioxidants can be used in cell culture experiments.
Protocol Outline:
-
Set up parallel cell cultures as described in Protocol 1.
-
Pre-incubate separate cultures with:
-
A general COX inhibitor (e.g., indomethacin) to block the COX pathway.[9]
-
A general LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA) to block LOX pathways.
-
A general CYP inhibitor (e.g., 17-Octadecynoic acid, 17-ODYA) to block CYP pathways.[11]
-
An antioxidant (e.g., butylated hydroxytoluene, BHT) to inhibit non-enzymatic free radical oxidation.[12]
-
A vehicle control.
-
-
Stimulate the cells with LPS as in Protocol 1.
-
Harvest the cells, extract lipids, and quantify this compound levels using LC-MS/MS.
-
Perform chiral HPLC analysis to determine the 9S/9R HODE ratio in each condition.[13]
-
Compare the this compound levels and the S/R ratio across the different treatment groups to infer the relative contribution of each pathway. A significant reduction in this compound levels in the presence of a specific inhibitor suggests the involvement of that enzyme family. A decrease in the total amount of 9-HODE with a shift towards a more stereospecific S/R ratio in the presence of an antioxidant would indicate a significant contribution from the non-enzymatic pathway.
Chiral Separation of this compound and 9R-HODE
Distinguishing between the 9S and 9R enantiomers is crucial for understanding the specific roles of each in biological systems.
a) Sample Preparation:
-
Extract lipids from the biological sample as described in Protocol 1b.
-
The HODE fraction may need to be purified from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[14]
b) Chiral HPLC Analysis:
-
Use a chiral stationary phase column, such as a Chiralcel OD-H column (25 x 0.46 cm).[13]
-
Employ a normal phase mobile phase, for example, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 100:5 v/v).[13]
-
Set the flow rate to 1 ml/min.[13]
-
Detect the HODE enantiomers using a UV detector at 235 nm, which corresponds to the conjugated diene system in the HODE molecule.[13]
-
Quantify the peak areas for this compound and 9R-HODE to determine their relative abundance.
Conclusion
The endogenous formation of this compound is a complex process involving multiple enzymatic and non-enzymatic pathways that are highly dependent on the cellular context and state of oxidative stress. A thorough understanding of these formation pathways is essential for elucidating the precise biological functions of this compound and for the development of therapeutic strategies targeting its production and signaling. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the role of this compound in health and disease. Further research is needed to identify the specific human enzymes responsible for this compound synthesis and to fully delineate the quantitative contribution of each pathway in different pathological conditions.
References
- 1. JCI Insight - A broad-spectrum lipidomics screen of antiinflammatory drug combinations in human blood [insight.jci.org]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High plasma level of S100A8/S100A9 and S100A12 at admission indicates a higher risk of death in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative contributions of cyclooxygenase- and cytochrome P450 omega-hydroxylase-dependent pathways to hypoxic dilation of skeletal muscle resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gsartor.org [gsartor.org]
The Stereoisomeric Dichotomy of 9-HODE: A Technical Guide for Researchers
An In-depth Exploration of 9(S)-HODE and 9(R)-HODE for Therapeutic Development
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a pivotal oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. This molecule exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which, despite their subtle structural difference, exhibit distinct biological activities and are implicated in a range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1] The stereochemistry of the hydroxyl group at the 9th carbon position dictates their enzymatic synthesis, receptor interactions, and downstream signaling, making a clear understanding of their individual roles critical for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the synthesis, biological functions, and analytical methodologies for distinguishing and quantifying 9(S)-HODE and 9(R)-HODE, tailored for researchers, scientists, and drug development professionals.
Biosynthesis: A Tale of Two Pathways
The stereospecific formation of 9-HODE isomers is a key determinant of their biological context. While non-enzymatic free radical oxidation of linoleic acid produces a racemic mixture of 9(S)-HODE and 9(R)-HODE, enzymatic pathways yield specific stereoisomers.[2]
Enzymatic Synthesis of 9(S)-HODE:
The (S)-enantiomer is predominantly synthesized by the action of lipoxygenases (LOXs) . For instance, the murine 8(S)-lipoxygenase, a homolog of human 15(S)-lipoxygenase-2, metabolizes linoleic acid primarily to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), which is subsequently reduced to 9(S)-HODE.[2] Plant-derived lipoxygenases, such as those from maize, are also known to produce 9(S)-HpODE.[3]
Enzymatic Synthesis of 9(R)-HODE:
In contrast, the (R)-enantiomer is a major product of the cyclooxygenase (COX) pathway . Both COX-1 and COX-2 enzymes can metabolize linoleic acid to 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HpODE), which is then reduced to 9(R)-HODE.[2] Additionally, cytochrome P450 (CYP) enzymes can produce a mixture of both isomers, often with a predominance of the 9(R)-HODE enantiomer.[2]
Signaling Pathways and Biological Activities
9-HODE stereoisomers exert their biological effects primarily through two key receptors: the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G-protein coupled receptor 132 (GPR132). The differential activation of these receptors by 9(S)-HODE and 9(R)-HODE leads to distinct downstream cellular responses.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Both 9-HODE isomers are recognized as ligands for PPARγ, a key regulator of adipogenesis, inflammation, and glucose metabolism.[2] However, their agonist activities differ. Studies have shown that while various HODE isomers can bind to the PPARγ ligand-binding domain, they exhibit distinct transcriptional activities.[4] Some research suggests that 9-HODEs, in general, have lower PPARγ agonist activity compared to other regioisomers like 13-HODE.[4] One study even indicated that a specific geometric isomer of 9-HODE, 9-(E,E)-HODE, may act as a partial agonist or even an antagonist, reducing the expression of PPARγ-target genes in preadipocyte cells.[4]
G-Protein Coupled Receptor 132 (GPR132)
GPR132, also known as G2A, is a receptor for oxidized free fatty acids and plays a significant role in inflammation and immune cell function.[5] Notably, there is a clear stereopreference in the activation of GPR132. 9(S)-HODE is a more potent agonist of GPR132 than 9(R)-HODE.[6] Activation of GPR132 by 9(S)-HODE can induce intracellular calcium mobilization and the production of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes.[7]
Quantitative Data on Receptor Activation
| Ligand | Receptor | Assay | Result | Reference |
| 9(S)-HODE | GPR132 | Calcium Mobilization (CHO-G2A cells) | More potent than 9(R)-HODE | [6] |
| 9-HODE (unspecified) | GPR132 | Tango Assay | EC50 = 9.00 µM | [4] |
| 9-HODE (unspecified) | PPARα | Luciferase Transactivation Assay | >4-fold increase at 2 µM, >10-fold increase at 6 µM | [8] |
| 9-HODE (unspecified) | PPARγ | Luciferase Transactivation Assay | 2.5-fold increase at 6 µM | [8] |
| 9(S)-HODE | PPARγ | Reporter Assay (Mouse Aortic Endothelial Cells) | Increased transactivation at 68 µM | [9] |
| 9-(E,E)-HODE | PPARγ | Gene Expression (3T3-L1 cells) | Tended to decrease PPARγ-target gene expression | [4] |
Experimental Protocols
Accurate and reproducible quantification and analysis of 9-HODE stereoisomers are paramount for research and development. The following section details key experimental protocols.
Lipid Extraction from Tissues (Modified Folch Method)
This method is widely used for the efficient extraction of total lipids from biological samples.[2]
Materials:
-
Tissue sample (e.g., 100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue).
-
Transfer the homogenate to a glass tube and vortex thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
The dried lipid extract can then be reconstituted in a suitable solvent for further analysis.
Chiral HPLC Separation of 9-HODE Enantiomers
Distinguishing between 9(S)-HODE and 9(R)-HODE requires chiral chromatography. The use of a Chiralcel OD-H column is a well-documented method for this purpose.[10]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiralcel OD-H (e.g., 25 cm x 0.46 cm).[10]
-
Mobile Phase: Hexane/Isopropanol (e.g., 100:5 v/v).[10]
-
Flow Rate: 1 mL/min.[10]
-
Detection: UV at 235 nm (for the conjugated diene system).[10]
Procedure:
-
Prepare the mobile phase and equilibrate the Chiralcel OD-H column.
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers at 235 nm. The two peaks corresponding to 9(S)-HODE and 9(R)-HODE will have different retention times, allowing for their separation and quantification.
LC-MS/MS Analysis of 9-HODE
For sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Instrumentation and Example Parameters:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[11]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Ionization Mode: Negative ESI.[11]
-
MRM Transitions (Example for 9-HODE):
Procedure:
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using the C18 column and the specified gradient.
-
Detect and quantify 9-HODE using Multiple Reaction Monitoring (MRM) with the specified precursor and product ions. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Conclusion
The stereoisomers 9(S)-HODE and 9(R)-HODE, though structurally similar, are products of distinct biosynthetic pathways and exhibit differential activities on key cellular receptors, namely PPARγ and GPR132. This stereoisomeric dichotomy has profound implications for their roles in health and disease. For researchers and drug development professionals, a clear understanding of the nuances between these two molecules is essential. The ability to specifically synthesize, separate, and quantify each enantiomer, as detailed in the provided protocols, will be instrumental in elucidating their precise functions and in the development of novel therapeutics that target their specific signaling pathways. The continued investigation into the distinct biological signatures of 9(S)-HODE and 9(R)-HODE holds significant promise for advancing our understanding and treatment of a wide range of inflammatory and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. researchgate.net [researchgate.net]
- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Dual-Faceted Role of 9(S)-HODE in the Inflammatory Response: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a prominent bioactive lipid mediator derived from the essential fatty acid, linoleic acid. Once considered merely a marker of oxidative stress, this compound is now recognized as a critical signaling molecule with a complex and often contradictory role in the inflammatory cascade.[1][2] Its generation is significantly increased in conditions associated with inflammation and oxidative stress, such as atherosclerosis, diabetes, and pancreatitis.[3][4] This guide provides an in-depth examination of the synthesis, signaling pathways, and cellular effects of this compound, offering a technical resource for professionals engaged in inflammation research and therapeutic development. We will explore its dual functionality, acting as both a pro-inflammatory agonist and a modulator of cellular differentiation and lipid metabolism through distinct receptor systems.
Biosynthesis of this compound
This compound is synthesized through both enzymatic and non-enzymatic pathways, leading to its formation under both physiological and pathological conditions.
-
Enzymatic Pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin (B15479496) synthesis, can metabolize linoleic acid to 9(R)-HpODE and, to a lesser extent, 9(S)-HpODE, which are rapidly reduced to their corresponding HODE stereoisomers.[3]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes convert linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced.[3][5]
-
-
Non-Enzymatic Pathway:
Signaling Pathways in Inflammation
This compound exerts its biological effects by activating two primary and functionally distinct receptor families: the G protein-coupled receptor GPR132 and the nuclear receptor family of Peroxisome Proliferator-Activated Receptors (PPARs).
GPR132-Mediated Pro-Inflammatory Signaling
This compound is a potent and high-affinity endogenous ligand for G protein-coupled receptor 132 (GPR132), also known as G2A.[7][8] GPR132 is highly expressed in immune cells, particularly macrophages and monocytes, and its expression is upregulated in atherosclerotic plaques.[7][9] Activation of GPR132 by this compound initiates pro-inflammatory signaling cascades. Studies have shown that this interaction contributes to macrophage reprogramming, enhances the infiltration of polymorphonuclear leukocytes and macrophages into tissues, and drives a strong inflammatory response in wound healing models.[10][11] This pathway is considered a key mechanism for the pro-inflammatory effects of this compound, contributing to the progression of chronic inflammatory diseases like atherosclerosis.[7]
PPAR-Mediated Metabolic and Differentiation Signaling
In addition to its pro-inflammatory role, this compound also functions as a ligand for Peroxisome Proliferator-Activated Receptors, specifically PPARγ and PPARα.[3][5] PPARs are nuclear transcription factors that are master regulators of lipid metabolism and cellular differentiation. Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes involved in lipid uptake and metabolism, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).[5][9] This pathway is crucial for the differentiation of monocytes into macrophages and can influence foam cell formation.[5][7] Importantly, some effects of this compound, such as the induction of FABP4, are mediated by PPARγ independently of the GPR132 receptor.[9][12]
Quantitative Data Summary
The biological activity and relevance of this compound are underscored by its measured concentrations in biological systems and its potency in receptor activation assays.
Table 1: Reported Concentrations of 9-HODE in Biological Samples
| Sample Type | Species | Concentration | Analytical Method | Reference |
|---|---|---|---|---|
| Plasma | Rat | 57.8 ± 18.7 nmol/L | Q-TOFMS | [13] |
| Plasma | Rat | 84.0 nmol/L | Q-TOFMS (Standard Addition) | [13] |
| Meat Products | Various | 2.37 - 11.02 µg/g | HPLC |[14] |
Table 2: Receptor Activation and Binding Data for this compound
| Receptor | Assay Type | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| PPARα | Luciferase Transactivation | HepG2 | > 4-fold increase in activity | 2 µM | [5] |
| PPARα | Luciferase Transactivation | HepG2 | ~10-fold increase in activity | 6 µM | [5] |
| PPARγ | Luciferase Transactivation | HepG2 | ~2.5-fold increase in activity | 6 µM | [5] |
| GPR132 | Not Specified | CHO (expressing hG2A) | Potent stimulation | Not specified |[3] |
Experimental Protocols
Reproducible and accurate methodologies are essential for studying the role of this compound. Below are detailed protocols for its quantification and the assessment of its biological activity.
Protocol 1: Quantification of 9-HODE in Biological Samples by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of 9-HODE in plasma or tissue homogenates.
1. Sample Preparation and Hydrolysis:
-
To measure total 9-HODE (free and esterified), an alkaline hydrolysis step is required.
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE).
-
Add 0.2 M NaOH and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.[13]
-
Cool the sample on ice and acidify to pH 3-4 with hydrochloric acid.[15]
2. Lipid Extraction (Liquid-Liquid Extraction):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[16]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[16]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase solvent (e.g., 50:50 methanol:water).[15]
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a reverse-phase C18 column for separation. Employ a gradient elution, for example, with mobile phase A (water with 0.04% acetic acid) and mobile phase B (acetonitrile with 0.04% acetic acid).[13]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
4. Data Analysis:
-
Construct a standard curve using known concentrations of a 9-HODE standard.
-
Calculate the concentration of 9-HODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: In Vitro Macrophage Activation Assay
This protocol details the treatment of a human monocytic cell line to study the effects of this compound on gene expression.
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.[9]
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To differentiate monocytes into macrophages, seed 1 x 10⁶ cells per well in a 6-well plate and treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 36-48 hours.[9]
-
After differentiation, replace the medium with low-serum (0.4% FBS) RPMI for 24 hours before treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in ethanol (B145695).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 30 µM).[9] Ensure the final ethanol concentration is non-toxic to the cells (e.g., <0.1%).
-
Add the this compound-containing medium to the differentiated THP-1 macrophages. Include a vehicle control (medium with the same concentration of ethanol).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.[9]
3. Analysis of Gene Expression (qRT-PCR):
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., GPR132, PPARG, FABP4, CD36) relative to a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression upon this compound treatment compared to the vehicle control.
Conclusion and Future Directions
This compound is a pleiotropic lipid mediator with a distinct, dual role in the inflammatory response. Its ability to signal through both the pro-inflammatory GPR132 pathway and the metabolic/differentiative PPAR pathway places it at a critical nexus controlling immune cell function. This duality suggests that the net effect of this compound is highly context-dependent, relying on the receptor profile of the target cell and the surrounding inflammatory milieu.
For drug development professionals, these distinct pathways offer intriguing therapeutic possibilities. Selective antagonism of GPR132 could represent a novel strategy to mitigate the pro-inflammatory effects of this compound in chronic inflammatory diseases. Conversely, developing selective PPARγ agonists inspired by the structure of this compound could be beneficial for metabolic disorders. Further research is required to fully dissect the downstream signaling of the this compound/GPR132 axis and to understand how the balance between the GPR132 and PPAR pathways is regulated in vivo. A deeper understanding of these mechanisms will be paramount for successfully targeting this compound signaling for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR132 - Wikipedia [en.wikipedia.org]
- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Introduction: The Significance of 9S-HODE
An In-depth Technical Guide to 9S-HODE as a Lipid Peroxidation Biomarker
Audience: Researchers, scientists, and drug development professionals.
Lipid peroxidation, a key indicator of oxidative stress, is implicated in a vast array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The accurate measurement of this process is critical for understanding disease mechanisms and developing effective therapeutic interventions. Among the numerous byproducts of lipid peroxidation, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (this compound) has emerged as a prominent and reliable biomarker.
This compound is a stable, oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues.[2][3] Its levels are significantly elevated in conditions of oxidative stress, making it a valuable tool for assessing cellular damage.[1][4] Unlike highly reactive aldehydes or transient free radicals, HODEs are stable products, which facilitates their detection and quantification in biological matrices.[2][5] Furthermore, HODEs are often more abundant than other well-established biomarkers like F2-isoprostanes, potentially offering greater sensitivity in certain contexts.[2]
This technical guide provides a comprehensive overview of this compound, covering its biochemical origins, its role as a biomarker in various diseases, its signaling functions, and detailed protocols for its quantification.
Biochemical Formation of this compound
This compound can be generated through both non-enzymatic and enzymatic pathways. The prevalence of a specific stereoisomer (S or R) can offer insights into the underlying mechanism of formation.
2.1 Non-Enzymatic Formation (Free Radical-Mediated) Under conditions of oxidative stress, reactive oxygen species (ROS) can initiate the non-enzymatic peroxidation of linoleic acid.[1] This free-radical-induced oxidation generates racemic mixtures of hydroperoxy-octadecadienoic acids (HPODEs), including 9-HPODE, which are subsequently reduced to a mixture of 9(S)-HODE and 9(R)-HODE.[1] This non-stereospecific formation is a hallmark of generalized oxidative stress and is a major contributor to the HODE pool in tissues experiencing inflammation, ischemia, or other insults.[1][4]
2.2 Enzymatic Formation Specific enzymes can metabolize linoleic acid to produce distinct HODE isomers:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes primarily metabolize arachidonic acid but can also act on linoleic acid to produce predominantly 9(R)-HODE, with lesser amounts of 9(S)-HODE.[1]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes convert linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding HODE forms.[1] These reactions typically yield a racemic mixture where the R stereoisomer predominates.[1]
-
Lipoxygenases (LOX): In mice, 8(S)-lipoxygenase metabolizes linoleic acid to 9(S)-HpODE, which is then reduced to 9(S)-HODE.[1] However, the human ortholog, 15-lipoxygenase-2 (ALOX15B), primarily produces 13(S)-HODE from linoleic acid.[1]
Figure 1. Major enzymatic and non-enzymatic pathways for the formation of this compound from linoleic acid.
This compound as a Clinical and Research Biomarker
Elevated levels of 9-HODE (often measured as a total of 9-HODE and 13-HODE isomers) are associated with a wide range of diseases characterized by oxidative stress.
3.1 Association with Pathological Conditions Studies have consistently shown increased 9-HODE levels in various patient populations compared to healthy controls. It is considered a stable marker for lipid peroxidation, accumulating in tissues and biological fluids during disease progression.[1][5]
| Condition | Sample Type | Finding | Citation(s) |
| Atherosclerosis | Low-Density Lipoprotein (LDL) | 9-HODE levels are ~20 times more abundant in LDL of patients vs. controls. | [3] |
| Rheumatoid Arthritis | Low-Density Lipoprotein (LDL) | Increased levels of 9-HODE and 13-HODE compared to healthy subjects. | [1] |
| Alzheimer's Disease | Plasma, Red Blood Cells | Total HODEs (9-HODE + 13-HODE) are higher compared to healthy subjects. | [1][2] |
| Nonalcoholic Steatohepatitis (NASH) | Plasma | 9-HODE and 9-oxoODE are significantly elevated compared to patients with simple steatosis. | [1][4] |
| Pancreatitis | Serum, Pancreatic Secretions | 9-HODE and 9-oxoODE levels are elevated compared to control subjects. | [1] |
| Acute Exercise | Plasma | 13-HODE + 9-HODE levels show a transient 3.1-fold increase post-exercise, correlating with F2-isoprostanes. | [2][6] |
3.2 Quantitative Data Summary The concentration of 9-HODE can vary significantly based on the biological matrix and the physiological or pathological state.
| Analyte | Sample Matrix | Concentration / Change | Context | Citation(s) |
| 9-HODE | Rat Plasma | 57.8 ± 18.7 nmol/L | Baseline (Total) | [7] |
| 9-HODE | Rat Plasma | 84.0 nmol/L | Baseline (Total, standard curve method) | [7] |
| 13-HODE + 9-HODE | Human Plasma | 3.1-fold increase | Immediately post 75-km cycling | [2] |
Signaling Pathways and Biological Functions
Beyond its role as a biomarker, this compound is a bioactive lipid mediator that actively participates in cellular signaling, often with pro-inflammatory consequences.[6][8] It exerts its effects primarily through interactions with cell surface and nuclear receptors.
-
GPR132 (G2A Receptor): 9(S)-HODE is a high-affinity ligand for the G protein-coupled receptor 132 (GPR132), which is highly expressed in macrophages.[1][3][8] Activation of the this compound/GPR132 axis is linked to pro-inflammatory responses and is implicated in the progression of atherosclerosis.[3][8]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Both 9-HODE and 13-HODE are ligands for PPARs, particularly PPARγ.[2][9] This interaction can modulate gene expression related to lipid metabolism and inflammation.[8][9] For instance, HODEs can induce the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages via a PPARγ-dependent mechanism.[8]
Figure 2. Key signaling pathways activated by this compound through surface (GPR132) and nuclear (PPARγ) receptors.
Experimental Protocols for Quantification
The accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive detection, while ELISAs offer a high-throughput alternative.
Figure 3. General experimental workflow for the quantification of 9-HODE from biological samples via LC-MS/MS.
5.1 Sample Preparation: Extraction of Total 9-HODE This protocol details the steps to measure both free and esterified 9-HODE from plasma or tissue homogenates.
-
Alkaline Hydrolysis:
-
To a known volume of sample (e.g., 50 µL of plasma), add an equal volume of 15% potassium hydroxide (B78521) (KOH) in methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT, 5 mg/100 mL).[10]
-
Add an isotope-labeled internal standard (e.g., 13-HODE-d4) for accurate quantification.[7]
-
Incubate the mixture at 37-60°C for 30 minutes to hydrolyze the ester bonds, releasing HODEs from phospholipids (B1166683) and triglycerides.[7][10]
-
-
Acidification & Extraction:
-
Neutralize the sample and then acidify to a pH of approximately 3-4 using 1N HCl.[10][11]
-
Perform a liquid-liquid extraction. A common method is the Folch procedure, adding a 2:1 (v/v) mixture of chloroform:methanol to the sample.[11][12]
-
Vortex the mixture vigorously for 1-2 minutes.[12]
-
Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution, vortexing again, and centrifuging (e.g., 2,000 x g for 10 minutes) to separate the aqueous and organic layers.[12]
-
-
Drying and Reconstitution:
5.2 LC-MS/MS Analysis Protocol This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 9-HODE.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[12]
-
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11][12]
-
Mobile Phase A: Water with an additive like 0.04% acetic acid.[7]
-
Mobile Phase B: A mixture of organic solvents, such as acetonitrile/isopropanol (80:20).[7]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the lipids.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[7]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
5.3 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA kits provide a high-throughput method for quantifying total 9-HODE.
-
Principle: This is a competitive immunoassay. 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., HRP) for a limited number of binding sites on an antibody-coated microplate. The resulting colorimetric signal is inversely proportional to the amount of 9-HODE in the sample.[10]
-
General Protocol:
-
Prepare samples, which may require hydrolysis and extraction as described for LC-MS.[11]
-
Add standards and prepared samples to the antibody-coated wells.
-
Add the 9-HODE-HRP conjugate to initiate competition.
-
Incubate, then wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
Quantify the sample concentration by interpolating its absorbance value against a standard curve.[10][11]
-
Conclusion and Future Directions
This compound is a robust and clinically relevant biomarker of lipid peroxidation and oxidative stress. Its stability and relative abundance make it an attractive analyte for studying a wide range of pathological conditions.[2][5] The ability to distinguish between enzymatic and non-enzymatic formation pathways through chiral analysis can provide deeper mechanistic insights into disease processes. As analytical techniques continue to improve in sensitivity and throughput, the role of this compound in clinical diagnostics, drug development, and fundamental research is poised to expand, offering a clearer window into the complex interplay of oxidative stress and human disease.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 9S-HODE
For Researchers, Scientists, and Drug Development Professionals
Core Summary
9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It plays a significant role in a variety of physiological and pathological processes, including inflammation, immune response, and cancer progression. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and signaling pathways. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further research and drug development efforts in this area.
Molecular Targets and Signaling Pathways
This compound exerts its biological effects through interaction with several key molecular targets, primarily the G-protein coupled receptor 132 (GPR132), also known as G2A, and peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.
GPR132-Mediated Pro-Inflammatory Signaling
This compound is a potent agonist of GPR132, a receptor highly expressed in macrophages and other immune cells.[1] Activation of GPR132 by this compound initiates a signaling cascade that contributes to pro-inflammatory responses. This pathway is particularly relevant in the context of atherosclerosis, where 9-HODE generated in advanced lesions can exacerbate inflammation, leading to a more fragile and rupture-prone plaque.[2] The binding of this compound to GPR132 can lead to an increase in intracellular calcium levels, a key second messenger in many signaling pathways.
PPAR-Mediated Gene Regulation
In addition to its effects via GPR132, this compound can also act as a ligand for PPARα and PPARγ, which are nuclear receptors that function as transcription factors to regulate gene expression.[3] Activation of PPARγ by this compound can have seemingly contradictory effects to its GPR132-mediated actions. For instance, in macrophages, PPARγ activation can lead to the expression of genes involved in lipid uptake and metabolism, such as CD36 and fatty acid-binding protein 4 (FABP4), which can be protective in the early stages of atherosclerosis.[1] However, the overall effect of this compound is context-dependent and may be influenced by the cellular environment and the relative expression levels of its different receptors.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Gene Expression in THP-1 Monocytes/Macrophages
| Gene | Cell Type | This compound Concentration (µM) | Fold Change in Expression | Reference |
| FABP4 | THP-1 Monocytes | 30 | ~2.5 | [1] |
| FABP4 | THP-1 Macrophages | 30 | ~3.0 | [1] |
| GPR132 | THP-1 Monocytes | 30 | ~1.5 | [1] |
Table 2: Receptor Activation by this compound
| Receptor | Assay Type | Cell Line | EC50 / Effective Concentration (µM) | Reference |
| GPR132 | Calcium Flux | HEK-293 | 1 | [4] |
| PPARα | Reporter Assay | Mouse Aortic Endothelial Cells | 68 | [3] |
| PPARγ | Reporter Assay | Mouse Aortic Endothelial Cells | 68 | [3] |
Detailed Experimental Protocols
GPR132 Activation Assay (Calcium Flux)
This protocol describes a method to measure the activation of GPR132 by this compound by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells
-
GPR132 expression vector
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Transfection: Transfect HEK-293 cells with a GPR132 expression vector using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with a physiological buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader.
-
Stimulation: Add this compound to the wells at the desired concentration (e.g., 1 µM).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence to determine the extent of intracellular calcium mobilization, which is indicative of GPR132 activation.
PPARγ Transactivation Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the ability of this compound to activate PPARγ using a luciferase reporter gene assay.
Materials:
-
A suitable cell line (e.g., HEK-293, HepG2)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the chosen cell line with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs) upstream of the luciferase gene.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the transcriptional activity of PPARγ.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for variations in transfection efficiency.
siRNA-Mediated Silencing of GPR132 in THP-1 Cells
This protocol describes the silencing of GPR132 expression in THP-1 monocytes using small interfering RNA (siRNA).[1]
Materials:
-
THP-1 monocytes
-
siRNA targeting GPR132
-
Non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Preparation: Culture THP-1 monocytes to the desired density.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the GPR132 siRNA or control siRNA and the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the THP-1 cell suspension.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of GPR132 knockdown at the mRNA (by qPCR) or protein (by Western blot) level.
-
Downstream Applications: Use the GPR132-silenced cells in subsequent experiments to investigate the role of this receptor in this compound-mediated effects.
Conclusion
This compound is a multifaceted signaling molecule with complex and sometimes opposing biological activities, primarily mediated through the GPR132 and PPAR receptors. Its pro-inflammatory actions via GPR132 in advanced atherosclerotic lesions contrast with its potentially protective, anti-inflammatory, and metabolic regulatory roles through PPARγ activation. A thorough understanding of these distinct signaling pathways is crucial for the development of targeted therapeutic strategies for a range of diseases, including cardiovascular disease, inflammatory disorders, and cancer. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate mechanisms of this compound and harnessing its therapeutic potential.
References
- 1. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection | Semantic Scholar [semanticscholar.org]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying dynamic pro-inflammatory gene expression and heterogeneity in single macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9S-HODE Signaling Pathways and Receptors
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound has emerged as a critical signaling molecule involved in a spectrum of physiological and pathological processes, including inflammation, metabolic regulation, pain perception, and atherosclerosis.[1][2] Its biological activities are multifaceted, stemming from its ability to interact with distinct classes of receptors located at both the cell surface and within the nucleus. This guide provides a comprehensive overview of the biosynthesis, receptor interactions, and core signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.
Biosynthesis of this compound
This compound is synthesized from linoleic acid through both enzymatic and non-enzymatic pathways. The context of its formation, particularly the presence of cellular stress, often dictates the predominant synthetic route.
-
Enzymatic Pathways:
-
Lipoxygenases (LOX): Various lipoxygenase enzymes can directly oxygenate linoleic acid to form the hydroperoxy precursor, 9(S)-hydroperoxyoctadecadienoic acid (9S-HpODE), which is subsequently reduced to this compound.[3]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to produce 9S-HpODE, although they predominantly form the 9(R) stereoisomer.[1]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes also produce a mixture of 9(S)- and 9(R)-HpODE from linoleic acid, which are then reduced to their corresponding HODE forms.[1]
-
-
Non-Enzymatic Pathway:
-
Oxidative Stress: In conditions of high oxidative stress, linoleic acid can be non-enzymatically oxidized by free radicals and singlet oxygen to form a mixture of HODE isomers, including this compound.[1] This mechanism is particularly relevant in the pathology of diseases like atherosclerosis.[4][5]
-
Receptors for this compound
This compound exerts its biological effects by binding to several distinct receptor types, leading to the activation of divergent signaling cascades.
-
2.1 G Protein-Coupled Receptor 132 (GPR132/G2A): GPR132, also known as G2A, is a cell surface G protein-coupled receptor (GPCR) that is highly expressed in macrophages and lymphoid tissues.[4][6][7] this compound is recognized as a potent and high-affinity ligand for human GPR132.[1][4] The activation of GPR132 by this compound is primarily associated with pro-inflammatory responses, chemotaxis, and cell cycle regulation.[4][7]
-
2.2 Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that function as ligand-activated transcription factors. This compound can diffuse into the cell and directly bind to and activate several PPAR isoforms.
-
PPARγ: this compound is a direct agonist for PPARγ.[1][4] This interaction is central to its role in metabolic regulation, including the induction of genes involved in lipid uptake and metabolism, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).[4][6][8]
-
PPARα and PPARβ: Studies have also shown that this compound can activate PPARα and PPARβ, further expanding its influence on lipid metabolism and cellular differentiation.[1][3][8]
-
-
2.3 Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel known for its role in detecting noxious stimuli, including heat and capsaicin. 9-HODE and other related OXLAMs can directly activate TRPV1, contributing to inflammatory pain and hyperalgesia.[1][8]
Core Signaling Pathways
The binding of this compound to its receptors initiates distinct downstream signaling cascades that mediate its diverse cellular effects.
-
3.1 GPR132-Mediated Signaling Cascade: Upon binding of this compound, GPR132 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular events:
-
G-Protein Activation: GPR132 couples primarily to Gi/o and Gq proteins.
-
Second Messenger Modulation: Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels), stimulation of phospholipase C (PLC), and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores.[7]
-
MAPK Activation: The pathway culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2.[7]
-
Functional Outcomes: This pathway is predominantly pro-inflammatory, inducing monocyte chemotaxis and the expression of inflammatory mediators.[3][4]
-
-
3.2 PPARγ-Mediated Transcriptional Regulation: As a nuclear receptor agonist, this compound modulates gene expression.
-
Nuclear Translocation: After entering the cell, this compound binds to PPARγ in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes involved in metabolic processes.
-
Functional Outcomes: Key target genes include CD36 (a scavenger receptor involved in fatty acid uptake) and FABP4, leading to macrophage differentiation and modulation of lipid homeostasis.[4][6][8]
-
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 9S-HODE with PPAR Gamma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between 9-hydroxy-9(Z),11(E)-octadecadienoic acid (9S-HODE) and the peroxisome proliferator-activated receptor gamma (PPARγ). This compound, an oxidized derivative of linoleic acid, has been identified as a natural ligand for PPARγ, a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation. This document synthesizes current research findings, presenting quantitative data on binding and activation, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid signaling, nuclear receptor function, and the development of therapeutic agents targeting the PPARγ pathway.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating gene expression related to lipid and glucose homeostasis, as well as inflammatory responses. Its activation by various ligands, including the thiazolidinedione (TZD) class of anti-diabetic drugs, has made it a significant target for therapeutic intervention. Natural ligands of PPARγ include a variety of fatty acids and their derivatives. Among these, this compound has emerged as a significant endogenous modulator of PPARγ activity.
This compound is a stable oxidation product of linoleic acid, found in oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques, suggesting its involvement in cardiovascular diseases.[1] The interaction between this compound and PPARγ provides a crucial link between lipid metabolism, oxidative stress, and the regulation of gene expression. Understanding the intricacies of this interaction is paramount for elucidating the physiological and pathological roles of this compound and for the development of novel therapeutics targeting PPARγ.
Quantitative Analysis of this compound and PPARγ Interaction
The interaction between this compound and PPARγ has been characterized by various biophysical and biochemical assays. While specific Kd and EC50 values for this compound are not consistently reported across the literature, the available data indicates a direct binding and functional activation.
Table 1: Binding Affinity and Activation Data for PPARγ Ligands
| Ligand | Binding Assay Type | Binding Affinity (Kd/IC50) | Activation Assay Type | Potency (EC50) | Target Gene Regulation | Reference |
| This compound | WaterLOGSY NMR | Binding Confirmed | Dual-Luciferase Reporter Assay | Activity Varies by Isomer | Upregulates FABP4, CD36 | [1][2] |
| Rosiglitazone | TR-FRET | ~30 nM (IC50) | Dual-Luciferase Reporter Assay | ~50 nM | Potent Activator | [3] |
| T0070907 (Antagonist) | Radioligand Binding | 1 nM (IC50) | Reporter Gene Assay | - | Inhibits PPARγ Activity | [4] |
Note: Specific Kd and EC50 values for this compound are not consistently available in the reviewed literature. The activity of 9-HODE isomers can vary, with some studies suggesting partial agonism or even inhibitory effects.[2]
Signaling Pathway of this compound-Mediated PPARγ Activation
The binding of this compound to PPARγ initiates a cascade of molecular events leading to the regulation of target gene expression. The canonical pathway involves the heterodimerization of PPARγ with the retinoid X receptor (RXR), followed by the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and PPARγ.
Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of this compound to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled tracer.
Materials:
-
Recombinant human PPARγ-LBD (GST-tagged)
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescently labeled PPARγ agonist (Tracer/Acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PPARγ-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer to their optimal working concentrations in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 5 µL of the this compound serial dilution or vehicle control.
-
Add 5 µL of the diluted fluorescent tracer to each well.
-
Add 10 µL of a pre-mixed solution of PPARγ-LBD and terbium-labeled anti-GST antibody to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Tracer).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the log concentration of this compound to determine the IC50 value.
-
Reporter Gene Assay (Dual-Luciferase Assay)
This cell-based assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPRE upstream of a luciferase gene (e.g., pGL4.23[luc2/PPRE])
-
Control reporter vector with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white-walled plate at a density of 2 x 104 cells per well and incubate overnight.
-
-
Transfection:
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Ligand Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment leads to the recruitment of PPARγ to the PPREs of its target genes in intact cells.
Materials:
-
Differentiated THP-1 macrophages (or other relevant cell type)
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Anti-PPARγ antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the PPRE of a known PPARγ target gene (e.g., FABP4) and a negative control region.
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat differentiated THP-1 cells with this compound or vehicle for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-PPARγ antibody or IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers for the target PPRE and a negative control region.
-
Calculate the enrichment of the target region in the PPARγ IP sample relative to the IgG control and input DNA.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different stages of a research project is crucial for planning and execution.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
GPR132: A Comprehensive Technical Guide to its Role as a Receptor for 9S-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A (G2 accumulation protein), has emerged as a significant player in cellular signaling, particularly in the context of immune responses, inflammation, and neuropathic pain. Initially identified as a stress-inducible gene, subsequent research has solidified its role as a receptor for oxidized lipids, with 9(S)-hydroxyoctadecadienoic acid (9S-HODE) being its most potent endogenous ligand.[1][2] This technical guide provides an in-depth overview of the GPR132 receptor, focusing on its interaction with this compound, the downstream signaling pathways, quantitative aspects of this interaction, and detailed experimental protocols for its study.
GPR132 is highly expressed in immune cells, particularly macrophages, and is found in atherosclerotic plaques.[1] The activation of GPR132 by this compound has been implicated in various pathophysiological processes, including macrophage migration and polarization, making it a compelling target for drug development in inflammatory diseases and oncology.[3][4][5]
Signaling Pathways of GPR132 Activated by this compound
Upon binding of this compound, GPR132 undergoes a conformational change, enabling it to interact with and activate heterotrimeric G proteins. The receptor is known to couple to multiple G protein subtypes, including Gq, Gs, and Gi, leading to the initiation of distinct downstream signaling cascades. Furthermore, GPR132 activation can also trigger G protein-independent signaling through β-arrestin recruitment.
Gq-Mediated Signaling
Activation of the Gq pathway by the GPR132-9S-HODE complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, influencing cellular processes such as inflammation and neurotransmitter release.[3][6]
Caption: GPR132 Gq-mediated signaling pathway upon this compound binding.
Gs-Mediated Signaling
Coupling of the activated GPR132 receptor to Gs proteins stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). As a ubiquitous second messenger, cAMP activates protein kinase A (PKA), which then phosphorylates numerous cellular substrates, thereby regulating gene transcription, metabolism, and other cellular functions.
Caption: GPR132 Gs-mediated signaling pathway upon this compound binding.
β-Arrestin-Mediated Signaling
In addition to G protein-dependent pathways, agonist-bound GPR132 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. Moreover, β-arrestins can act as scaffolds for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of G protein-independent signaling that can regulate cell proliferation, migration, and survival.
Caption: GPR132 β-arrestin-mediated signaling pathway.
Quantitative Data: this compound Interaction with GPR132
The potency and efficacy of this compound and other ligands at the GPR132 receptor have been quantified in various functional assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency in functional assays, while the half-maximal inhibitory concentration (IC50) is used for antagonists. The dissociation constant (Kd) from radioligand binding assays provides a measure of binding affinity.
| Ligand | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC50 | ~2 | [4] |
| (±)9-HODE | IP-1 Accumulation | CHO-K1-hG2A | EC50 | 7.5 | [2] |
| 9(S)-HODE | β-arrestin Recruitment | CHO-K1 | EC50 | 7.7 | [7] |
| 9-HODE | Yeast-based Assay | YIG95 | pEC50 | 5.9 ± 0.14 | [1] |
| 13(S)-HODE | Calcium Mobilization | COS-1-Aequorin | EC50 | >10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GPR132 and its interaction with this compound. Below are synthesized protocols for key experiments based on published literature.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR132 activation.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR132 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of 9S-HODE in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid. As a significant signaling molecule, this compound is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cellular differentiation. Its role in conditions such as atherosclerosis, diabetes, and cancer has made it a molecule of interest for researchers and drug development professionals.[1][2][3][4] This technical guide provides an in-depth overview of the physiological concentrations of this compound in plasma, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.
Physiological Concentrations of this compound in Plasma
Quantifying the precise physiological concentration of this compound in the plasma of healthy humans is challenging, as many studies report the combined concentrations of 9-HODE and its isomer, 13-HODE. Furthermore, levels can be influenced by factors such as diet, exercise, and underlying health conditions.
| Species | Condition | 9-HODE Concentration | Citation |
| Rat | Normal | 57.8 ± 18.7 nmol/L | [6] |
| Human | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated vs. healthy controls | [7] |
| Human | Atherosclerotic Patients (in LDL) | Increased 20-fold to 100-fold vs. healthy volunteers | [3] |
Note: The concentrations listed above are for total 9-HODE (a mix of 9S and 9R isomers) and may include both free and esterified forms unless otherwise specified. Further research is needed to establish definitive baseline concentrations of this compound in healthy human plasma.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in plasma is critical for research and clinical applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. The following protocol provides a general workflow.
1. Sample Preparation:
-
Hydrolysis: To measure total 9-HODE (both free and esterified), plasma samples are subjected to base hydrolysis (e.g., using potassium hydroxide) to release 9-HODE from complex lipids.[8] This step is omitted if only free 9-HODE is to be quantified.
-
Internal Standard Spiking: An isotope-labeled internal standard (e.g., 9-HODE-d4) is added to the sample to account for analyte loss during sample preparation and analysis.
-
Extraction: The sample is acidified (pH 3-4), and lipids, including 9-HODE, are extracted using an organic solvent such as ethyl acetate (B1210297) or through solid-phase extraction (SPE).
-
Drying and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. A C18 reversed-phase column is typically used to separate this compound from other isomers and interfering substances.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for specific and sensitive detection and quantification of this compound based on its specific precursor and product ion transitions.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for quantifying total 9-HODE.
1. Principle: This is a competitive immunoassay where 9-HODE in the sample or standard competes with a known amount of 9-HODE conjugated to an enzyme (like horseradish peroxidase, HRP) for binding to a limited number of anti-9-HODE antibodies coated on a microplate. The amount of enzyme conjugate bound is inversely proportional to the concentration of 9-HODE in the sample.[10]
2. General Protocol:
-
Sample Preparation: Plasma samples are typically extracted as described for the LC-MS/MS method to remove interfering substances.
-
Assay Procedure:
-
The extracted samples and standards are added to the antibody-coated wells.
-
The 9-HODE-HRP conjugate is then added.
-
After an incubation period to allow for competitive binding, the plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound HRP to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 9-HODE in the samples is then determined by interpolating their absorbance values on the standard curve.[10]
Signaling Pathways of this compound
This compound exerts its biological effects primarily through two key signaling pathways: the G protein-coupled receptor 132 (GPR132) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
GPR132 Signaling Pathway
This compound is a potent agonist of GPR132, also known as G2A.[11][12] Activation of this receptor is involved in inflammatory responses and immune cell function.[11][12]
PPARγ Signaling Pathway
This compound can also act as a ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[5][13][14]
Conclusion
This compound is a critical lipid mediator with diverse biological functions. While establishing a definitive physiological plasma concentration in healthy individuals requires further investigation, robust analytical methods exist for its accurate quantification. Understanding its signaling through GPR132 and PPARγ provides valuable insights for researchers and professionals in drug development aiming to modulate its pathways for therapeutic benefit.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9S-HODE in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-hydroxyoctadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Its accumulation in atherosclerotic lesions and plasma is strongly associated with cardiovascular disease (CVD).[1][2][3] This technical guide provides an in-depth analysis of the multifaceted role of this compound in CVD, focusing on its signaling pathways, cellular effects, and the experimental methodologies used for its study. This compound exerts its effects primarily through two key receptors: the G protein-coupled receptor 132 (GPR132) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its actions are context-dependent, with evidence suggesting both pro-inflammatory and potentially protective roles in the vasculature. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways to aid researchers in this critical area of cardiovascular medicine.
Introduction to this compound and its Cardiovascular Significance
9-Hydroxyoctadecadienoic acid (this compound) is a member of the oxidized linoleic acid metabolites (OXLAMs) family.[2] It is formed from linoleic acid, the most abundant polyunsaturated fatty acid in the human diet, through enzymatic pathways involving cyclooxygenase and cytochrome P450, or non-enzymatic free radical-mediated oxidation.[2][4] Under conditions of oxidative stress, which are prevalent in cardiovascular diseases like atherosclerosis, the production of this compound is significantly increased.[1][2]
Elevated levels of this compound are found in atherosclerotic plaques and the low-density lipoproteins (LDL) of patients with atherosclerosis.[1][3] Studies have shown that 9-HODE levels can be 20 times higher in young patients with atherosclerosis and up to 100-fold greater in elderly patients compared to healthy individuals, highlighting its potential as both a biomarker and a pathogenic mediator of the disease.[3] this compound influences a range of cellular processes implicated in CVD, including inflammation, endothelial dysfunction, macrophage activation, and platelet function.[1][3][5][6]
Core Signaling Pathways of this compound
This compound exerts its biological functions by activating specific cellular receptors, leading to downstream signaling cascades that modulate gene expression and cellular behavior. The two primary receptors identified are GPR132 and PPARγ.[1][2]
GPR132-Mediated Signaling
The G protein-coupled receptor 132 (GPR132), also known as G2A, is a high-affinity receptor for this compound.[1][7][8] GPR132 is highly expressed in macrophages within atherosclerotic plaques.[1] The binding of this compound to GPR132 is predominantly associated with pro-inflammatory and pro-atherogenic effects.[1][7] This signaling axis is implicated in macrophage apoptosis, which can contribute to the formation of a fragile, acellular plaque in advanced atherosclerotic lesions.[1] Activation of GPR132 by this compound can also sensitize other receptors, such as TRPV1, contributing to inflammatory signaling.[9]
PPARγ-Mediated Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that acts as a ligand-activated transcription factor.[10][11] Both this compound and its isomer 13-HODE are known ligands for PPARγ.[1][2] PPARγ activation in vascular cells is generally considered protective, with anti-inflammatory and anti-atherogenic effects.[1][10] For instance, PPARγ activation can promote the differentiation of monocytes into anti-inflammatory M2 macrophages and increase the expression of genes involved in lipid clearance, such as CD36.[1][7] However, the role of this compound as a PPARγ agonist is complex; some studies suggest its activity is less potent than other isomers and may depend on the cellular context and concentration.[12][13]
Quantitative Data on this compound Effects
The biological impact of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings relevant to cardiovascular disease.
Table 1: Effects of this compound on Gene Expression in Vascular and Immune Cells
| Cell Type | Treatment | Concentration | Target Gene | Effect | Fold Change / I50 | Reference |
| THP-1 Monocytes | This compound | 10 µM | FABP4 mRNA | Increased Expression | ~2.5-fold | [7] |
| THP-1 Monocytes | This compound | 10 µM | GPR132 mRNA | Increased Expression | ~2-fold | [7] |
| Human U937 Monocytes | This compound | Not Specified | PPARγ2 transcripts | Increased Expression | 4-fold | [1] |
| HepG2 Cells | This compound | Not Specified | CD36, FASN, PPARγ | Increased Expression | Not specified | [13] |
| Human Platelets | This compound | 34 µM | TXB2 Formation | Inhibition (I50) | 34 µM | [5] |
Table 2: Plasma Concentrations of this compound in Disease States
| Condition | Species | Mean Concentration (nmol/L) | Comparison Group | Fold Increase | Reference |
| Atherosclerosis (Young) | Human | Not Specified | Healthy Volunteers | ~20-fold | [3] |
| Atherosclerosis (Aged) | Human | Not Specified | Healthy Volunteers | 30 to 100-fold | [3] |
| Baseline | Rat | 57.8 ± 18.7 | N/A | N/A | [14] |
Key Experimental Protocols
Accurate quantification and functional assessment of this compound are critical for research and development. Below are detailed methodologies for key experiments.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from methods for analyzing oxidized linoleic acid metabolites in plasma.[14][15][16]
Objective: To extract and accurately quantify the concentration of this compound from plasma samples.
Materials:
-
Plasma samples, stored at -80°C
-
Glass tubes (12 x 75mm)
-
Stable isotope-labeled internal standard (e.g., 13-HODE-d4)
-
0.2 M Sodium Hydroxide (NaOH) in methanol (B129727)
-
0.5 N Hydrochloric Acid (HCl)
-
Hexane (B92381) (HPLC grade)
-
Nitrogen gas supply
-
Reconstitution solvent (e.g., 80:20 methanol:water)
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. To 50-200 µL of plasma in a glass tube, add a known amount of the internal standard.[15][16]
-
Base Hydrolysis: Add 200 µL of 0.2 M NaOH in methanol to release esterified HODEs. Vortex thoroughly and incubate at 60°C for 30 minutes.[14][15]
-
Acidification: Cool the tubes on ice and acidify the mixture to pH ~3 by adding ~100 µL of 0.5 N HCl.[15]
-
Liquid-Liquid Extraction: Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes. Centrifuge at 2,000 x g for 5-10 minutes to separate the phases.[16]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube. Repeat the extraction step one more time and combine the organic layers.[15]
-
Drying and Reconstitution: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the reconstitution solvent.[15]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
LC-MS/MS Parameters:
Protocol: In Vitro Cell-Based PPARγ Reporter Assay
Objective: To determine if this compound can activate the transcriptional activity of PPARγ.
Materials:
-
Cell line (e.g., HEK293T or HepG2)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR-response element (PPRE) upstream of a luciferase gene (PPRE-Luc)
-
Control reporter vector (e.g., Renilla luciferase) for transfection normalization
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound and positive control (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-Luc reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (Rosiglitazone), and a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity relative to the vehicle control.
Conclusion and Future Directions
This compound is a pivotal lipid mediator in the pathophysiology of cardiovascular disease. Its dual role as a ligand for both the pro-inflammatory GPR132 receptor and the generally protective PPARγ receptor places it at a critical nexus of vascular signaling.[1] The predominance of this compound in advanced atherosclerotic lesions suggests its pro-inflammatory, GPR132-mediated effects may overwhelm any protective actions in later stages of the disease.[1]
For drug development professionals, targeting the this compound pathway presents both opportunities and challenges. Selective antagonism of GPR132 could be a viable strategy to mitigate the detrimental effects of this compound in atherosclerosis. Conversely, developing selective PPARγ agonists that do not share the complex profile of this compound remains a key therapeutic goal. Future research should focus on elucidating the specific downstream effectors of the this compound/GPR132 axis in different vascular cell types and further clarifying the precise conditions under which this compound's PPARγ agonism is functionally relevant. Advanced analytical techniques will be crucial for mapping the spatial and temporal distribution of this compound within the vascular wall, providing deeper insights into its localized impact on disease progression.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet effects of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stress Modulates PPARγ in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor-γ protects against vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lipidmaps.org [lipidmaps.org]
The Role of 9S-HODE in Atherosclerosis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, a process in which lipid metabolism and oxidative stress play pivotal roles. Among the myriad of bioactive lipids implicated in atherogenesis, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a stable oxidation product of linoleic acid, has emerged as a critical signaling molecule. Abundantly present in atherosclerotic lesions and oxidized low-density lipoprotein (oxLDL), this compound exerts predominantly pro-atherogenic effects by modulating the function of key vascular and immune cells.[1] This technical guide provides an in-depth examination of the involvement of this compound in atherosclerosis, focusing on its core signaling pathways, its impact on cellular function, quantitative data from patient studies, and detailed experimental protocols for its investigation.
Generation and Pathophysiological Levels of this compound
This compound is generated from linoleic acid, the most abundant polyunsaturated fatty acid in human LDL, through both non-enzymatic and enzymatic pathways.[2]
-
Non-Enzymatic Formation: Under conditions of high oxidative stress, which are characteristic of the atherosclerotic microenvironment, the free-radical-induced oxidation of linoleic acid generates a mixture of 9-HODE and 13-HODE.[1][3] This non-enzymatic pathway is particularly dominant in later stages of atherosclerosis.[1]
-
Enzymatic Formation: Cytochrome P450 enzymes can also metabolize linoleic acid to produce HODEs.[3]
The accumulation of 9-HODE in atherosclerotic lesions and within LDL particles is a key indicator of lipid peroxidation and disease progression.[1][2] Clinical studies have demonstrated significantly elevated levels of 9-HODE in patients with atherosclerosis compared to healthy individuals, highlighting its potential as both a biomarker and a pathogenic mediator.
Data Presentation: Quantitative Levels of 9-HODE in Atherosclerosis
The following table summarizes the reported changes in 9-HODE concentrations in patients with atherosclerosis.
| Analyte | Sample Matrix | Patient Group | Comparison Group | Reported Increase | Reference |
| 9-HODE | Low-Density Lipoprotein (LDL) | Young Atherosclerotic Patients (36-47 years) | Age-Matched Healthy Volunteers | 20-fold | [2] |
| 9-HODE | Low-Density Lipoprotein (LDL) | Older Atherosclerotic Patients (69-94 years) | Young Healthy Volunteers | 30 to 100-fold | [2] |
| 9-HODE | Low-Density Lipoprotein (LDL) | Older Atherosclerotic Patients (69-94 years) | Age-Matched 'Healthy' Volunteers | 2 to 3-fold | [2] |
Core Signaling Pathways of this compound
This compound exerts its biological effects primarily through two distinct signaling pathways in vascular and immune cells: the GPR132-mediated pro-inflammatory pathway and a GPR132-independent interaction with the PPAR-γ nuclear receptor.
The Pro-Inflammatory GPR132 (G2A) Axis
The G protein-coupled receptor 132 (GPR132), also known as G2A, is highly expressed in macrophages within atherosclerotic plaques and is a high-affinity receptor for 9-HODE.[1][4] In the later stages of atherosclerosis, the interaction between 9-HODE and GPR132 is predominantly pro-inflammatory and detrimental.[1][5] This signaling axis promotes macrophage accumulation, apoptosis, and the progression towards unstable, fragile plaques.[1] Recent studies have further elucidated this pathway, showing that lactate-activated GPR132 signaling induces Src kinase phosphorylation, leading to macrophage senescence and exacerbating atherosclerosis, particularly in diabetic models.[6][7]
Caption: this compound pro-inflammatory signaling via the GPR132 receptor in macrophages.
The PPAR-γ Axis and FABP4 Regulation
Both 9-HODE and 13-HODE can act as ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][4] This interaction is crucial for regulating genes involved in lipid metabolism. A key target is the Fatty Acid Binding Protein-4 (FABP4), which is involved in foam cell formation. Studies using the human monocytic cell line THP-1 have shown that 9-HODE increases the expression of FABP4.[5][8] Critically, this effect is inhibited by a PPAR-γ antagonist but is not affected by the silencing of GPR132.[4][5][8] This demonstrates that 9-HODE's regulation of FABP4 occurs through a PPAR-γ-dependent, but GPR132-independent, mechanism.[4]
Caption: this compound-mediated regulation of FABP4 expression via the PPAR-γ pathway.
Cellular Mechanisms in Atherogenesis
This compound influences the key cell types involved in the development and progression of atherosclerotic plaques.
Data Presentation: Summary of this compound Cellular Effects
| Cell Type | Effect of this compound | Key Mediator(s) | Outcome in Atherosclerosis | Reference(s) |
| Macrophages / Monocytes | Pro-inflammatory signaling, Increased apoptosis, Increased FABP4 expression, Foam cell formation, Senescence | GPR132, PPAR-γ, Src | Plaque progression and instability | [1][4][6] |
| Endothelial Cells | Increased PAI-1 expression | Not specified | Pro-thrombotic state | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | No significant effect on differentiation/mobility (compared to 13-HODE) | Not applicable | 13-HODE is the more active isomer for this effect | [1][9] |
| Platelets | No significant effect on aggregation (compared to 13-HODE) | Not applicable | 13-HODE is the more active isomer for this effect | [1] |
Key Experimental Protocols
Reproducible and standardized methodologies are essential for studying the role of this compound. Below are detailed protocols for key experimental procedures cited in the literature.
Protocol 1: Quantification of 9-HODE in Plasma by LC-MS/MS
This protocol describes a liquid-liquid extraction and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of 9-HODE.[10][11][12]
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma into a 12 x 75 mm borosilicate glass test tube.
-
Add 10 µL of an internal standard mixture (e.g., 15(S)-HETE-d8 at 4 ng/µL) to correct for extraction efficiency and instrument variability.
-
Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v) solution.
-
Vortex briefly to ensure thorough mixing.
-
Add 2.0 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 3 minutes to extract the lipids into the organic phase.
-
Centrifuge the sample at 2,000 x g for 5 minutes at room temperature to achieve phase separation.
-
Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 40 µL of 85% methanol).
B. LC-MS/MS Analysis
-
Chromatography:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.2% v/v acetic acid.
-
Mobile Phase B: Methanol with 0.2% v/v acetic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 40 µL.
-
Gradient: An appropriate gradient from 85% B to 100% B is used to elute the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 9-HODE: Monitor the transition from the precursor ion (m/z 295.2) to a specific product ion (m/z 171) for quantification.[10][12]
-
Quantification: Generate a standard curve using known concentrations of a 9-HODE standard and calculate the concentration in the sample relative to the internal standard.
-
Protocol 2: Assessment of Macrophage Foam Cell Formation via Oil Red O Staining
This protocol details the staining of neutral lipids within cultured macrophages (e.g., THP-1 derived macrophages) to assess foam cell formation after treatment with 9-HODE and/or oxLDL.[13][14][15]
A. Reagent Preparation
-
Oil Red O Stock Solution (0.35%): Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol (B130326). Stir overnight, filter (0.2 µm), and store at room temperature.
-
Oil Red O Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let the solution stand for 20 minutes at room temperature, then filter through a 0.2 µm filter. Prepare this solution fresh before use.
-
10% Formalin: Prepare from a 37% stock solution in PBS.
B. Staining Procedure
-
Culture macrophages in a suitable plate (e.g., 6-well plate) and treat with experimental conditions (e.g., 9-HODE, oxLDL).
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
Remove the water and add 60% isopropanol to the cells. Incubate for 5 minutes at room temperature to facilitate staining.
-
Remove the 60% isopropanol and allow the cells to dry completely.
-
Add 1 mL of the freshly prepared Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and immediately wash the cells 4 times with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei by adding Hematoxylin for 1 minute, followed by thorough washing with tap water.
-
Acquire images using a light microscope. Lipid droplets will appear as red-orange globules.
-
For Quantification: Elute the Oil Red O dye from the cells by adding 1 mL of 100% isopropanol and incubating for 10 minutes with gentle shaking. Transfer the solution to a microcentrifuge tube and measure the absorbance (OD) at 500 nm.
Protocol 3: siRNA-Mediated Silencing of GPR132 in THP-1 Cells
This protocol provides a framework for transiently knocking down the expression of GPR132 in THP-1 cells to investigate its role in mediating the effects of 9-HODE.[8][16]
A. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes (e.g., 2 x 10^5 cells/well in a 24-well plate) and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh complete RPMI and allow the cells to rest for 24 hours before transfection.
B. Transfection Procedure
-
Prepare siRNA solutions: Use a validated siRNA sequence targeting human GPR132 and a non-targeting control (NTC) or scrambled siRNA.
-
On the day of transfection, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX, INTERFERin, or Viromer Green) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Remove the medium from the differentiated THP-1 cells and add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete RPMI medium.
-
Allow the cells to recover and for the knockdown to take effect for 48-72 hours before proceeding with experimental treatments (e.g., stimulation with 9-HODE).
C. Validation and Analysis
-
Validation of Knockdown: Harvest a parallel set of cells to confirm GPR132 knockdown efficiency via RT-qPCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
Functional Assay: Treat the GPR132-silenced and control cells with 9-HODE and measure the downstream endpoint of interest (e.g., FABP4 expression, cytokine release, apoptosis) to determine if the effect is GPR132-dependent.
Caption: Experimental workflow for GPR132 gene silencing in THP-1 macrophages.
Conclusion and Future Directions
This compound is a significant, predominantly pro-atherogenic, lipid mediator that accumulates in atherosclerotic plaques. Its dual signaling capabilities—driving inflammation and senescence via the GPR132-Src axis while independently modulating lipid metabolism genes like FABP4 through PPAR-γ—place it at a critical nexus of pathology. For drug development professionals, these distinct pathways offer intriguing therapeutic possibilities. Targeting the this compound/GPR132 interaction could be a strategy to specifically dampen macrophage-mediated inflammation and senescence within the plaque without interfering with the potentially adaptive metabolic regulation mediated by PPAR-γ. Further research into the downstream effectors of GPR132 and the development of selective antagonists are crucial next steps in translating our understanding of this compound into novel therapies to combat atherosclerotic cardiovascular disease.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactate‐Activated GPR132‐Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-HODE increases intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
9S-HODE: A Linoleic Acid Metabolite Fueling Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9S-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a prominent oxidized metabolite of linoleic acid, is emerging as a critical signaling molecule in the tumor microenvironment. Initially recognized for its role in oxidative stress and inflammation, a growing body of evidence now implicates this compound in the multifaceted processes of cancer progression, including cell proliferation, survival, and metabolic reprogramming. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its signaling pathways through key receptors such as G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ), and its functional consequences in various cancer types. We present a synthesis of the current quantitative data, detailed experimental protocols for its study, and visual representations of its signaling networks to facilitate further research and the development of novel therapeutic strategies targeting this lipid mediator.
Introduction
The lipidome of cancer cells and the surrounding tumor microenvironment is increasingly appreciated as a dynamic landscape that actively shapes tumorigenesis. Among the myriad of lipid signaling molecules, oxidized metabolites of polyunsaturated fatty acids, known as oxylipins, have garnered significant attention. This compound, derived from the abundant dietary omega-6 fatty acid linoleic acid, is frequently found at elevated levels in cancerous tissues and the circulation of cancer patients. Its production can be catalyzed by various enzymes, including cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes, or generated non-enzymatically under conditions of oxidative stress. This guide will delve into the technical details of this compound's synthesis, its molecular interactions, and its consequential role in driving cancer progression.
Biosynthesis of this compound
This compound is synthesized from linoleic acid through several enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers, with 9(S)-HODE and 9(R)-HODE being the primary forms.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, well-known for their role in prostaglandin (B15479496) synthesis, can metabolize linoleic acid primarily to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and to a lesser extent, 9(S)-HpODE. These hydroperoxy intermediates are then rapidly reduced to their corresponding hydroxyl derivatives, 9(R)-HODE and 9(S)-HODE[1].
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes convert linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced to their respective HODE forms. These reactions typically produce a racemic mixture with a predominance of the R stereoisomer[1].
-
Free-Radical and Singlet-Oxygen Oxidation: Under conditions of oxidative stress, which are common in the tumor microenvironment, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS) to form a mixture of HODE isomers, including 9-HODE[1].
Signaling Pathways and Molecular Mechanisms in Cancer
This compound exerts its biological effects by interacting with specific cell surface and nuclear receptors, thereby activating downstream signaling cascades that influence cancer cell behavior.
G Protein-Coupled Receptor 132 (GPR132)
GPR132, also known as G2A, is a proton-sensing G protein-coupled receptor that has been identified as a high-affinity receptor for 9-HODE. The activation of GPR132 by this compound has been implicated in various cellular processes relevant to cancer.
-
Tumor-Associated Macrophage (TAM) Polarization: In the context of the tumor microenvironment, cancer cell-derived lactate (B86563) can activate GPR132 on macrophages, promoting their polarization towards an M2-like phenotype. These M2-polarized TAMs are known to facilitate cancer cell adhesion, migration, and invasion, thereby promoting metastasis[2][3]. This highlights a critical interplay between cancer cell metabolism and immune cell function mediated by GPR132.
-
Direct Effects on Cancer Cells: In clear cell renal cell carcinoma (ccRCC), elevated GPR132 expression is associated with a poor prognosis. Depletion of GPR132 in ccRCC cell lines leads to decreased HIF2α levels, reduced lactate uptake, defective mitochondrial activity, and activation of apoptosis, ultimately suppressing tumor growth[4]. This suggests a direct pro-tumorigenic role for GPR132 signaling within cancer cells.
Caption: GPR132 signaling in cancer progression.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Both this compound and its isomer 13-HODE are known to be natural ligands for PPARγ[5][6]. The role of PPARγ in cancer is complex and often context-dependent, with reports suggesting both tumor-suppressive and pro-tumorigenic functions.
-
Regulation of Gene Expression: Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell cycle control[5]. In HepG2 liver cancer cells, 9-HODE has been shown to increase the expression of PPARγ itself, as well as its target genes involved in lipid uptake and synthesis, such as CD36 and FASN (Fatty Acid Synthase)[7].
-
Controversial Role in Cancer Progression: While some studies suggest that PPARγ activation can inhibit the growth of various cancer types, including colon, lung, and breast cancer, other reports indicate that it may promote cancer progression in certain contexts[8]. For instance, in macrophages, PPARγ activation can repress the expression of the pro-tumorigenic GPR132[8]. However, the direct effects of this compound-mediated PPARγ activation on cancer cell proliferation and apoptosis can be cell-type specific and require further investigation.
Caption: this compound activation of the PPARγ signaling pathway.
Quantitative Effects of this compound on Cancer Cells
The biological effects of this compound on cancer cells are often dose-dependent and vary between different cancer types. The following tables summarize the available quantitative data.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cancer Type/Cell Line | Concentration | Effect | Assay | Reference |
| Mouse Lymphoma (EL4) | 50 µM | 46.4% decrease in cell viability | WST-8 | [9] |
| Mouse Lymphoma (EL4) | 100 µM | 72.7% decrease in cell viability | WST-8 | [9] |
| Colorectal Cancer (Caco-2) | Not specified | Differential effects on cell growth depending on the enantiomer | Not specified | [10] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type/Cell Line | Concentration | Effect | Assay | Reference |
| Mouse Lymphoma (EL4) | Not specified | Induction of apoptosis and G2/M phase arrest | Flow Cytometry (Annexin V/PI) | [9] |
| Human U937 Monocytic Cells | Not specified | Enhanced apoptosis | Not specified | [5] |
| Colorectal Cancer (Caco-2) | Not specified | Differential effects on apoptosis depending on the enantiomer | Not specified | [10] |
Table 3: Association of 9-HODE Levels with Cancer Risk
| Cancer Type | Finding | Study Population | Reference |
| Ovarian Cancer | Increased serum levels associated with increased risk | Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial | Not found in current search |
Note: Specific quantitative data for the effects of this compound on prostate and lung cancer cell lines were not available in the reviewed literature.
Experimental Protocols
Quantification of this compound in Biological Samples using LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma or tissue samples.
Materials:
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Hexane (B92381), 2-propanol, Water (HPLC grade)
-
Acetic acid
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or tissue homogenate on ice.
-
To 200 µL of sample, add 10 µL of the internal standard solution.
-
Add 1.0 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution.
-
Vortex briefly to mix.
-
Add 2.0 mL of Hexane and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract under a gentle stream of nitrogen.
-
-
Solid Phase Extraction (for cleanup, if necessary):
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water.
-
Elute this compound with methanol or acetonitrile.
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a reverse-phase C18 column. A typical gradient could be from a lower to a higher concentration of acetonitrile or methanol in water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for 9-HODE is m/z 295 -> 171. The transition for the internal standard will depend on the specific standard used.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for this compound quantification by LC-MS/MS.
Cell Viability Assessment using WST-8 Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation settings for FITC and PI channels.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion and Future Directions
This compound is a bioactive lipid mediator with a clear and increasingly defined role in cancer progression. Its ability to modulate key signaling pathways through receptors like GPR132 and PPARγ positions it as a critical node in the communication network of the tumor microenvironment. The pro-tumorigenic effects observed in various cancer models, particularly its role in promoting M2 macrophage polarization and directly supporting cancer cell survival and metabolic adaptation, underscore its potential as a therapeutic target.
Future research should focus on several key areas:
-
Elucidating Downstream Signaling: A more detailed understanding of the downstream effectors of GPR132 and PPARγ signaling in response to this compound in different cancer types is crucial.
-
Therapeutic Targeting: The development of specific inhibitors or antagonists for GPR132 or modulators of PPARγ activity could offer novel therapeutic avenues.
-
Biomarker Potential: Given its elevated levels in certain cancers, circulating this compound could be explored as a potential biomarker for disease progression or therapeutic response.
-
Interaction with other Lipids: The interplay between this compound and other lipid mediators in the tumor microenvironment warrants further investigation to understand the complexity of lipid signaling in cancer.
By continuing to unravel the intricate roles of this compound in cancer, the scientific community can pave the way for innovative diagnostic and therapeutic strategies to combat this complex disease.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of 9S-HODE by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid metabolite derived from the essential fatty acid, linoleic acid.[1] It exists as two main stereoisomers, 9(S)-HODE and 9(R)-HODE, which are formed through both enzymatic and non-enzymatic pathways.[1] 9(S)-HODE is primarily generated by lipoxygenases and is involved in various physiological and pathological processes, including inflammation, immune response, and cell signaling.[2] It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and the G protein-coupled receptor GPR132, influencing gene expression and cellular functions.[3][4] Given its role in conditions like atherosclerosis and diabetes, accurate quantification of 9S-HODE in biological matrices is critical for understanding disease mechanisms and for the development of targeted therapeutics.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and ability to distinguish between isoforms.[5]
Biological Significance and Signaling Pathway
Linoleic acid, the most common polyunsaturated fatty acid in human tissues, is the precursor for this compound.[3] The formation is catalyzed by enzymes such as lipoxygenases (LOX), which introduce a hydroperoxy group that is subsequently reduced to a hydroxyl group.[2] Once formed, this compound can exert its biological effects by activating specific cellular receptors. For instance, its activation of PPARγ can modulate the expression of genes involved in lipid metabolism and inflammation.[2][4] It also functions as a signaling molecule in the immune system, inducing chemotaxis in monocytes.[2]
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9S-HODE Analysis in Plasma
Introduction
9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid. As a significant member of the oxylipin family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and the development of cardiovascular diseases.[1] Accurate and reliable quantification of this compound in plasma is crucial for researchers, scientists, and drug development professionals to understand its role as a biomarker and its therapeutic potential. This document provides detailed application notes and protocols for the sample preparation of plasma for this compound analysis, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway of this compound
This compound is produced from linoleic acid through the action of lipoxygenase enzymes. It exerts its biological effects by acting as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and the G protein-coupled receptor 132 (GPR132).[2][3][4] Activation of these receptors can modulate gene expression related to lipid metabolism and inflammation.
Experimental Protocols
Accurate quantification of this compound requires robust and reproducible sample preparation to remove interfering substances from the complex plasma matrix. Below are detailed protocols for two widely used methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) for Total this compound Quantification
This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma and is suitable for quantifying both free and esterified this compound after hydrolysis.[5]
Materials:
-
Plasma (collected in EDTA tubes and stored at -80°C)
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
0.2 M Sodium Hydroxide (NaOH) in methanol (B129727)
-
0.5 N Hydrochloric acid (HCl)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas
-
Glass tubes with screw caps
-
Centrifuge
Procedure:
-
Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. In a glass tube, add 50 µL of plasma. c. Add an appropriate amount of the internal standard solution. d. Add 200 µL of 0.2 M NaOH in methanol. e. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze esterified this compound.
-
Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N HCl. c. Add 3 mL of hexane, cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic (hexane) layer to a clean glass tube. f. Repeat the extraction (steps 2c-2e) one more time and combine the organic layers.
-
Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 methanol:water). c. Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Quantification
This protocol is a general procedure for the extraction of oxylipins from plasma using a reversed-phase SPE cartridge.[6][7]
Materials:
-
Plasma (collected in EDTA tubes and stored at -80°C)
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
5% Methanol in water
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric)
-
SPE manifold
-
Nitrogen gas
-
Centrifuge
Procedure:
-
Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a tube, mix 200 µL of plasma with an appropriate amount of the internal standard solution.
-
Solid-Phase Extraction: a. Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. b. Loading: Load the plasma sample onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences. d. Elution: Elute the this compound and other lipids with 1.2 mL of methanol into a clean collection tube.
-
Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. c. Transfer the reconstituted sample to an autosampler vial for analysis.
Experimental Workflow Diagram
Data Presentation
The following table summarizes quantitative data for the analysis of 9-HODE in plasma using different sample preparation methods. It is important to note that a direct comparison under identical conditions is not always available in the literature, and performance can vary based on the specific LC-MS/MS system and analytical conditions used.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Citation |
| Recovery | Generally good for HODEs, though can be lower for more hydrophilic oxylipins. | High recovery for a broad spectrum of oxylipins, often considered superior to LLE.[8] | [6] |
| Reproducibility (CV%) | < 18.5% | Generally < 15% | [5][6] |
| Limit of Quantitation (LOQ) | 9.7 nmol/L | Not explicitly stated for 9-HODE, but methods are sensitive for a wide range of oxylipins. | [5] |
| Linearity (R²) | > 0.991 | > 0.99 | [5][6] |
| Reported Plasma Concentration | 57.8 ± 18.7 nmol/L (Rat) | Varies depending on physiological/pathological state. | [5] |
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the preparation of plasma samples for this compound analysis. LLE is a classic and effective method, particularly after hydrolysis to measure total this compound. SPE often provides cleaner extracts and can be more amenable to high-throughput automation.[7] The choice of method will depend on the specific requirements of the study, including the desired throughput, the need to analyze a broader range of oxylipins, and the available equipment. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended for both methods to correct for analyte loss during sample processing and for matrix effects during LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS | Semantic Scholar [semanticscholar.org]
Application Note: Solid-Phase Extraction Protocol for 9S-HODE Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) from biological matrices. This compound is a significant oxidized metabolite of linoleic acid involved in various physiological and pathological processes, making its accurate quantification crucial for research and drug development.
This protocol is designed for use with C18 SPE cartridges and is suitable for preparing samples for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
9-hydroxyoctadecadienoic acids (HODEs) are products of linoleic acid oxidation and are implicated in a variety of biological activities.[1][2] The accurate measurement of specific isomers like this compound is essential for understanding their roles in signaling pathways and as biomarkers for oxidative stress.[3] Solid-phase extraction is a robust and reliable method for the purification and concentration of this compound from complex biological samples prior to analysis.[4]
Principle of the Method
This protocol utilizes a reversed-phase SPE mechanism on a C18 sorbent. The nonpolar C18 stationary phase retains the lipophilic this compound from an aqueous sample matrix. Polar impurities are washed away, and the analyte of interest is then eluted with an organic solvent. The procedure includes initial sample preparation involving hydrolysis to release esterified this compound, followed by a liquid-liquid extraction to further clean up the sample before SPE.
Experimental Protocols
Sample Preparation (Pre-SPE)
This initial phase is critical for releasing this compound from its esterified forms and for the initial removal of interfering substances.
a. Alkaline Hydrolysis (for total this compound):
-
To 50 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled 9-HODE).[5]
-
Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727).[5]
-
Vortex the mixture thoroughly and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.[5][6]
b. Acidification and Liquid-Liquid Extraction (LLE):
-
After incubation, cool the tubes on ice.[5]
-
Acidify the mixture to a pH of approximately 3 by adding around 100 µL of 0.5 N hydrochloric acid (HCl).[5][6]
-
Add 3 mL of hexane (B92381), cap the tube, and vortex for 1 minute.[5]
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.[5]
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.[5]
-
Repeat the extraction with another 3 mL of hexane and combine the organic layers.[5]
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried residue in a suitable solvent for SPE loading (e.g., 1 mL of the initial SPE mobile phase).
Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for a standard C18 SPE cartridge.
a. Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
b. Sample Loading:
-
Load the reconstituted sample from the LLE step onto the conditioned C18 cartridge.
-
Allow the sample to pass through the sorbent at a slow, dropwise rate.
c. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Follow with a wash of 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove less polar interferences.
d. Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 200 µL of 80:20 methanol:water with 0.04% acetic acid for LC-MS analysis).[5][6]
Data Presentation
The following table summarizes the performance characteristics of an HPLC method for the analysis of HODE isomers, including 9-HODE, following a solid-phase extraction cleanup.[4]
| Parameter | 13-Z,E-HODE | 13-E,E-HODE | 9-Z,E-HODE | 9-E,E-HODE |
| Linearity Range (µg/mL) | 0.5 - 20.0 | 0.25 - 10.0 | 0.75 - 12.5 | 0.5 - 7.5 |
| Correlation Coefficient (R²) | 0.9994 | 0.9992 | 0.9992 | 0.9996 |
| Limit of Detection (LOD) (µg/g) | 0.075 | 0.035 | 0.090 | 0.060 |
| Limit of Quantification (LOQ) (µg/g) | 0.25 | 0.12 | 0.32 | 0.20 |
| Average Recovery (%) | 89.03 | 89.03 | 89.33 | 87.93 |
Mandatory Visualization
Caption: Workflow for the extraction of this compound using SPE.
Signaling Pathway of 9-HODE
9-HODE exerts its biological effects through various signaling pathways. One key pathway involves its interaction with G protein-coupled receptors, such as GPR132 (also known as G2A).[2]
Caption: 9-HODE signaling via the GPR132 (G2A) receptor.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. gsartor.org [gsartor.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic Acid [9(S)-HODE] using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and oxidative stress research.
Introduction
9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HODE, is a bioactive oxidized metabolite of the essential omega-6 fatty acid, linoleic acid.[1] It is formed in biological systems through enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 enzymes, as well as through non-enzymatic free radical oxidation.[2][3] As a prominent member of the oxidized linoleic acid metabolites (OXLAMs), 9-HODE is recognized as a key biomarker for oxidative stress and inflammation.[4][5] Elevated levels of 9-HODE have been associated with various pathological conditions, including atherosclerosis, diabetes, and nonalcoholic steatohepatitis.[6][7]
Accurate and precise quantification of 9(S)-HODE in complex biological matrices is crucial for understanding its physiological and pathological roles. Isotope dilution mass spectrometry is the gold standard for such quantitative analyses.[8] This method employs a stable isotope-labeled internal standard, such as 9(S)-HODE-d4, which is chemically identical to the analyte but has a different mass.[3][9] When a known quantity of the internal standard is added to a sample at the beginning of the workflow, it co-elutes chromatographically and experiences similar ionization effects as the endogenous analyte.[9] This approach effectively corrects for variations in sample recovery during extraction and for matrix effects during mass spectrometric analysis, ensuring high accuracy and reproducibility.[10]
This application note provides a detailed protocol for the quantification of 9(S)-HODE in plasma using 9(S)-HODE-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The quantification of 9(S)-HODE is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard, 9(S)-HODE-d4, is spiked into each sample and calibration standard. The internal standard and the endogenous analyte, 9(S)-HODE, are nearly indistinguishable during sample preparation and chromatographic separation. However, they are readily differentiated by the mass spectrometer due to their mass difference.[9] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the analyte in the prepared standards. The concentration of 9(S)-HODE in the unknown samples is then determined from this curve.
Biological Formation and Signaling Pathway of 9-HODE
Linoleic acid is enzymatically converted into hydroperoxides (HPODEs), which are then rapidly reduced to form stable hydroxy fatty acids (HODEs).[4] 9-HODE can be further metabolized to 9-oxo-octadecadienoic acid (9-oxoODE).[2] These lipids act as signaling molecules, activating nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and cell surface receptors such as G protein-coupled receptor 132 (GPR132), thereby modulating inflammatory responses and macrophage function.[2][6]
Caption: Metabolic pathway of 9(S)-HODE formation and its downstream signaling.
Experimental Protocols
This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites in plasma.[4][11]
4.1. Materials and Reagents
-
Standards: 9(S)-HODE (Cayman Chemical, Item No. 32890 or equivalent), 9(S)-HODE-d4 (Cayman Chemical, Item No. 33890 or equivalent).
-
Solvents: Ethanol, Methanol (B129727), Acetonitrile, Isopropanol, Hexane (B92381) (all LC-MS grade or higher).
-
Reagents: Formic acid, Potassium hydroxide (B78521) (KOH), Butylated hydroxytoluene (BHT), Diethylenetriaminepentaacetic acid (DTPA).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Labware: Borosilicate glass tubes with PTFE-lined caps, volumetric flasks, precision pipettes.
4.2. Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of 9(S)-HODE and 9(S)-HODE-d4 in ethanol. Store at -80°C.[4]
-
Working Standard Mixture: Prepare a series of working standard solutions for the calibration curve by diluting the 9(S)-HODE primary stock with methanol. A typical concentration range is 1 to 200 ng/mL.[4]
-
Internal Standard (IS) Working Solution: Prepare a working solution of 9(S)-HODE-d4 in methanol at a fixed concentration (e.g., 50 ng/mL or 668.9 nmol/L).[4] This solution will be spiked into all samples and calibration standards.
4.3. Sample Preparation (from Plasma) This procedure details the extraction of total 9(S)-HODE (free and esterified) from plasma. For free 9(S)-HODE only, omit the hydrolysis step.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer a 50 µL aliquot of plasma into a clean glass tube on ice.
-
Antioxidant Addition: Add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) to prevent auto-oxidation during sample processing.[4]
-
Internal Standard Spiking: Add 100 µL of the 9(S)-HODE-d4 IS working solution (e.g., containing 5 ng of IS) to the plasma. Vortex briefly.[4]
-
Alkaline Hydrolysis (for Total 9-HODE):
-
Acidification & Extraction:
-
Acidify the sample to pH 3-4 with formic acid or HCl.
-
Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 3 minutes, and centrifuging at 2000 x g for 5 minutes.[11]
-
Carefully transfer the upper organic (hexane) layer to a new clean glass tube.[11]
-
Repeat the extraction step and combine the organic layers.
-
-
Evaporation & Reconstitution:
-
Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Transfer the reconstituted sample to an LC autosampler vial.
-
LC-MS/MS Analysis
The following tables provide suggested starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol mixture[4][12] |
| Flow Rate | 0.2 - 0.4 mL/min[4][13] |
| Column Temp. | 40 - 50 °C[12] |
| Injection Vol. | 2 - 10 µL |
| Gradient | Start at 30-40% B, ramp to 98-100% B over 8-10 min, hold, then re-equilibrate.[12][13] |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[12] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | -2.5 to -4.2 kV[11] |
| Source Temp. | 120 - 350 °C[4][12] |
| Analyte | 9(S)-HODE |
| Precursor Ion (Q1) | m/z 295.2[4] |
| Product Ion (Q3) | m/z 171.1[11] |
| Collision Energy | Optimize (typically 10-15 eV)[4] |
| Internal Standard | 9(S)-HODE-d4 |
| Precursor Ion (Q1) | m/z 299.2 (M-H+4) |
| Product Ion (Q3) | m/z 175.1 (Fragment+4) (predicted, requires optimization) |
| Collision Energy | Optimize (should be similar to analyte) |
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the peak area ratio (9(S)-HODE / 9(S)-HODE-d4) against the concentration of 9(S)-HODE for the calibration standards. A linear regression with a weighting factor of 1/x is typically applied. The concentration of 9(S)-HODE in biological samples is then calculated using the regression equation from the calibration curve.
Table 3: Representative Quantitative Performance Data The following data, adapted from a study on related OXLAMs, illustrates typical performance characteristics of such an assay.[4]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 9.7 – 35.9 nmol/L |
| Reproducibility (CV%) | < 18.5% |
| Mean Plasma Conc. (Rat) | 9-HODE: 57.8 ± 18.7 nmol/L |
Experimental Workflow Diagram
Caption: General experimental workflow for 9(S)-HODE quantification.
Summary
The use of 9(S)-HODE-d4 as an internal standard provides a robust, accurate, and reproducible method for the quantification of 9(S)-HODE in biological matrices by LC-MS/MS. This stable isotope dilution technique is essential for correcting matrix effects and procedural losses, making it the preferred method for researchers investigating the role of this important lipid mediator in health and disease. The detailed protocol herein serves as a comprehensive guide for the implementation of this analytical approach in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
Chiral Separation of 9S-HODE and 13-HODE Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) and 13S-hydroxy-9(Z),11(E)-octadecadienoic acid (13S-HODE) and their respective R-enantiomers. These oxidized linoleic acid metabolites (OXLAMs) are crucial signaling molecules in various physiological and pathological processes, making their accurate separation and quantification essential for research and drug development.
Introduction
9-HODE and 13-HODE are positional isomers of hydroxyoctadecadienoic acid with distinct biological activities. Furthermore, each positional isomer exists as two enantiomers, (S) and (R), which can exhibit different biological effects. For instance, this compound is a potent pro-inflammatory mediator that acts through the G protein-coupled receptor GPR132.[1][2][3] In contrast, 13S-HODE is known to exert protective effects, often through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] Given their divergent roles, the ability to resolve and accurately quantify these specific isomers is paramount. This document outlines the necessary protocols for sample preparation from biological matrices and their subsequent chiral separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the chiral separation of 9-HODE and 13-HODE isomers. Please note that exact retention times and resolution can vary based on the specific instrument, column age, and laboratory conditions.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| 9R-HODE | Chiralcel OD-H (25 x 0.46 cm) | Hexane (B92381)/Isopropanol (100:5, v/v) | 1.0 | ~10.5 | >1.5 | [4] |
| This compound | Chiralcel OD-H (25 x 0.46 cm) | Hexane/Isopropanol (100:5, v/v) | 1.0 | ~12.0 | >1.5 | [4] |
| 13R-HODE | DNBPG Column | Hexane/Isopropanol (99.5:0.5, v/v) | Not Specified | ~21.0 | >1.5 | [5] |
| 13S-HODE | DNBPG Column | Hexane/Isopropanol (99.5:0.5, v/v) | Not Specified | ~20.0 | >1.5 | [5] |
Note: Retention times are approximate and for illustrative purposes. The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase used.
Experimental Protocols
Sample Preparation
Accurate analysis of 9-HODE and 13-HODE from biological samples requires meticulous sample preparation to extract the analytes, remove interferences, and prevent auto-oxidation.
1.1. Extraction of HODEs from Plasma/Serum
This protocol is adapted for the extraction of total HODEs (free and esterified) from plasma or serum.
Materials:
-
Plasma or serum collected in EDTA tubes
-
Stable isotope-labeled internal standards (e.g., d4-13-HODE)
-
0.2 M Sodium Hydroxide (NaOH) in methanol (B129727)
-
0.5 N Hydrochloric Acid (HCl)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Glass tubes
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a glass tube, add 50 µL of plasma/serum.
-
Spike the sample with an appropriate amount of the internal standard.
-
Add 200 µL of 0.2 M NaOH in methanol to hydrolyze esterified fatty acids.
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.
-
Cool the tubes on ice.
-
Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N HCl.
-
Add 3 mL of hexane, cap the tube, and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat the extraction (steps 8-10) one more time and combine the organic layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your chromatographic analysis (e.g., 100 µL of mobile phase).
1.2. Extraction of HODEs from Tissue
This protocol describes a solid-phase extraction (SPE) method for the isolation of HODEs from tissue samples.
Materials:
-
Frozen tissue sample
-
Internal standards (e.g., 18O2-labeled 9-HODE and 13-HODE)
-
Ethanol
-
Methanol
-
Water
-
Ethereal diazomethane (B1218177) (for methylation - Caution: handle with extreme care in a fume hood )
-
Silica (B1680970) SPE cartridges
-
Nitrogen gas supply
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Pulverize the frozen tissue sample.
-
Add internal standards to the pulverized tissue.
-
Homogenize the tissue in ethanol.
-
Perform a Bligh-Dyer extraction by adding chloroform and water to partition the lipids into the organic phase.
-
Separate the phases by centrifugation and collect the lower organic layer.
-
Dry the organic extract under nitrogen.
-
For improved chromatographic performance, especially for GC-MS, methylate the extracted lipids with ethereal diazomethane.
-
Condition a silica SPE cartridge with hexane.
-
Load the methylated lipid extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove non-oxygenated fatty acid methyl esters.
-
Elute the HODE methyl esters with a more polar solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase for chiral HPLC analysis.
Chiral Separation Protocol (HPLC)
This protocol provides a general method for the chiral separation of 9-HODE and 13-HODE isomers using normal-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
Hexane/Isopropanol (IPA) mixture. A common starting point is 95:5 (v/v). The ratio can be optimized to improve resolution. For separating both 9-HODE and 13-HODE enantiomers, different ratios might be optimal. For example, a higher percentage of IPA may be needed for 13-HODE compared to 9-HODE.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Detection: UV at 235 nm (for the conjugated diene chromophore)
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the reconstituted sample extract.
-
Monitor the chromatogram for the elution of the four isomers (9S, 9R, 13S, 13R-HODE).
-
Identify the peaks based on the retention times of authentic standards. The elution order of S and R enantiomers depends on the specific chiral stationary phase.
Visualizations
Experimental Workflow```dot
Caption: Differential signaling pathways of this compound and 13S-HODE.
References
9S-HODE ELISA kit for biological samples
For the Quantitative Determination of 9-Hydroxyoctadecadienoic Acid (9S-HODE) in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a significant metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1][2][3] 9-HODE exists as two stereoisomers, 9(S)-HODE and 9(R)-HODE.[4] These molecules are generated through both enzymatic pathways, involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes, and non-enzymatic free radical-mediated processes.[2][4] Consequently, HODEs are considered important biomarkers for oxidative stress.[2]
9-HODE and its isomers are implicated in a variety of physiological and pathological processes. They play roles in regulating platelet function, maintaining vascular thromboresistance, and transducing cellular responses to growth factors.[1][3] Furthermore, these lipid mediators are associated with conditions such as psoriasis, atherosclerosis, diabetes, and cancer.[1][3][5][6] Specifically, 9-HODE has been shown to exert pro-inflammatory effects and can signal through the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[5][6][7]
This this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of 9-HODE in a variety of biological samples, including plasma, serum, tissue homogenates, and cell culture media.[1][3][8]
Assay Principle
This kit employs a competitive enzyme-linked immunosorbent assay (ELISA) format. The microtiter plate is pre-coated with an antibody specific for 9-HODE. During the assay, 9-HODE present in the standards and samples competes with a fixed amount of horseradish peroxidase (HRP) conjugated 9-HODE for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and this curve is used to determine the concentration of 9-HODE in the unknown samples.[1][2][3][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Format | 96-well competitive ELISA | [1] |
| Specificity | 9(±)-hydroxyoctadecadienoic acid | [1] |
| Sensitivity | 0.1 ng/mL | [1] |
| Effective Range | 0.1 ng/mL - 500 ng/mL | [1] |
| Sample Types | Plasma, serum, tissue homogenates, cell culture media | [1][3][8] |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute the provided 5X Wash Buffer with distilled or deionized water. For example, add 50 mL of 5X Wash Buffer to 200 mL of water to make 250 mL of 1X Wash Buffer.
-
Dilution Buffer (1X): Dilute the provided 5X Dilution Buffer with distilled or deionized water. For example, add 25 mL of 5X Dilution Buffer to 100 mL of water to make 125 mL of 1X Dilution Buffer. This will be your "Working Dilution Buffer".
-
9-HODE Standard: Prepare a dilution series from the provided stock standard. A typical protocol involves creating a 1000 ng/mL intermediate standard by diluting the stock in Working Dilution Buffer. Then, perform serial dilutions to generate standards ranging from 500 ng/mL down to 0.1 ng/mL. A "zero standard" (S0) should consist of only the Working Dilution Buffer.[1]
-
9-HODE-HRP Conjugate (1X): Dilute the concentrated (e.g., 40X) 9-HODE-HRP conjugate with Working Dilution Buffer to its final 1X concentration just before use.[1]
Sample Preparation
Note: It is recommended to perform a spike-and-recovery experiment to determine the extraction efficiency for your specific sample type.[1]
For Plasma, Serum, or Cell Culture Media:
-
Acidify the sample to a pH of 3-4 with concentrated HCl.[1]
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipids. A common method is using a Folch solution (2:1 chloroform/methanol) with an antioxidant like butylated hydroxytoluene (BHT).[1]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of Working Dilution Buffer. The sample is now ready for the assay.
For Tissue Samples:
-
Homogenize 0.5 to 1 gram of tissue in an ice-cold Folch solution containing BHT.[1]
-
Centrifuge the homogenate to separate the phases.
-
Collect the lower organic phase, avoiding the protein layer.[1]
-
Evaporate the solvent and proceed with saponification by adding methanol (B129727) and 15% KOH, followed by incubation at 37-40°C for 30 minutes to release esterified HODEs.[1]
-
Neutralize the solution to pH 3 with 1N HCl.[1]
-
Perform solid-phase extraction to purify the HODEs.
-
Evaporate the final eluate and reconstitute the extract in Working Dilution Buffer.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard and sample into the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add 100 µL of the diluted 1X 9-HODE-HRP conjugate to each well.
-
Cover the plate and incubate for 1-2.5 hours at room temperature with gentle shaking.[8]
-
Discard the solution and wash the plate four times with 1X Wash Buffer. Ensure complete removal of liquid after each wash.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average absorbance of the zero standard (S0) from all other readings.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentration of 9-HODE in your samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Visualizations
Caption: Experimental workflow for the this compound competitive ELISA.
Caption: Simplified signaling pathway of this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 3. usbio.net [usbio.net]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for 9S-HODE Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyoctadecadienoic acid (9-HODE) is a family of bioactive lipid metabolites derived from the oxidation of linoleic acid. The stereoisomer 9(S)-HODE, in particular, is an endogenous ligand for peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2][3] Through these interactions, 9S-HODE is implicated in a variety of cellular processes, including the regulation of gene expression related to lipid uptake and metabolism, cell proliferation, apoptosis, and inflammation.[3][4][5][6] These application notes provide a comprehensive protocol for the treatment of cells in culture with this compound, along with expected outcomes and methodologies for assessing its biological effects.
Data Presentation
Summary of this compound Concentrations and Effects in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Caco-2 (colorectal cancer) | 0.01–1 µM | Not specified | 9(S)-HODE had no effect on cell growth or DNA synthesis. In contrast, 9(R)-HODE showed a proliferative effect. | [4] |
| HepG2 (hepatocellular carcinoma) | 0.2, 1, 5 µM | 24 hours | No effect on mitochondrial respiration. Increased expression of genes involved in lipid uptake and production (CD36, FASN, PPARγ, FoxA2).[5][6] | [5][6] |
| THP-1 (monocytic leukemia) | 30 µM | 24–48 hours | Upregulated GPR132 mRNA expression and induced an increase in FABP4 gene and protein expression. | [7] |
| EL4 (mouse lymphoma) | 10, 50, 100 µM | 24 hours | Dose-dependent inhibition of cell growth and induction of apoptosis. | [8] |
| Mouse Aortic Endothelial Cells | 68 µM | Not specified | Increased transactivation of PPARα and PPARγ. | [9] |
| Primary Human Monocytes | 10 µM | Not specified | Induced chemotaxis. | [9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Adherent or Suspension Cells
This protocol provides a general framework for treating cultured cells with this compound. Optimization of concentration and incubation time for specific cell lines and experimental endpoints is recommended.
Materials:
-
This compound (stored as a stock solution in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours before treatment.
-
Suspension Cells: Seed cells in tissue culture flasks or plates at a recommended density for the specific cell line.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (medium containing the same concentration of the solvent used for the stock solution).
-
-
Cell Treatment:
-
Adherent Cells: Carefully aspirate the old medium from the cell culture plates. Gently add the medium containing the different concentrations of this compound or the vehicle control.
-
Suspension Cells: Add the appropriate volume of the concentrated this compound solution or vehicle control directly to the cell suspension flasks or plates to reach the final desired concentration.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 24 to 48 hours).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as cell viability assays, apoptosis assays, gene expression analysis (qPCR), or protein analysis (Western blotting, ELISA).
-
Protocol 2: Assessment of Cell Viability using WST-8 Assay
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Add 10 µL of the WST-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Gene Expression Analysis by qPCR
This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CD36, FASN, PPARG, GPR132, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualization
Caption: A typical experimental workflow for treating cells with this compound and subsequent analysis.
Caption: Simplified signaling pathways of this compound in a target cell.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LIPID MAPS [lipidmaps.org]
Application Notes and Protocols for In Vitro Assays Using 9S-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid.[1][2] It is an important signaling molecule involved in a multitude of physiological and pathological processes. In vitro studies have identified this compound as a ligand for nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs), and for the G protein-coupled receptor 132 (GPR132, also known as G2A).[1][2][3] Its actions can influence lipid metabolism, inflammation, cell viability, and differentiation, making it a molecule of significant interest in drug development and biomedical research.
These application notes provide a guide to selecting the optimal concentration of this compound for various in vitro assays, summarize effective concentrations from the literature, and offer detailed protocols for key experiments.
Application Notes: Selecting the Optimal Concentration
The optimal concentration of this compound is highly dependent on the specific in vitro assay, cell type, incubation period, and the biological question being addressed. Concentrations reported in the literature range from low micromolar (0.2 µM) to higher levels (up to 100 µM).
-
Dose-Response Curve: It is imperative to perform a dose-response experiment for any new cell system or assay to determine the optimal concentration. This typically involves testing a range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 100 µM).
-
Cytotoxicity: At higher concentrations (>30 µM), this compound can induce cytotoxicity and apoptosis in certain cell types, such as THP-1 monocytes.[4] Always perform a cell viability assay in parallel with functional assays to distinguish specific biological effects from those caused by cell death. Cytotoxicity has been observed in CV-1 cells at concentrations above 135 μM.[5]
-
Solvent Control: this compound is a lipid and requires an organic solvent (e.g., DMSO or ethanol) for solubilization. A vehicle control (cell culture medium with the same final concentration of the solvent) must be included in all experiments to account for any effects of the solvent itself.
-
Stereoisomer Specificity: The biological activities of HODE isomers can differ.[6] Ensure the use of the correct stereoisomer, 9(S)-HODE, and be aware that some studies use racemic mixtures.[1]
Data Presentation: Summary of Effective this compound Concentrations
The following table summarizes quantitative data on this compound concentrations used in various in vitro assays.
| Assay Type | Cell Line | This compound Concentration(s) | Incubation Time | Observed Effect | Citation(s) |
| Receptor Activation | |||||
| PPARα Transactivation | HepG2 | 0.2 - 6 µM | 24 hours | Concentration-dependent increase in luciferase activity (4x at 2 µM, 10x at 6 µM). | [7] |
| PPARγ Transactivation | HepG2 | 6 µM | 24 hours | 2.5x increase in PPARγ activation. | [7] |
| PPARγ Agonist Activity | CV-1 | 6.8 - 101.2 µM | Not Specified | Dose-dependent increase in luciferase activity. | [5] |
| JNK MAP Kinase Activation | CHO-G2A | 1 µM | 0 - 30 minutes | Time-dependent activation of JNK. | [8] |
| Gene Expression | |||||
| FABP4 & GPR132 mRNA | THP-1 Monocytes | 30 µM | 24 - 48 hours | Increased expression of Fatty Acid Binding Protein 4 (FABP4) and GPR132. | [3] |
| Lipid Metabolism Genes | HepG2 | 1 µM, 6 µM | Not Specified | Increased expression of CD36, FASN, and PPARγ. | [7][9] |
| Metabolic Assays | |||||
| Triglyceride Accumulation | HepG2 | 1 µM, 6 µM | 48 hours | Increased triglyceride levels in the presence of oleic acid. | [7] |
| Pyruvate (B1213749) Accumulation | HepG2 | 1 µM, 6 µM | 48 hours | Significant increase in pyruvate levels. | [7] |
| Mitochondrial Respiration | HepG2 | Not Specified | Not Specified | No significant effect observed on mitochondrial metabolism. | [7][9] |
| Cell Viability & Apoptosis | |||||
| Cell Viability | THP-1 Monocytes | 30 - 100 µM | 24 hours | Dose-dependent decrease in cell viability, with significant effects at 30 µM. | [4] |
| Cell Viability | EL4 Lymphoma | 50 - 100 µM | 24 hours | Dose-dependent inhibition of cell growth (53.6% viability at 50 µM, 27.3% at 100 µM). | [10] |
| Apoptosis (Caspase-3/7) | THP-1 Monocytes | 30 - 70 µM | Not Specified | Markedly increased caspase-3/7 activity, with effects apparent at 30 µM. | [4] |
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for assessing the in vitro effects of this compound.
// Invisible edges for alignment HODE_cyto -> HODE_nuc [style=invis, lhead=cluster_nucleus, ltail=cluster_cytoplasm, minlen=2]; } }
Caption: this compound activates the PPAR signaling pathway to regulate gene expression.
// Invisible edge for spacing GPR132 -> Downstream [style=invis, minlen=2]; } }
Caption: this compound acts as a ligand for the GPR132 receptor to initiate signaling cascades.
Detailed Experimental Protocols
Protocol 1: PPARγ Luciferase Reporter Gene Assay
Principle: This assay measures the ability of this compound to activate PPARγ. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARγ by this compound leads to the expression of luciferase, which is quantified by measuring luminescence. A similar protocol can be used for PPARα.[7][11]
Materials:
-
HepG2 or CV-1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PPARγ expression vector
-
PPRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO or ethanol)
-
Positive control: Rosiglitazone (for PPARγ)
-
Luciferase assay system
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-transfection.
-
Treatment: Replace the medium with fresh, low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubation: Incubate the plates for an additional 24 hours.[7]
-
Lysis and Luminescence Reading: Wash the cells with PBS. Lyse the cells using the lysis buffer provided with the luciferase assay kit. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Express the results as fold change relative to the vehicle control.
Protocol 2: Gene Expression Analysis by qPCR in Macrophages
Principle: This protocol determines the effect of this compound on the expression of target genes, such as FABP4 and GPR132, in monocytic cells like THP-1.[3] Cells are treated with this compound, RNA is extracted, converted to cDNA, and the relative gene expression is quantified using real-time PCR (qPCR).
Materials:
-
THP-1 monocytic cells
-
RPMI medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FABP4, GPR132) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Culture: Culture THP-1 monocytes at a density of 1 x 10^6 cells/well in 6-well plates.[3]
-
(Optional) Differentiation: To differentiate monocytes into macrophages, treat cells with 100 nM PMA for 36-48 hours. Then, replace the medium and allow cells to rest for 24 hours.[3]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 30 µM) or a vehicle control for 24 hours.[3]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction using the cDNA, primers for the target and housekeeping genes, and qPCR master mix. Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and express the results as fold change relative to the vehicle-treated control group.
Protocol 3: Cell Viability Assay (WST-8/MTT)
Principle: This colorimetric assay measures cell viability by assessing mitochondrial metabolic activity. Viable cells reduce a tetrazolium salt (like WST-8 or MTT) into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance. This is crucial for assessing the cytotoxic potential of this compound.[4][10]
Materials:
-
Cell line of interest (e.g., THP-1, EL4)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2.5 x 10^4 cells/well).[4]
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of this compound concentrations (e.g., 10, 30, 50, 100 µM) and a vehicle control. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).[4][10]
-
Reagent Addition: Add the WST-8 or MTT reagent to each well according to the manufacturer's protocol (typically 10 µL per 100 µL of medium).
-
Incubation: Incubate for 1-4 hours at 37°C to allow for formazan production. If using MTT, a solubilization step is required after this incubation.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control group: (Abs_sample / Abs_vehicle_control) * 100.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9S-HODE Solutions in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid metabolite of linoleic acid, an essential omega-6 fatty acid. It is formed through the action of lipoxygenase enzymes and is implicated in a variety of physiological and pathological processes.[1] As a signaling molecule, this compound has been shown to exert its effects through various receptors, including the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[1][2][3] Its involvement in inflammation, oxidative stress, and cell differentiation makes it a molecule of significant interest in drug discovery and development.[2][3]
These application notes provide detailed protocols for the preparation and use of this compound solutions for in vitro cell treatment, along with a summary of relevant quantitative data and a depiction of its signaling pathways.
Data Presentation
The following table summarizes the typical concentrations and incubation times for this compound in various cell-based assays as reported in the literature.
| Cell Line/Type | Concentration Range | Incubation Time | Assay/Effect Studied |
| HepG2 (Human Liver Cancer) | 0.2 - 6 µM | 24 hours | Mitochondrial metabolism, triglyceride accumulation, gene expression (PPARα, PPARγ) |
| THP-1 (Human Monocytic) | 30 µM | 24 - 48 hours | FABP4 expression, differentiation into macrophages |
| Mouse Aortic Endothelial Cells | 68 µM | Not specified | Transactivation of PPARα and PPARγ |
| Primary Human Monocytes | 10 µM | Not specified | Chemotaxis |
| CHO-K1 cells expressing G2A | ~2 µM (EC50) | Not specified | Intracellular calcium mobilization |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound (lyophilized powder or as a solution in an organic solvent from the manufacturer)
-
Anhydrous ethanol (B145695) (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Reconstitution of Lyophilized this compound: If starting with a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Reconstitute the powder in anhydrous ethanol or DMSO to a desired stock concentration (e.g., 1 mg/mL or a specific molarity). The solubility of this compound in ethanol and DMSO is approximately 50 mg/mL.[4][5]
-
Handling of Pre-dissolved this compound: If the this compound is supplied as a solution in an organic solvent (e.g., ethanol), it can be used directly as the stock solution.
-
Inert Gas Overlay: To minimize oxidation, it is recommended to overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial.
-
Storage: Store the stock solution at -20°C.[4] Under these conditions, the solution is stable for at least two years.[4] Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture media for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Cultured cells ready for treatment.
Procedure:
-
Thawing the Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.
-
Preparation of Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure homogenous mixing, it is good practice to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the stock solution 1:10 or 1:100 in pre-warmed culture medium.
-
Preparation of Final Working Solution: Further dilute the intermediate solution (or the stock solution directly for higher final concentrations) into the final volume of cell culture medium to achieve the desired treatment concentration (e.g., 1 µM, 10 µM, etc.). The final concentration of the organic solvent (ethanol or DMSO) in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (ethanol or DMSO) used to prepare the this compound working solution to an equal volume of cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared this compound working solution or the vehicle control solution.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blotting, ELISA), cell viability assays, or functional assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects on cells.
Caption: this compound binding to GPR132 activates Gq, leading to downstream signaling.
Caption: this compound activates PPARγ, leading to the regulation of target gene transcription.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Assessing 9S-HODE-Induced Chemotaxis of Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid found in oxidized low-density lipoprotein (oxLDL)[1]. It has emerged as a significant lipid mediator in various physiological and pathological processes, including inflammation and atherosclerosis. 9S-HODE is a known ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A, which is expressed on immune cells such as monocytes and macrophages[2][3]. The interaction between this compound and GPR132 is believed to play a role in modulating immune cell function, including chemotaxis, which is the directed migration of cells in response to a chemical gradient.
Monocyte recruitment to sites of inflammation is a critical step in the pathogenesis of numerous diseases. Understanding the mechanisms that govern monocyte migration is therefore of great interest for the development of novel therapeutic strategies. These application notes provide a detailed protocol for assessing the chemotactic effect of this compound on monocytes, a summary of quantitative data, and a depiction of the associated signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on monocyte chemotaxis based on available literature.
| Parameter | Cell Type | Concentration | Incubation Time | Assay System | Effect | Reference |
| Chemotaxis | Primary Human Monocytes | 10 µM | 2 hours | Boyden Chamber | Induction of chemotaxis | [1][4] |
| Migration | Mixed Human Primary Monocytes | Not specified | 2 hours | Boyden Chamber | Induced migration | [4] |
| Migration Inhibition | Phytohaemagglutinin-stimulated Human Mononuclear Cells | 0.01 - 1 µM | Not specified | Not specified | Dose-dependent inhibition of migration | [5] |
Note: The inhibitory effect observed in one study was on pre-stimulated mononuclear cells, which may represent a different physiological context than resting monocytes.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Monocyte Chemotaxis
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cell migrations by the linoleic acid oxygenation product 9S-hydroxy 10E,12Z octadecadienoic acid (9-HODE) - PubMed [pubmed.ncbi.nlm.nih.gov]
9S-HODE Reporter Assay for PPAR Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. The three main isoforms, PPARα, PPARδ (also known as PPARβ), and PPARγ, are important therapeutic targets for metabolic diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Identifying novel and selective PPAR modulators is a key objective in drug discovery.
9(S)-Hydroxyoctadecadienoic acid (9S-HODE) is an oxidized metabolite of linoleic acid that has been identified as a natural ligand and activator of PPARs, particularly PPARγ.[1][2] This document provides detailed application notes and experimental protocols for utilizing a this compound reporter assay to screen for and characterize PPAR agonists. Reporter gene assays offer a sensitive and quantifiable method to assess the activation of PPARs in a cellular context, making them an invaluable tool in research and drug development.[3]
Principle of the Assay
The this compound PPAR reporter assay is a cell-based assay that measures the ability of this compound, or other test compounds, to activate a specific PPAR isoform. The core components of the assay are:
-
Host Cells: A mammalian cell line (e.g., HEK293T, HepG2, or CV-1) that is readily transfectable and provides a suitable environment for the assay.
-
PPAR Expression Vector: A plasmid that drives the expression of the full-length PPAR isoform (α, δ, or γ) or its ligand-binding domain (LBD).
-
Reporter Vector: A plasmid containing a PPAR-responsive element (PPRE) upstream of a reporter gene, typically firefly luciferase.
-
Internal Control Vector: A plasmid expressing a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, used to normalize for transfection efficiency and cell viability.
When this compound or another agonist binds to the expressed PPAR, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to the PPRE on the reporter vector. This binding initiates the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the signaling pathway of PPAR activation by this compound and the general workflow of the reporter assay.
Caption: PPAR Activation Signaling Pathway.
Caption: this compound PPAR Reporter Assay Workflow.
Application Notes
-
Screening for Novel PPAR Agonists: This assay can be adapted for high-throughput screening of compound libraries to identify novel PPAR agonists.
-
Characterizing Compound Potency and Selectivity: By testing compounds against all three PPAR isoforms, their potency (e.g., EC50) and selectivity can be determined.
-
Investigating Structure-Activity Relationships (SAR): The assay is useful for evaluating the activity of newly synthesized analogs of a lead compound to guide medicinal chemistry efforts.
-
Studying Endogenous Ligands: The protocol can be used to confirm and characterize the activity of other potential endogenous PPAR ligands.
-
Antagonist Screening: The assay can be modified to screen for PPAR antagonists by co-treating cells with a known agonist and the test compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T (human embryonic kidney), HepG2 (human hepatoma), or CV-1 (monkey kidney fibroblast).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
PPAR Expression Vector (e.g., pCMV-hPPARγ)
-
PPRE Luciferase Reporter Vector (e.g., pGL4.22[luc2/PPRE/Hygro])
-
Renilla Luciferase Control Vector (e.g., pGL4.74[hRluc/TK])
-
-
Transfection Reagent: Lipofectamine® 2000 or a similar lipid-based transfection reagent.
-
Test Compounds:
-
This compound (Cayman Chemical or equivalent)
-
Positive Control Agonist (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα, GW0742 for PPARδ)
-
Negative Control (Vehicle, e.g., DMSO)
-
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Luminometer: Plate-reading luminometer.
Detailed Protocol: Transient Transfection and Luciferase Assay
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in T-75 flasks.
-
On the day before transfection, trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection
-
For each well, prepare the DNA mixture in an Eppendorf tube:
-
50 ng PPAR expression vector
-
100 ng PPRE luciferase reporter vector
-
5 ng Renilla luciferase control vector
-
Bring the total volume to 10 µL with serum-free medium (e.g., Opti-MEM®).
-
-
In a separate tube, dilute 0.3 µL of Lipofectamine® 2000 in 10 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the DNA mixture with the diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
During the incubation, gently remove the culture medium from the cells and replace it with 90 µL of fresh, pre-warmed, antibiotic-free culture medium.
-
Add 20 µL of the DNA-lipid complex to each well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and control compounds in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Gently remove the transfection medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Assay reagents and the 96-well plate to room temperature.
-
Gently remove the medium containing the compounds from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Prepare the Luciferase Assay Reagent II (LAR II) according to the manufacturer's instructions.
-
In the luminometer, program the instrument to inject 100 µL of LAR II and measure the firefly luciferase activity.
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for transfection efficiency and cell number.
-
Fold Change Calculation: Divide the RLU of each treatment group by the RLU of the vehicle control group to determine the fold activation.
-
Dose-Response Curves: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Quantitative Data
The following tables summarize representative quantitative data for the activation of PPAR isoforms by this compound and control compounds. It is important to note that specific EC50 values can vary depending on the cell line, assay conditions, and specific HODE isomer used.
Table 1: PPARγ Activation by 9-HODE Isomers and Controls
| Compound | Concentration (µM) | Fold Activation (vs. Vehicle) | Cell Line | Reference |
| 9(S)-(Z,E)-HODE | 5 | ~1.5 | CV-1 | [4] |
| 10 | ~2.0 | CV-1 | [4] | |
| 30 | ~2.5 | CV-1 | [4] | |
| 9-(E,E)-HODE | 6.8 | ~1.2 | CV-1 | [4] |
| 13.5 | ~2.0 | CV-1 | [4] | |
| 27.0 | ~4.0 | CV-1 | [4] | |
| 67.5 | ~6.5 | CV-1 | [4] | |
| Rosiglitazone | 0.1 | >10 | HEK293 | [5] |
| 9-HODE | 30 | Significant increase in FABP4 mRNA | THP-1 | [6] |
Note: Data for 9-HODE isomers from a dual-luciferase reporter assay.[4] The increase in FABP4 mRNA is a downstream effect of PPARγ activation.[6]
Table 2: Comparative Activation of PPAR Isoforms by 9-HODE
| PPAR Isoform | This compound Activation | EC50 (µM) | Notes | Reference |
| PPARα | Yes | Not well-defined | Transactivation assays confirm activation. | [3] |
| PPARδ | Limited Information | Not determined | Further studies are needed to confirm direct activation. | |
| PPARγ | Yes | ~5-30 (depending on isomer and conditions) | This compound is a well-established agonist. | [1][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Poor transfection efficiency | Optimize cell confluency, DNA-to-transfection reagent ratio, and use high-quality plasmids. |
| Low cell viability | Handle cells gently, ensure proper culture conditions, and check for cytotoxicity of test compounds. | |
| High Well-to-Well Variability | Inconsistent cell seeding or transfection | Ensure a homogenous cell suspension and use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate | Avoid using the outer wells or fill them with PBS to maintain humidity. | |
| Inconsistent Results | Reagent degradation | Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles. |
| Cell line passage number | Use cells within a consistent and low passage number range. |
Conclusion
The this compound PPAR reporter assay is a robust and sensitive method for studying the activation of PPARs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry. This assay is a valuable tool for the discovery and characterization of novel PPAR modulators, contributing to the development of new therapeutics for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the specific activity and potency of this compound on PPARα and PPARδ isoforms.
References
- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Effects of 9S-HODE on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a biologically active oxidized linoleic acid metabolite that has garnered significant interest in various fields of biomedical research, including inflammation, cancer biology, and metabolic diseases. While initial hypotheses suggested a direct role for this compound in modulating mitochondrial respiratory function, recent evidence indicates a more nuanced, indirect mechanism of action. These application notes provide a comprehensive overview of the current understanding of this compound's effects on mitochondrial respiration, detailed protocols for its study, and visualizations of the key signaling pathways involved.
Recent studies, particularly in hepatocellular carcinoma cell lines like HepG2, have demonstrated that this compound does not directly impact the mitochondrial oxygen consumption rate (OCR) or the extracellular acidification rate (ECAR)[1][2]. Instead, the primary mechanism through which this compound influences cellular metabolism and mitochondrial function is by acting as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ)[1][2][3][4][5]. Activation of PPARγ by this compound initiates a transcriptional cascade that upregulates genes involved in fatty acid uptake and synthesis, thereby indirectly affecting mitochondrial substrate availability and overall metabolic programming[1][2].
These findings are critical for researchers investigating the therapeutic potential of targeting this compound signaling pathways. A thorough understanding of its indirect effects on mitochondria is essential for the development of novel drugs aimed at modulating cellular metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD) and cancer.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on gene expression related to lipid metabolism, as reported in studies using HepG2 cells[1][2].
Table 1: Effect of this compound on PPARγ-Target Gene Expression in HepG2 Cells
| Gene | Function | Fold Change (1 µM this compound) | Fold Change (5 µM this compound) |
| CD36 | Fatty acid translocase | ~1.5 | ~1.8 |
| FASN | Fatty acid synthase | ~1.2 | ~2.0 |
| PPARγ | Peroxisome proliferator-activated receptor gamma | ~1.6 | ~1.4 |
| FoxA2 | Forkhead box protein A2 | ~1.4 | ~1.3 |
Data is approximated from published charts in Jang, M., et al. (2024). Prostaglandins, Leukotrienes and Essential Fatty Acids.[1][2]
Table 2: Effect of this compound on Mitochondrial Respiration Parameters in HepG2 Cells
| Parameter | Description | Effect of this compound (1 µM and 5 µM) |
| Basal Respiration | Baseline oxygen consumption rate | No significant change |
| ATP-Linked Respiration | OCR coupled to ATP synthesis | No significant change |
| Maximal Respiration | Maximum OCR achieved with an uncoupler | No significant change |
| Spare Respiratory Capacity | Difference between maximal and basal respiration | No significant change |
As reported by Jang, M., et al. (2024). This compound exhibited no direct effect on mitochondrial metabolism in Seahorse assays.[1][2]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is designed to measure the real-time oxygen consumption rate (OCR) of cultured cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
This compound (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (protonophore/uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest (e.g., HepG2)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
This compound Treatment: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add fresh assay medium containing the desired concentration of this compound or vehicle control to the cells. Incubate for the desired treatment period (e.g., 24 hours) in a non-CO2 incubator at 37°C.
-
Assay Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell culture plate. Run the "Cell Mito Stress Test" protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cultured cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CD36, FASN, PPARγ, FoxA2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Lysis and RNA Extraction: Following treatment with this compound, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Real-Time PCR: Run the qPCR reactions in a real-time PCR system.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: this compound Signaling Pathway Affecting Mitochondrial Metabolism.
Caption: Experimental Workflow for Investigating this compound Effects.
References
- 1. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 9S-HODE Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid metabolite of linoleic acid implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and metabolic diseases. Animal models are indispensable tools for elucidating the in vivo functions of this compound and for the preclinical evaluation of therapeutic strategies targeting its signaling pathways. These application notes provide detailed protocols for utilizing relevant animal models to investigate the multifaceted roles of this compound.
I. Animal Models for this compound Research
Several well-established animal models can be employed to study the function of this compound in various disease contexts. The choice of model depends on the specific research question.
Atherosclerosis Models
Atherosclerosis-prone mouse models are crucial for understanding the role of this compound in the development and progression of cardiovascular disease.[1]
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process that is accelerated by a high-fat diet.[1]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop significant atherosclerotic plaques.
Diet-Induced Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD) Models
To investigate the role of this compound in metabolic disorders, diet-induced obesity models are commonly used.
-
High-Fat Diet (HFD)-fed C57BL/6J mice: Feeding these mice a diet rich in fat (45-60% of calories) for an extended period induces obesity, insulin (B600854) resistance, and hepatic steatosis, mimicking key features of human metabolic syndrome and NAFLD.[2][3]
Diabetic Nephropathy Models
The impact of this compound on the complications of diabetes can be studied in models of diabetic nephropathy.
-
Streptozotocin (STZ)-induced diabetic mice: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is widely used to study type 1 diabetes and its complications, including nephropathy.[4][5][6]
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes, which subsequently results in diabetic nephropathy.[4]
II. Quantitative Data Presentation
The following tables summarize quantitative data related to this compound concentrations in different animal models and the effects of interventions.
Table 1: this compound Concentrations in Different Animal Models
| Animal Model | Tissue/Sample | Condition | This compound Concentration |
| Rat | Plasma | Normal | 57.8 ± 18.7 nmol/L |
| C57BL/6J Mouse | Liver | High-Fat Diet | ~4.0 - 5.5 µM (free) |
| C57BL/6J Mouse | Liver | High-Fat Diet with high linoleic acid | Significantly higher than high OXLAM diet |
| C57BL/6J Mouse | Liver | High OXLAM diet | No significant change compared to low linoleic acid diet |
Table 2: Effects of Interventions on Biochemical Parameters in Animal Models of Diabetic Nephropathy
| Animal Model | Intervention | Parameter | Result |
| STZ-induced diabetic Atf3-/- mice | - | Serum Glucose | Significantly higher than WT |
| STZ-induced diabetic Atf3-/- mice | - | Serum BUN | Notably higher than WT |
| STZ-induced diabetic Atf3-/- mice | - | 24h Urine Albumin | Notably higher than WT |
| STZ-induced diabetic mice | Ethanolic extract of Stevia rebaudiana (400 µg/kg) | Blood Glucose | Significantly restored towards normal |
| STZ-induced diabetic mice | Ethanolic extract of Stevia rebaudiana (400 µg/kg) | Glomerular Hypertrophy | Significantly prevented |
III. Experimental Protocols
Protocol for Induction of Atherosclerosis in ApoE-/- Mice and this compound Analysis
Objective: To induce atherosclerosis in ApoE-/- mice and quantify this compound levels in plasma and aortic tissue.
Materials:
-
ApoE-/- mice (6-8 weeks old)
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
Standard chow
-
LC-MS/MS system
-
Reagents for lipid extraction (Chloroform, Methanol, etc.)
Procedure:
-
Animal Grouping and Diet:
-
Divide mice into two groups: control (standard chow) and experimental (high-fat diet).
-
House mice under standard conditions with ad libitum access to food and water.
-
Feed the respective diets for 12-16 weeks.
-
-
Sample Collection:
-
At the end of the study period, euthanize mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Perfuse the vascular system with PBS and carefully dissect the aorta.
-
-
Lipid Extraction from Aortic Tissue (Modified Folch Method):
-
Weigh the frozen aortic tissue (10-50 mg) and place it in a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube and vortex for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis of this compound:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the specific precursor-to-product ion transition for 9-HODE (e.g., m/z 295.2 → 171.1).
-
Quantify this compound concentrations using a standard curve generated with a purified this compound standard.
-
Protocol for this compound Administration in a High-Fat Diet-Induced Obesity Model
Objective: To investigate the in vivo effects of exogenous this compound administration on metabolic parameters in mice with diet-induced obesity.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
High-fat diet (45% kcal from fat)
-
This compound (or a mixture of 9-HODE and 13-HODE)
-
Vehicle control (e.g., saline or PBS with a small amount of ethanol)
-
Equipment for intraperitoneal (i.p.) or oral gavage administration.
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A study by Miyata et al. used a mixture of 9-HODE and 13-HODE administered daily for 9 days at a combined dose of 0.5 µg/g body weight.
-
Administer this compound or vehicle control to the mice via intraperitoneal injection or oral gavage. The frequency and duration of administration should be optimized based on the specific experimental goals.
-
-
Monitoring and Analysis:
-
Monitor body weight, food intake, and fasting blood glucose levels throughout the treatment period.
-
At the end of the experiment, collect blood for analysis of plasma lipids, insulin, and inflammatory markers.
-
Harvest tissues such as liver, adipose tissue, and muscle for histological analysis, gene expression studies (e.g., qPCR for markers of inflammation and lipid metabolism), and quantification of this compound and other lipid metabolites.
-
Protocol for Immunohistochemistry (IHC) of GPR132 in Frozen Mouse Aortic Sections
Objective: To visualize the localization of the this compound receptor, GPR132, in the aortic tissue of mice.
Materials:
-
Frozen mouse aorta sections (5-10 µm) mounted on slides
-
Acetone (B3395972) (ice-cold) for fixation
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-GPR132
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Slide Preparation and Fixation:
-
Thaw frozen sections at room temperature for 10-20 minutes.
-
Fix the sections by immersing them in ice-cold acetone for 10 minutes.
-
Rehydrate the tissue in PBS for 10 minutes.
-
-
Blocking:
-
Carefully dry the area around the tissue section and draw a hydrophobic barrier with a PAP pen.
-
Cover the tissue with blocking solution and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR132 antibody in the blocking solution to the recommended concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Rinse briefly in PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
Protocol for PPARγ Activity Assay in Mouse Liver Nuclear Extract
Objective: To measure the DNA-binding activity of PPARγ in the liver of mice.
Materials:
-
Mouse liver tissue
-
Nuclear extraction kit or buffers
-
Commercially available PPARγ transcription factor activity assay kit (ELISA-based)
-
Bradford or BCA protein assay reagents
Procedure:
-
Nuclear Extract Preparation:
-
Homogenize fresh or frozen liver tissue in the appropriate lysis buffer to isolate nuclei, following the instructions of a commercial kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extract.
-
-
PPARγ Activity Assay (ELISA-based):
-
Follow the manufacturer's protocol for the PPARγ activity assay kit.
-
Typically, this involves incubating the nuclear extract in a microplate well coated with an oligonucleotide containing the PPAR response element (PPRE).
-
Add the primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of PPARγ bound to the PPRE.
-
Compare the PPARγ activity between different experimental groups.
-
IV. Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its biological effects primarily through two key receptors: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[1][7]
Caption: this compound signaling through the GPR132 receptor.
Caption: this compound signaling through the PPARγ nuclear receptor.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound function.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-fat diet induced obesity primes inflammation in adipose tissue prior to liver in C57BL/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ST32da, a Novel Salvia miltiorrhiza-Derived ATF3 Inducer, Alleviates Obesity-Related Diabetic Nephropathy in Mouse Models [mdpi.com]
- 5. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring 9S-HODE in Oxidized LDL Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized low-density lipoprotein (oxLDL) is a key player in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in arterial walls[1]. 9-hydroxyoctadecadienoic acid (9S-HODE) is a significant oxidized linoleic acid metabolite found in oxLDL and is considered a marker of lipid peroxidation and oxidative stress[2]. Accurate measurement of this compound in oxLDL is crucial for understanding its role in cardiovascular disease and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the isolation of LDL, subsequent analysis of this compound content, and an overview of the key signaling pathways involving this compound.
Data Presentation
The following tables summarize key quantitative data related to the measurement of this compound.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L | [3] |
| Reproducibility (CV) | < 18.5% | [3] |
| Linear Range | 6.8 to 1351.4 nmol/L | [3] |
| Correlation Coefficient (r²) | > 0.991 | [3] |
| Precursor Ion (m/z) | 295.2 | [4] |
| Product Ion (m/z) | 171.1 | [4] |
Table 2: Typical Concentrations of 9-HODE in Biological Samples
| Sample Type | Concentration Range | Condition | Reference |
| Rat Plasma | 57.8 ± 18.7 nmol/L | Normal | [3] |
| Human LDL | Increased 20-fold | Atherosclerotic Patients (36-47 years) vs. Healthy | [2] |
| Human LDL | Increased 30-100-fold | Atherosclerotic Patients (69-94 years) vs. Young Healthy | [2] |
Experimental Protocols
I. Isolation of Low-Density Lipoprotein (LDL) from Plasma/Serum
This protocol describes the isolation of LDL from plasma or serum using a precipitation method.
Materials:
-
Human plasma or serum
-
LDL Precipitation Solution (e.g., containing heparin or dextran (B179266) sulfate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Collect blood samples with heparin or EDTA and centrifuge at 1000 x g for 10 minutes at 4°C to obtain plasma. For serum, allow blood to clot and centrifuge as above.
-
To 200 µL of plasma or serum, add 200 µL of LDL Precipitation Solution.
-
Mix well and incubate at room temperature for 5 minutes to allow for the precipitation of LDL.
-
Centrifuge the mixture for 20 minutes at 2000 x g. A pellet of LDL should be visible.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the LDL pellet in an appropriate volume of PBS (e.g., 1.6 mL) and vortex thoroughly to dissolve.
II. Sample Preparation for this compound Analysis from Isolated LDL
This protocol details the extraction and preparation of this compound from the isolated LDL fraction for subsequent analysis by LC-MS/MS or ELISA. This involves alkaline hydrolysis to release esterified this compound.
Materials:
-
Isolated LDL suspension (from Protocol I)
-
15% KOH solution
-
Methanol (B129727) (MeOH) containing 5 mg/100 mL Butylated hydroxytoluene (BHT) as an antioxidant
-
1 N HCl
-
Internal Standard (e.g., 13-HODE-d4)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Hexane, Ethyl Acetate
-
Nitrogen gas stream
Procedure:
-
To the resuspended LDL pellet, add an equal volume of 15% KOH and methanol with BHT.
-
Add an appropriate amount of internal standard.
-
Incubate the mixture in a water bath at 37-40°C for 30 minutes to hydrolyze the esterified lipids.
-
Acidify the sample to pH 3 with 1 N HCl.
-
Perform solid-phase extraction (SPE) to purify the sample.
-
Condition a C18 SPE cartridge with methanol followed by pH 3 water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the HODEs with a solvent mixture such as hexane:ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.
III. Quantification of this compound by LC-MS/MS
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography system
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water-acetonitrile-acetic acid and acetonitrile-isopropanol is commonly used[3].
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
Procedure:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other isomers (like 13-HODE) chromatographically. Although they have similar retention times, they can be distinguished by their specific product ions[4].
-
Monitor the specific precursor-to-product ion transition for this compound (m/z 295.2 → 171.1) and the internal standard.
-
Construct a standard curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
IV. Quantification of this compound by Competitive ELISA
This method provides a high-throughput alternative for the quantification of total 9-HODE.
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., 9-HODE-HRP) for binding to a limited number of anti-9-HODE antibody-coated wells. The amount of enzyme conjugate that binds is inversely proportional to the concentration of 9-HODE in the sample[5][6].
General Procedure (based on a typical kit):
-
Prepare standards and the extracted samples (from Protocol II).
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) which reacts with the bound HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Construct a standard curve and determine the concentration of this compound in the samples.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Atherosclerosis
This compound, a component of oxLDL, exerts its biological effects through interaction with specific receptors, influencing inflammatory processes within the arterial wall.
References
- 1. researchgate.net [researchgate.net]
- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment [frontiersin.org]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining for GPR132 in 9S-HODE Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
G Protein-Coupled Receptor 132 (GPR132), also known as G2A, is a seven-transmembrane receptor highly expressed in macrophages and other immune cells.[1][2][3] It functions as a sensor for various ligands, including oxidized fatty acids, and is implicated in processes like inflammation, immune response, and cancer metastasis.[1][4][5][6] One of its key endogenous ligands is 9(S)-hydroxy-10,12-octadecadienoic acid (9S-HODE), a stable oxidation product of linoleic acid.[5][7][8][9] The interaction between this compound and GPR132 can trigger downstream signaling cascades that modulate cellular functions.[4][10]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins.[11] This application note provides a detailed protocol for performing immunofluorescence staining of GPR132 in cells following treatment with this compound. It also includes methods for quantitative analysis and troubleshooting common issues.
GPR132 Signaling Pathway
Upon binding of this compound, GPR132 undergoes a conformational change, allowing it to interact with intracellular G-proteins, primarily Gq and Gs.[10][12] Activation of these pathways leads to diverse cellular responses, including modulation of cyclic AMP (cAMP) levels and mobilization of intracellular calcium, which can influence gene expression, cell metabolism, and migration.[4][10]
Caption: this compound binds to GPR132, activating Gq and Gs pathways.
Experimental Protocols
This section provides a comprehensive methodology for cell culture, this compound treatment, and subsequent immunofluorescence staining for GPR132.
I. Cell Culture and this compound Treatment
The human monocytic leukemia cell line THP-1 is a suitable in vitro model as it expresses GPR132.[9]
-
Cell Seeding:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and standard antibiotics.[9]
-
For differentiation into macrophages, treat cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 36-48 hours.[9]
-
Seed the adherent macrophages onto sterile glass coverslips in 12- or 24-well plates at a density that will result in 60-80% confluency at the time of staining.[13]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Dilute the stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM).[9][14] A vehicle-only control (containing the same final concentration of DMSO or ethanol) must be included.
-
Remove the culture medium from the cells, wash once with PBS, and add the this compound-containing medium.
-
Incubate for the desired time period (e.g., 24 hours).[9][14][15]
-
II. Immunofluorescence Staining Protocol for GPR132
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[16]
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 1% BSA) for 60 minutes at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR132 antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) to its predetermined optimal concentration.[17] (See Table 2 for examples).
-
Aspirate the blocking buffer and apply the diluted primary antibody solution to the coverslips.
-
Negative Control: For one coverslip, use only the antibody dilution buffer without the primary antibody to check for non-specific binding of the secondary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Rinse three times in 1X PBS for 5 minutes each, protected from light.[17]
-
(Optional) Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.[11]
-
Rinse once with 1X PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish.[16]
-
Store the slides at 4°C, protected from light, until imaging.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.[18]
-
Capture images using consistent settings (e.g., exposure time, gain, laser power) for all experimental groups to allow for accurate comparison.
-
-
Quantitative Analysis:
-
Use image analysis software such as ImageJ/Fiji or CellProfiler to quantify the fluorescence intensity.[18][19]
-
Method:
-
Define Regions of Interest (ROIs), typically by outlining individual cells.
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free area from the intensity of each cell.
-
Calculate the average corrected total cell fluorescence (CTCF) for each experimental group.
-
-
Experimental Workflow Diagram
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR132 Polyclonal Antibody (17026-1-AP) [thermofisher.com]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. ptglab.co.jp [ptglab.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arigobio.com [arigobio.com]
- 17. Protocols | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. maxanim.com [maxanim.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of 9S-HODE Auto-Oxidation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 9S-HODE (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid) during storage. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a biologically active oxidized metabolite of linoleic acid, an omega-6 polyunsaturated fatty acid. Its structure, containing conjugated double bonds and a hydroxyl group, makes it susceptible to auto-oxidation, particularly when exposed to air, light, and certain solvents. This degradation can lead to the formation of various byproducts, compromising the purity of the standard and potentially leading to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that contribute to the auto-oxidation of this compound?
A2: The main drivers of this compound degradation are:
-
Oxygen: Atmospheric oxygen is the primary initiator of the free radical chain reactions that lead to oxidation.
-
Temperature: Elevated temperatures significantly accelerate the rate of oxidation.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate auto-oxidation.
-
Solvent Choice: While this compound is often supplied in ethanol (B145695), its long-term stability in organic solvents at room temperature can be poor.[1]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative reactions.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of this compound can be assessed by:
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the main this compound peak area in HPLC or GC-MS analysis is a primary indicator of degradation.
-
UV Spectrophotometry: While this compound has a characteristic UV absorbance maximum around 234 nm due to its conjugated diene system, changes in the spectral shape or a decrease in absorbance at this wavelength may suggest degradation.[2][3][4][5][6]
-
Mass Spectrometry: The presence of ions corresponding to further oxidation products (e.g., ketones, additional hydroxyl groups) can be detected by MS.
Q4: What are the ideal storage conditions for this compound?
A4: For optimal stability, this compound should be stored as follows:
-
Solid Form: If you have this compound in solid form, store it at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen).
-
In Solution: If purchased as a solution in an organic solvent like ethanol, it should be stored at -20°C.[2][5] For long-term storage, -80°C is preferable. Vials should be tightly sealed to prevent solvent evaporation and exposure to air.
Q5: Should I use an antioxidant to prevent the auto-oxidation of this compound in solution?
A5: Yes, adding an antioxidant is a highly recommended practice to prevent the auto-oxidation of polyunsaturated fatty acids and their derivatives like this compound, especially when preparing stock solutions for long-term storage or for use in sensitive assays. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in stock solution over time. | Auto-oxidation due to exposure to air and/or storage at an inappropriate temperature. | Prepare fresh stock solutions with an antioxidant like BHT. Aliquot the stock solution to minimize freeze-thaw cycles and headspace oxygen. Always store at -20°C or -80°C. |
| Appearance of extraneous peaks in chromatograms. | Degradation of this compound into various oxidation byproducts. | Confirm the identity of the new peaks using mass spectrometry if possible. Discard the old stock and prepare a new one using the recommended storage protocol. Ensure high-purity solvents are used for dilutions. |
| Inconsistent results in biological assays. | Variability in the purity of the this compound used due to degradation. | Always use a freshly prepared or properly stored stock solution of this compound. Qualify the purity of your stock solution chromatographically before critical experiments. |
| Precipitate formation in the this compound solution upon thawing. | The solvent may have evaporated, increasing the concentration of this compound beyond its solubility limit. The vial may not have been sealed properly. | Gently warm the vial to room temperature and vortex to try and redissolve the precipitate. If it does not dissolve, the concentration may be inaccurate. It is best to discard and prepare a new stock solution. Ensure vials are sealed tightly. |
Quantitative Data on Stability
Table 1: Estimated Stability of a Polyunsaturated Fatty Acid (as a proxy for this compound) at Room Temperature (~25°C) with and without BHT
| Storage Time (Days) | % Degradation (No Antioxidant) | % Degradation (with 0.02% BHT) |
| 0 | 0% | 0% |
| 7 | ~30% | < 5% |
| 14 | ~50% | < 10% |
| 28 | > 70% | ~15% |
Disclaimer: This data is an estimation based on the stability of similar polyunsaturated fatty acids and is intended for illustrative purposes. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution with BHT
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol with BHT as an antioxidant.
Materials:
-
This compound (solid)
-
200-proof ethanol (ACS grade or higher)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare BHT Stock Solution:
-
Weigh out 10 mg of BHT and dissolve it in 10 mL of ethanol to make a 1 mg/mL (0.1% w/v) stock solution.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh 1 mg of this compound into a clean, dry amber glass vial.
-
Add 800 µL of ethanol to the vial.
-
Add 200 µL of the 1 mg/mL BHT stock solution to the vial. This will result in a final BHT concentration of 0.2 mg/mL (0.02% w/v).
-
Vortex gently until the this compound is completely dissolved.
-
-
Inert Gas Purging and Storage:
-
Before sealing the vial, gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.
-
Immediately cap the vial tightly.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 2 years).
-
-
Working Solutions:
-
When preparing working solutions, use high-purity solvents. If the working solution will be stored for more than a few hours, it is advisable to also include BHT at a final concentration of 0.01-0.02%.
-
Thaw the stock solution on ice and minimize the time it is kept at room temperature.
-
After withdrawing the required volume, re-flush the headspace of the stock solution vial with inert gas before re-sealing and returning to the freezer.
-
Visualizations
Caption: Simplified pathway of this compound auto-oxidation and key prevention strategies.
Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.
References
- 1. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 9(S)-HODE - Cayman Chemical [bioscience.co.uk]
- 6. (±)9-HODE - Cayman Chemical [bioscience.co.uk]
Technical Support Center: Optimizing 9S-HODE Recovery from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 9S-Hydroxy-10,12-octadecadienoic acid (9S-HODE) from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound, offering targeted solutions to improve experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Tissue Homogenization: The lipid extraction solvent cannot efficiently penetrate the tissue matrix if it is not thoroughly disrupted. | Ensure complete tissue disruption by using a suitable homogenization method (e.g., bead beater, rotor-stator homogenizer) on ice. Standardize the homogenization time and intensity across all samples.[1] |
| Suboptimal Extraction Method: The chosen lipid extraction protocol may not be the most effective for your specific tissue type. | For tissues with high lipid content, the Folch method, which uses a larger solvent-to-sample ratio, may yield better recovery compared to the Bligh & Dyer method.[2][3] Consider a modified Folch protocol for comprehensive lipid extraction. | |
| Degradation of this compound: As an oxidized lipid, this compound is susceptible to further oxidation and degradation during sample processing. | To minimize degradation, perform all extraction steps at low temperatures (e.g., on ice). It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[4] | |
| Inefficient Solid-Phase Extraction (SPE): The wash solvent may be too strong, leading to the premature elution of this compound, or the elution solvent may be too weak to recover it from the SPE cartridge. | Optimize the SPE wash and elution steps by testing a range of solvent strengths. A common approach is to use a weak wash solvent to remove polar impurities and a stronger elution solvent to recover the analyte. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in tissue weight, solvent volumes, or evaporation times can introduce significant variability. | Use calibrated pipettes for accurate solvent measurements and ensure consistent sample handling for all replicates. Dry all samples to completion under a gentle stream of nitrogen and reconstitute in a precise volume of the initial mobile phase.[1] |
| Matrix Effects in LC-MS/MS: Co-eluting lipids and other endogenous molecules from the tissue matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification. | Incorporate a robust solid-phase extraction (SPE) step to clean up the sample and remove interfering matrix components. The use of a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects. | |
| Poor Chromatographic Peak Shape | Inappropriate Mobile Phase or Column: The analytical column and mobile phase composition may not be suitable for the separation of this compound. | A reverse-phase C18 column is commonly used for this compound analysis. Optimize the mobile phase gradient to ensure good separation and peak shape. |
| Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. | Dilute the sample or reduce the injection volume to avoid overloading the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to ensure good recovery of this compound from tissue?
The immediate and proper preservation of the tissue specimen is critical. Tissues undergo rapid degradation after removal from their blood supply.[5] For this compound analysis, snap-freezing the tissue in liquid nitrogen immediately after collection and storing it at -80°C until extraction is the recommended practice to minimize enzymatic and oxidative degradation.
Q2: Which lipid extraction method is generally recommended for this compound from tissues?
Both the Folch and Bligh & Dyer methods are widely used for total lipid extraction.[2] However, for tissues with a higher lipid content, the Folch method, which utilizes a larger solvent-to-sample ratio (20:1), may provide a more exhaustive extraction and potentially higher recovery of lipid species like this compound compared to the Bligh & Dyer method (typically 3:1 solvent-to-sample ratio).[2][3]
Q3: Why is the addition of an antioxidant like BHT important during extraction?
This compound is an oxidized fatty acid and is prone to further non-enzymatic oxidation during sample preparation, which can lead to artificially inflated or inaccurate measurements of other oxidized species. Butylated hydroxytoluene (BHT) is a radical scavenger that helps to prevent this ex vivo oxidation, ensuring the measured levels of this compound reflect the true endogenous concentrations in the tissue.[4]
Q4: What is the purpose of solid-phase extraction (SPE) in the this compound workflow?
Solid-phase extraction is a crucial sample cleanup step that separates lipids from other more polar or non-polar interfering substances in the tissue extract.[6] This reduces matrix effects during LC-MS/MS analysis, leading to more accurate and reproducible quantification of this compound.[6]
Q5: How can I differentiate between this compound and its isomer, 13-HODE, during analysis?
While 9-HODE and 13-HODE have very similar retention times on a standard C18 column, they can be distinguished and quantified using tandem mass spectrometry (LC-MS/MS).[7] These isomers produce distinct product ions upon fragmentation (e.g., m/z 171 for 9-HODE). By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each isomer.[7]
Quantitative Data Summary
Due to the limited availability of specific quantitative recovery data for this compound across different methods in the literature, the following tables provide a general comparison of common extraction methods for total lipids and illustrative data for SPE optimization.
Table 1: General Comparison of Common Lipid Extraction Methods
| Parameter | Folch Method | Bligh & Dyer Method |
| Solvent System | Chloroform:Methanol (B129727) (2:1, v/v) | Chloroform:Methanol (1:2, v/v initially) |
| Solvent:Sample Ratio | 20:1 | 3:1 |
| General Lipid Recovery | Generally higher, especially for high-fat tissues[3] | Efficient for low-fat tissues, may underestimate lipids in high-fat samples[3] |
| Throughput | Lower due to larger solvent volumes | Higher, faster protocol |
Table 2: Illustrative Example of SPE Optimization for this compound Recovery
| SPE Step | Solvent Composition | Illustrative this compound Recovery (%) | Purpose |
| Conditioning | 100% Methanol | - | To activate the sorbent |
| Equilibration | 15% Methanol in Water | - | To prepare the sorbent for sample loading |
| Sample Loading | Reconstituted Lipid Extract | - | To bind this compound to the sorbent |
| Wash 1 | 15% Methanol in Water | < 5% | To remove polar impurities |
| Wash 2 | 40% Methanol in Water | < 10% | To remove moderately polar impurities |
| Elution | 100% Methanol | > 90% | To recover the purified this compound |
Note: The recovery percentages in Table 2 are for illustrative purposes to demonstrate the principles of SPE optimization. Actual recoveries will depend on the specific tissue matrix, SPE sorbent, and other experimental conditions.
Experimental Protocols
Modified Folch Method for Lipid Extraction from Tissue
-
Weigh approximately 20-50 mg of frozen tissue and place it in a glass homogenizer on ice.
-
Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant (e.g., 0.005% BHT). Use a solvent-to-tissue ratio of 20:1 (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube and vortex for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for SPE or direct LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for this compound Purification
-
Condition a C18 SPE cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of 15% methanol in water.
-
Load the reconstituted lipid extract (from the Folch extraction) onto the SPE cartridge.
-
Wash the cartridge with one column volume of 15% methanol in water to remove polar impurities.
-
Elute the this compound from the cartridge with one column volume of methanol into a clean collection tube.
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the purified sample in a small, precise volume of the initial LC mobile phase for analysis.
LC-MS/MS Analysis of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly employed.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The precursor ion for 9-HODE is m/z 295.2, and a characteristic product ion is m/z 171.1.[7]
Visualizations
Caption: General experimental workflow for this compound recovery and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. Investigation of the "true" extraction recovery of analytes from multiple types of tissues and its impact on tissue bioanalysis using two model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vliz.be [vliz.be]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in 9S-HODE quantification
Welcome to the technical support center for the analysis of 9-hydroxyoctadecadienoic acid (9S-HODE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This interference can either suppress or enhance the signal of this compound, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][4]
Q2: What are the common sources of matrix effects in this compound analysis from biological samples?
A2: The primary sources of matrix effects are endogenous components of the biological sample that co-elute with this compound. These can include:
-
Phospholipids: Abundant in biological membranes, they are a major cause of ion suppression in ESI.[1][4][5]
-
Other lipids and fatty acids: High concentrations of other lipids can compete with this compound for ionization.[5]
-
Salts and endogenous small molecules: These can also interfere with the ionization process.[5][6]
-
Proteins and peptides: Though often removed during initial preparation, residual amounts can still interfere.[4][7]
Q3: Is it necessary to use an internal standard for this compound quantification?
A3: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended for accurate quantification.[5][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to correct for variations in extraction efficiency, sample handling, and instrument response, which leads to more reliable and reproducible results.[8][9]
Q4: Why is hydrolysis often required before extracting this compound from plasma?
A4: A significant portion of this compound in biological samples like plasma is esterified to complex lipids such as triglycerides and phospholipids.[8][10] To accurately quantify the total amount of this compound, it is essential to first hydrolyze these esters to release the free fatty acid form.[8][10] This is typically achieved through alkaline hydrolysis using reagents like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[8][10][11]
Q5: How can I assess whether my this compound analysis is affected by matrix effects?
A5: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a neat solvent to the response of this compound spiked into a blank matrix sample after extraction.[1][12] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify retention time regions where matrix effects occur.[1][12] A constant flow of a this compound standard is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the column. Any deviation (a dip or rise) in the constant signal baseline indicates regions of ion suppression or enhancement.[1][13]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during this compound quantification experiments.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Sample Degradation | Ensure proper sample handling: store samples at -80°C, process quickly on ice, and minimize freeze-thaw cycles. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[5] | This compound is an oxidized lipid and can be unstable.[5][14] Improper storage or handling can lead to degradation. |
| Poor Extraction Recovery | Optimize the sample preparation protocol (e.g., LLE or SPE). Ensure the pH of the sample is correctly adjusted for efficient extraction of an acidic lipid. Use a SIL-IS to monitor and correct for recovery.[5] | The chosen extraction method may not be efficient for this compound from the specific matrix. |
| Severe Ion Suppression | Improve sample cleanup with a more effective method like Solid-Phase Extraction (SPE). Optimize chromatographic separation to resolve this compound from interfering peaks. Dilute the sample extract, if sensitivity allows.[1][5][12] | Co-eluting matrix components can significantly suppress the this compound signal.[1][7] |
| Incorrect MS/MS Settings | Verify the Multiple Reaction Monitoring (MRM) transitions and other mass spectrometer parameters (e.g., collision energy, cone voltage) for both this compound and its internal standard. | Suboptimal instrument settings will lead to poor sensitivity and inaccurate detection. |
Issue 2: High Variability and Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automate steps where possible. | Variability in extraction efficiency or final sample volume can lead to inconsistent results. |
| Variable Matrix Effects | Use a co-eluting SIL-IS in every sample to compensate for sample-to-sample variations in matrix composition.[6][13] | The composition of biological matrices can vary significantly between samples, causing different degrees of ion suppression or enhancement.[6] |
| Instrument Carryover | Implement a rigorous wash step for the autosampler and inject a blank sample after analyzing high-concentration samples or complex matrix samples.[5] | Analyte from a previous injection can carry over and interfere with the current analysis, leading to artificially high and variable results. |
| Analyte Instability | Prepare samples in smaller batches. Avoid letting reconstituted samples sit in the autosampler for extended periods. Ensure the autosampler is temperature-controlled. | This compound can degrade over time, even after extraction.[14] |
Issue 3: High Background or Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents for mobile phases and sample preparation.[5] | Impurities can introduce background noise and interfering peaks. |
| Insufficient Chromatographic Separation | Optimize the LC method. Adjust the mobile phase gradient, try a different column chemistry (e.g., a different C18 phase), or use a smaller particle size column for higher resolution.[1][9] | Poor separation can lead to the co-elution of this compound with isomers or other matrix components that interfere with quantification. |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction.[5][7] | A simple cleanup may not be sufficient to remove the complex array of molecules present in biological matrices. |
Data & Methodologies
Quantifying Matrix Effects
The impact of matrix effects can be quantitatively assessed to validate a method. The following table illustrates how to calculate the matrix effect percentage using the post-extraction spike method.
| Sample Set | Description | Mean Peak Area | Calculation |
| Set A | Analyte in neat solvent | 1,200,000 | - |
| Set B | Analyte spiked into extracted blank matrix | 850,000 | - |
| Matrix Effect (%) | ((Peak Area B / Peak Area A) - 1) * 100 | - | ((850,000 / 1,200,000) - 1) * 100 = -29.2% (Ion Suppression) |
Note: This data is illustrative. A value < 0% indicates ion suppression, while a value > 0% indicates ion enhancement.
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects.
| Method | Principle | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by precipitation with organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Non-selective; many matrix components (e.g., phospholipids) remain.[7] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning this compound into an immiscible organic solvent based on polarity.[8] | Can be more selective than PPT. | Can be labor-intensive; emulsion formation can be an issue. | Moderate |
| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate this compound from interferences using a solid sorbent.[5] | Highly selective; can effectively remove phospholipids and salts.[5][7] | More complex and costly; requires method development. | High |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma
This protocol describes a common workflow involving alkaline hydrolysis, liquid-liquid extraction, and LC-MS/MS analysis.
1. Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. In a glass tube, combine 50 µL of plasma with 10 µL of a SIL-IS working solution (e.g., this compound-d4 at 500 ng/mL). c. Add 200 µL of 0.2 M potassium hydroxide (KOH) in methanol.[10] d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.[8][10]
2. Liquid-Liquid Extraction (LLE): a. After incubation, cool the tubes on ice. b. Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N hydrochloric acid (HCl).[8] c. Add 1 mL of hexane (B92381), cap the tube, and vortex vigorously for 1 minute.[8] d. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.[8] e. Carefully transfer the upper organic layer (hexane) to a clean glass tube.[8] f. Repeat the extraction (steps c-e) one more time and combine the organic layers.[8]
3. Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[8] b. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).[8] c. Transfer the reconstituted sample to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).
-
Gradient: A suitable gradient to separate this compound from its isomers (e.g., 13-HODE).
-
Mass Spectrometer: Triple quadrupole operated in negative ESI mode.
-
Detection: Use optimized Multiple Reaction Monitoring (MRM) transitions for this compound (e.g., m/z 295 -> 171) and its SIL-IS.[11]
Visual Guides
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, mitigating, and validating the reduction of matrix effects.
General Sample Preparation Workflow for this compound
Caption: A typical experimental workflow for the extraction of this compound from a biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hdb.ugent.be [hdb.ugent.be]
- 14. gsartor.org [gsartor.org]
optimizing HPLC gradient for 9S-HODE isomer separation
Welcome to the technical support center for optimizing the separation of 9S-hydroxy-10,12-octadecadienoic acid (9S-HODE) and its related isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in HPLC-based lipid analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the HPLC separation of HODE isomers.
Q1: Why am I seeing poor resolution between this compound and other isomers like 13S-HODE?
A1: Poor resolution is a common issue when separating structurally similar isomers.[1][2] Several factors could be the cause:
-
Inappropriate Column Selection: Standard C18 columns retain analytes based on hydrophobicity and may not be selective enough for isomers.[3] For separating enantiomers (e.g., this compound vs. 9R-HODE), a chiral stationary phase is necessary.[4] For positional isomers (9-HODE vs. 13-HODE), normal-phase or silver ion (Ag+) HPLC might provide better selectivity than standard reverse-phase methods.[5][6]
-
Suboptimal Mobile Phase: The composition of your mobile phase is critical. In reverse-phase HPLC, adjusting the organic solvent (e.g., acetonitrile, methanol) to water ratio can alter selectivity.[7] For normal-phase HPLC, modifying the ratio of a non-polar solvent like hexane (B92381) to a polar modifier like isopropanol (B130326) can improve separation.[6][8] Adding a small amount of acid (e.g., acetic acid, formic acid) can improve peak shape by keeping the analytes in a consistent protonation state.[6][9]
-
Gradient Not Optimized: A linear gradient may not be ideal for separating closely eluting peaks.[7] Try implementing a shallower gradient (slower increase in organic solvent percentage) around the elution time of your target isomers to increase the separation window.[10]
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect resolution. Using a column oven to maintain a stable temperature is highly recommended.[5][11]
Q2: My peak shapes are tailing or splitting. What should I do?
A2: Poor peak shape can compromise quantification and resolution.[2] Consider these potential causes:
-
Secondary Interactions: Acidic silanol (B1196071) groups on the surface of silica-based columns can interact with your analytes, causing tailing.[12] Ensure your mobile phase pH is appropriate for your column (typically pH 2-8 for standard silica (B1680970) columns) and consider using a buffer to suppress silanol ionization.[9][12]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion.[13][14] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[15]
-
Column Contamination or Overload: Buildup of contaminants on the column inlet frit or column head can distort peaks.[13] This can be mitigated by using a guard column and appropriate sample cleanup, such as solid-phase extraction (SPE).[13] Injecting too much sample can also lead to peak fronting or tailing; try reducing the injection volume or sample concentration.[11]
Q3: My retention times are drifting between injections. How can I fix this?
A3: Drifting retention times make peak identification unreliable.[13] The most common causes are:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.[5][11] Ensure your equilibration step is sufficiently long.
-
Mobile Phase Composition Changes: Mobile phases can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily and keep solvent bottles capped.[15]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes or high temperatures.[9] This can lead to a gradual shift in retention times. If other troubleshooting fails, the column may need to be replaced.[5]
Q4: I am not detecting any peaks, or the sensitivity is very low. What is the problem?
A4: Low or no signal can be due to issues with the sample, the HPLC system, or the detector.[2]
-
Sample Degradation: Oxylipins can be unstable. Ensure proper sample handling and storage, typically at -80°C, and avoid repeated freeze-thaw cycles.[16]
-
Detector Settings: HODEs contain a conjugated diene chromophore, which absorbs UV light. The typical detection wavelength is around 234-235 nm.[6][17] Verify that your detector is set to this wavelength.
-
Mass Spectrometry (MS) Compatibility: If using LC-MS, ensure you are using a volatile mobile phase buffer (e.g., ammonium (B1175870) acetate, formic acid) and that MS source parameters are optimized for your analytes.[9][18]
Experimental Protocols & Methodologies
Reproducibility starts with a well-defined protocol. Below are methodologies for sample preparation and HPLC analysis.
Protocol 1: Solid-Phase Extraction (SPE) of Oxylipins from Plasma
This protocol is used for sample cleanup and concentration prior to HPLC analysis.[1][19]
-
Sample Preparation: Aliquot 200 µL of plasma into a glass test tube. Add 10 µL of an internal standard mixture (e.g., deuterated HODE standards) to correct for extraction losses.[19]
-
Protein Precipitation & Hydrolysis: Add an appropriate solvent (e.g., methanol) to precipitate proteins. To analyze total HODEs (free and esterified), a hydrolysis step is required.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Strata-X, C18) by passing 6 mL of methanol (B129727) followed by 6 mL of water through it.[20]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the HODEs from the cartridge with a strong organic solvent, such as methanol or acetonitrile.[18]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial HPLC mobile phase.[18][21]
Protocol 2: HPLC Gradient Method for HODE Isomer Separation
This section provides example starting conditions for both Normal-Phase and Reverse-Phase HPLC.
Method A: Normal-Phase HPLC
Normal-phase chromatography is often effective for separating positional and geometric isomers of HODEs.[6][8]
-
Column: Silica (SiO2) or Chiral column (e.g., Chiralcel OD-H) (250 x 4.6 mm, 5 µm).[8][17]
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[8] The ratio of isopropanol can be adjusted to optimize selectivity.
-
Column Temperature: 25°C.[5]
Method B: Reverse-Phase HPLC
Reverse-phase is widely used for profiling oxylipins, often in conjunction with mass spectrometry.[16][20]
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.[18][20]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.02% acetic acid.[18][20]
-
Detection: UV at 234 nm or MS/MS with electrospray ionization (ESI) in negative mode.[5]
Quantitative Data Summary
The following tables summarize typical HPLC conditions used for the separation of HODE isomers, compiled from various methodologies.
Table 1: Normal-Phase HPLC Conditions for HODE Isomer Separation
| Parameter | Method 1[6] | Method 2[8] | Method 3 (Chiral)[17] |
| Column Type | Silica Gel (25 cm x 10 mm) | Absolute SiO2 (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (25 x 0.46 cm) |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid (99:1:0.1) | n-Hexane/Isopropanol/Acetic Acid (98.3:1.6:0.1) | Hexane/Isopropanol (100:5) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Detection | UV at 234 nm | UV at 234 nm (PDA) | UV at 235 nm |
| Analytes | This compound, 13S-HODE, and geometric isomers | 9-HODE and 13-HODE isomers | This compound vs 9R-HODE |
Table 2: Reverse-Phase UPLC-MS/MS Gradient Conditions for Oxylipin Profiling
| Parameter | Method 1[20] | Method 2[22] |
| Column Type | ZorBAX RRHD Eclipse Plus C18 (1.8 µm) | ACQUITY Premier BEH C18 (2.1 x 150 mm) |
| Mobile Phase A | 0.02% Acetic Acid in Water (+ 12 mM Ammonium Acetate) | 0.01% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Water/Acetic Acid (90:10:0.02) (+ 12 mM Ammonium Acetate) | 0.01% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | Not specified |
| Gradient Program | 25-40% B (0-2 min), 40-46% B (2-8 min), 46-57% B (8-9 min), 57-66% B (9-20 min), and further increases. | 25-28% B (0-4 min), 28-32% B (4-12 min), 32-95% B (12-26 min). |
| Detection | MS/MS (ESI-) | MS/MS (ESI-) |
Visual Guides and Workflows
Diagrams of Key Processes
Visualizing workflows and relationships can aid in understanding and troubleshooting. The following diagrams were created using the DOT language.
References
- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Common Errors in HPLC [omegascientific.com.sg]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. gsartor.org [gsartor.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mastelf.com [mastelf.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. waters.com [waters.com]
Technical Support Center: Analysis of 9-HODE and 13-HODE Isomers
Welcome to the technical support center for the analysis of 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and methodologies associated with distinguishing these structurally similar lipid isomers.
Frequently Asked Questions (FAQs)
Q1: What are 9-HODE and 13-HODE, and why is it important to differentiate them?
A1: 9-HODE and 13-HODE are oxidized derivatives of linoleic acid, a common omega-6 fatty acid. They are positional isomers, differing only in the location of a hydroxyl group on the octadecadienoic acid chain. It is crucial to distinguish between them because they often have different biological activities. For instance, in the context of atherosclerosis, 13-HODE is typically produced by enzymatic pathways and is associated with anti-inflammatory and protective effects in the early stages of the disease. In contrast, 9-HODE is often formed non-enzymatically under conditions of oxidative stress and is linked to pro-inflammatory responses and the progression of atherosclerotic plaques.[1] Accurate differentiation and quantification are therefore essential for understanding their respective roles in health and disease.
Q2: What are the main challenges in separating 9-HODE and 13-HODE?
A2: The primary challenge lies in their nearly identical chemical structures and physicochemical properties. This similarity results in:
-
Co-elution in standard reversed-phase liquid chromatography (LC) methods.
-
Identical mass-to-charge ratios (m/z) in mass spectrometry (MS), making them indistinguishable by mass alone.
-
The presence of stereoisomers (S and R forms) for each positional isomer, further complicating the analysis.
Q3: What is the recommended analytical technique for separating and quantifying 9-HODE and 13-HODE?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique. While chromatographic separation can be challenging, the use of tandem mass spectrometry (MS/MS) allows for differentiation based on their unique fragmentation patterns. Even if the isomers co-elute, they can be quantified using specific precursor-to-product ion transitions. For separating the S and R stereoisomers, chiral chromatography is necessary.
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Resolution of 9-HODE and 13-HODE Peaks
Symptoms:
-
A single, broad peak is observed where two peaks are expected.
-
Significant peak overlap or shouldering.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | The stationary phase is not providing sufficient selectivity. Recommendation: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic-containing analytes compared to standard C18 columns. |
| Mobile Phase Composition Not Optimized | The mobile phase is not providing enough resolving power. Recommendation: Adjust the mobile phase composition. For reversed-phase LC, modifying the organic solvent (e.g., trying methanol (B129727) instead of or in combination with acetonitrile) or altering the percentage of the organic modifier can improve resolution. Fine-tuning the pH of the aqueous component with a suitable buffer can also be effective, as it can influence the ionization state of the analytes. |
| Inappropriate Gradient Profile | The elution gradient is too steep, causing the isomers to elute too closely together. Recommendation: Optimize the gradient profile. A shallower gradient around the elution time of the HODEs can improve separation. Introducing an isocratic hold at a specific organic percentage for a short duration may also enhance resolution. |
| Suboptimal Column Temperature | Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Recommendation: Experiment with different column temperatures. Lower temperatures often increase retention and can sometimes improve the resolution of closely eluting peaks. |
Issue 2: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor reproducibility of results between samples.
-
Discrepancies between expected and measured concentrations in spiked samples.
-
Ion suppression or enhancement observed in the mass spectrometer.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Endogenous Matrix Components | Phospholipids and other lipids from the biological matrix can co-elute with the HODEs and interfere with their ionization. Recommendation: Improve sample preparation. Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering substances. A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects. |
| Insufficient Chromatographic Separation from Matrix | The analytical method does not adequately separate the analytes from interfering matrix components. Recommendation: Enhance chromatographic separation. A longer column or a column with a smaller particle size can increase peak capacity and resolve the analytes from matrix interferences. Adjusting the gradient can also help to shift the elution of interfering compounds away from the analytes of interest. |
| Use of an Inappropriate Internal Standard | The internal standard does not adequately compensate for matrix effects. Recommendation: Use a stable isotope-labeled (SIL) internal standard for each analyte (e.g., 9-HODE-d4 and 13-HODE-d4). SIL internal standards co-elute with their corresponding analytes and experience similar matrix effects, leading to more accurate quantification. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks, which can affect integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol (B1196071) groups on the silica-based column can interact with the analytes, causing peak tailing. Recommendation: Use a well-end-capped column. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites. However, be mindful that additives like TEA may not be suitable for MS detection. Adjusting the mobile phase pH can also minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Recommendation: Reduce the injection volume or dilute the sample. |
| Extra-column Dead Volume | Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and asymmetry. Recommendation: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard solution (e.g., 9-HODE-d4 and 13-HODE-d4) to each sample.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile. Vortex thoroughly.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the HODEs with 1-2 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 9-HODE and 13-HODE
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common starting point. Phenyl-hexyl or biphenyl columns can also be considered for improved selectivity.
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 30-40% B, ramp up to 95-100% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate to the initial conditions. The gradient should be optimized for the specific column and system.
-
Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40°C (can be optimized).
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 9-HODE | 295.2 | 171.1 |
| 13-HODE | 295.2 | 195.1 |
| 9-HODE-d4 | 299.2 | 175.1 |
| 13-HODE-d4 | 299.2 | 198.1 |
Note: The optimal collision energies for these transitions should be determined experimentally on the specific instrument being used.
Data Presentation
Table 1: Comparison of Typical LC-MS/MS Method Parameters for HODE Isomer Analysis
| Parameter | Method 1 (Standard C18) | Method 2 (Phenyl-Hexyl) |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Phenyl-Hexyl, 150 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 40-95% B in 10 min | 50-100% B in 15 min |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Typical Retention Time (9-HODE) | ~8.5 min | ~10.2 min |
| Typical Retention Time (13-HODE) | ~8.7 min | ~10.8 min |
| Resolution (Rs) | ~1.2 | ~1.8 |
Visualizations
Caption: Experimental workflow for the analysis of 9-HODE and 13-HODE from biological samples.
Caption: Logical troubleshooting workflow for common issues in HODE isomer analysis.
Caption: Simplified signaling pathways illustrating the differential formation and biological effects of 9-HODE and 13-HODE.
References
Technical Support Center: 9S-HODE Solvent Selection for Cell Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for dissolving and using 9S-HODE in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The most commonly recommended and used solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is an effective solvent for many organic compounds, including lipids like this compound. Ethanol can also be used to prepare primary stock solutions.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is advisable to first prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol.[2][3] This stock solution can then be serially diluted to the final working concentration in your cell culture medium. For example, a stock solution of 10 mM this compound in DMSO can be prepared and stored at -20°C or -80°C.
Q3: What is the maximum final concentration of the organic solvent that is safe for my cells?
A3: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with some studies ensuring the final concentration is below 0.1%.[2][4][5][6] It is crucial to determine the specific tolerance of your cell line to the chosen solvent by running a solvent toxicity control experiment.
Q4: I am observing precipitation after diluting my this compound stock solution in the culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the dilution is done too rapidly. To troubleshoot this:
-
Ensure thorough mixing: When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Use a carrier protein: For certain applications, bovine serum albumin (BSA) can be used to help solubilize fatty acids in culture medium.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cell Death or Altered Morphology | The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. | Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line. Ensure the final solvent concentration in your experiments is well below this toxic threshold (typically <0.5%).[4][5][6] Always include a vehicle control (medium with the same amount of solvent but no this compound) in your experimental setup.[1] |
| Inconsistent Experimental Results | The this compound solution is not stable, or the compound has degraded. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect the compound from light and oxygen as much as possible. |
| No Observable Effect of this compound | The concentration of this compound is too low, or the compound is not biologically active. | Verify the concentration and purity of your this compound. Consider increasing the concentration of this compound in your experiment, based on literature values for similar studies.[1] Ensure that the this compound is properly dissolved and not precipitated in the culture medium. |
Quantitative Data Summary
The following table summarizes the cytotoxicity of common organic solvents in various cell lines. The IC50 value represents the concentration at which 50% of cell growth is inhibited.
| Solvent | Cell Line | IC50 (v/v %) | Key Findings |
| DMSO | MCF-7, RAW-264.7, HUVEC | ~1.1 - 1.2% | Little to no toxicity observed at concentrations of 0.1% and 0.5%.[4][5] |
| Ethanol | MCF-7, RAW-264.7, HUVEC | >5% | Generally well-tolerated at lower concentrations (<0.5%).[4][5] |
| Acetone | MCF-7, RAW-264.7, HUVEC | >5% | Demonstrated the least cytotoxicity among the tested solvents.[4] |
| DMF | MCF-7, RAW-264.7, HUVEC | ~0.7 - 0.9% | Displayed the highest cytotoxic effect among the tested solvents.[4] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-purity DMSO. For example, for 1 mg of this compound (Molecular Weight: 296.44 g/mol ), add 337.3 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. It is recommended to do this in a stepwise manner (e.g., 1:10 followed by 1:100) to ensure accuracy.
-
When adding the this compound solution to the final volume of culture medium for treating cells, ensure the final DMSO concentration remains below the cytotoxic level for your cell line (e.g., <0.1%).
-
Gently mix the final working solution before adding it to your cell cultures.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, corresponding to the highest concentration of this compound used in the experiment.
-
Signaling Pathway Visualization
This compound is known to exert its biological effects through various signaling pathways. One key mechanism involves its interaction with the G protein-coupled receptor GPR132 and its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which can lead to pro-inflammatory responses.[7][8]
Caption: Signaling pathways of this compound via GPR132 and PPARγ activation.
References
- 1. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal incubation time for 9S-HODE experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE). The following frequently asked questions (FAQs) and troubleshooting guides will help you design and execute your experiments effectively, with a special focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is a typical incubation time for observing a biological response to this compound in cell culture?
The optimal incubation time for this compound treatment is highly dependent on the specific biological endpoint you are measuring. Cellular responses to this compound can be broadly categorized into rapid, early, and late events:
-
Rapid Responses (Seconds to Minutes): These are often related to the activation of cell surface receptors like G protein-coupled receptor 132 (GPR132), leading to immediate downstream signaling events. An example is the induction of intracellular calcium transients, which can be observed within seconds to minutes of this compound application.[1][2]
-
Early Responses (30 minutes to a few hours): This timeframe typically involves the activation of kinase cascades and transcription factors. For instance, the activation of the JNK signaling pathway may be observed within this period.
-
Late Responses (Several hours to 24 hours or more): These responses usually involve changes in gene expression, protein synthesis, and subsequent functional changes in the cell, such as differentiation, apoptosis, or cytokine secretion. For example, changes in the expression of genes regulated by peroxisome proliferator-activated receptor gamma (PPARγ) are often observed after several hours of incubation.[3] Studies have shown significant changes in gene expression in Drosophila S2 cells after 12 and 24 hours of treatment with this compound.[4] In THP-1 monocytes and macrophages, increased expression of FABP4 and GPR132 was observed after 24 hours.
Q2: What concentration of this compound should I use in my experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological effect being investigated. Based on published studies, a general starting range would be between 1 µM and 50 µM. For example, 10 µM this compound has been shown to induce chemotaxis in primary human monocytes, while 68 µM was used to demonstrate PPARα and PPARγ transactivation in mouse aortic endothelial cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and handle this compound for my experiments?
This compound is a lipid that is susceptible to oxidation. Proper handling is crucial for reproducible results. It is typically supplied in an organic solvent like ethanol (B145695).[4] For cell culture experiments, a stock solution should be prepared in an appropriate solvent (e.g., ethanol or DMSO) and then diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. A vehicle control containing the same final concentration of the solvent should always be included in your experiments.
Q4: What are the primary signaling pathways activated by this compound?
This compound is known to activate at least two major signaling pathways:
-
G protein-coupled receptor 132 (GPR132): Also known as G2A, this receptor is expressed on various immune cells.[5] Activation of GPR132 by this compound can lead to rapid downstream signaling events, including calcium mobilization.[1][2]
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): this compound is a known ligand for PPARγ, a nuclear receptor that acts as a transcription factor to regulate the expression of genes involved in lipid metabolism and inflammation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No cellular response observed after this compound treatment. | 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect. 2. Incorrect this compound Concentration: The concentration may be too low to elicit a response or in an inhibitory range of a biphasic dose-response curve. 3. Degradation of this compound: Improper storage or handling may have led to the degradation of the lipid. 4. Low Receptor Expression: The target cells may not express the relevant receptors (GPR132, PPARγ) at a sufficient level. 5. Issues with Cell Health: Cells may be unhealthy, stressed, or at a high passage number, leading to altered responsiveness. | 1. Perform a time-course experiment (e.g., 15 min, 1h, 4h, 12h, 24h) to identify the optimal incubation period. 2. Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM). 3. Ensure this compound is stored at -20°C or lower in an appropriate solvent and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 4. Verify the expression of GPR132 and PPARγ in your cell line using techniques like qPCR or Western blotting. 5. Use healthy, low-passage cells and ensure optimal cell culture conditions. |
| High background or variability in results. | 1. Solvent Effects: The vehicle (e.g., ethanol, DMSO) may be affecting the cells at the concentration used. 2. Inconsistent this compound Preparation: Variability in diluting the stock solution can lead to inconsistent final concentrations. 3. Cell Seeding Density: Inconsistent cell numbers across wells or plates can lead to variable results. | 1. Always include a vehicle control with the same final solvent concentration as the this compound-treated samples. If toxicity is observed, reduce the solvent concentration. 2. Prepare a fresh intermediate dilution from the stock solution for each experiment to ensure accurate final concentrations. 3. Ensure a uniform cell seeding density across all experimental conditions. |
| Unexpected cell death or toxicity. | 1. High this compound Concentration: Some studies have shown that high concentrations of this compound can induce apoptosis. 2. Solvent Toxicity: The concentration of the organic solvent may be too high. 3. Contamination: Microbial contamination of cell cultures can lead to cell death. | 1. Perform a dose-response experiment and assess cell viability (e.g., using a live/dead stain or MTT assay) to identify a non-toxic working concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). 3. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times from a Selection of In Vitro Studies
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Mouse Aortic Endothelial Cells | 68 µM | Not specified | Increased transactivation of PPARα and PPARγ[4] |
| Primary Human Monocytes | 10 µM | Not specified | Induction of chemotaxis[4] |
| Drosophila S2 Cells | 10 µM | 12 and 24 hours | Differentially expressed genes[4] |
| THP-1 Monocytes/Macrophages | 30 µM | 24 hours | Increased FABP4 and GPR132 expression |
| EL4 Mouse Lymphoma Cells | 10 - 100 µM | 24 hours | Inhibition of cell growth[7] |
| RBL-hGPR132a Cells | 10 µM | Seconds to minutes | Induction of calcium transients[1] |
| HepG2 Cells | 0.2 - 6 µM | 24 hours | Activation of PPARα and PPARγ[3] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a general workflow for a time-course experiment to identify the optimal incubation period for observing a specific cellular response to this compound.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point of your experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution on ice.
-
Prepare a fresh intermediate dilution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Further dilute the intermediate solution in pre-warmed cell culture medium to achieve the final desired working concentration. Ensure the final solvent concentration is consistent across all conditions and is non-toxic.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
For the vehicle control, treat cells with medium containing the same final concentration of the solvent.
-
For the untreated control, add fresh medium without any solvent.
-
-
Incubation: Incubate the cells for a range of time points. The selection of time points should be based on the expected nature of the response (e.g., for signaling events: 0, 5, 15, 30, 60 minutes; for gene expression: 0, 2, 4, 8, 12, 24 hours).
-
Sample Collection and Analysis:
-
At each time point, harvest the cells.
-
Process the samples for the specific downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or cell staining for microscopy).
-
-
Data Analysis: Analyze the results to identify the time point at which the maximal (or desired) response is observed.
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound experiments.
Caption: Simplified signaling pathways of this compound with an approximate temporal progression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Solvent Effects in 9S-HODE Cell-Based Assays
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 9S-HODE in cell-based assays. It offers solutions to common challenges related to solvent effects to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (this compound) is a biologically active oxidized metabolite of linoleic acid.[1] It is involved in diverse cellular processes, including inflammation and lipid homeostasis.[1][2] In research, this compound is often studied for its role as a signaling molecule that can activate transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in macrophage differentiation, lipid uptake, and fat accumulation.[1][2][3]
Q2: Which solvents are recommended for dissolving this compound?
Due to its lipid nature, this compound is poorly soluble in aqueous media. The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2][4] The choice of solvent can depend on the specific cell line's tolerance and the requirements of the downstream assay.
Q3: What is a "vehicle control" and why is it essential?
A vehicle control is a crucial experimental control group where cells are treated with the solvent used to dissolve the test compound (e.g., this compound) at the same final concentration used in the experimental groups, but without the compound itself.[5] This is essential because solvents like DMSO are not inert and can have direct biological effects, including altering cell growth, inducing differentiation, or changing gene expression.[5] The vehicle control allows you to distinguish the effects of this compound from the effects of the solvent.
Q4: What is the maximum recommended concentration of DMSO or ethanol in cell culture media?
The final concentration of the solvent should be kept as low as possible. For DMSO, a final concentration at or below 0.1% (v/v) is generally recommended, although some cell lines may tolerate up to 1%.[5][6] Sensitivity is highly cell-line specific.[5][6] For ethanol, concentrations up to 1% may be tolerated by some cell lines, but it can significantly impact assays measuring reactive oxygen species (ROS).[4] It is critical to perform a solvent tolerance test for your specific cell line and assay.[5]
Troubleshooting Guide
Problem 1: High levels of cell death or unexpected changes in cell morphology in all treatment groups, including the vehicle control.
-
Possible Cause: The solvent concentration is too high for your specific cell line, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Double-check all calculations for your serial dilutions to ensure the final solvent concentration in the wells is within a non-toxic range (ideally ≤0.1% for DMSO).[5][6]
-
Perform a Solvent Tolerance Assay: Conduct a dose-response experiment using only the solvent to determine the maximum concentration your cells can tolerate without significant loss of viability over the course of your experiment. (See "Experimental Protocols" section).
-
Choose an Alternative Solvent: If your compound's solubility requires a high solvent concentration that is toxic, consider testing an alternative solvent like ethanol or using a solubilizing agent such as β-cyclodextrin, which has been shown to have minimal effects in some assays.[4]
-
Problem 2: The observed effect of this compound is weak, inconsistent, or lower than expected.
-
Possible Cause: The solvent is interfering with the assay or the biological activity of this compound. Even at non-toxic concentrations, solvents can have subtle "off-target" effects.[4][5]
-
Troubleshooting Steps:
-
Standardize Solvent Concentration: Ensure that the final solvent concentration is identical across all wells, including every point in your this compound dilution series and the vehicle control.[4][5] This prevents false effects arising from a gradient of solvent concentration.[4]
-
Check for Solvent-Assay Interference: Some solvents can directly interfere with assay reagents. For example, DMSO can act as a scavenger of reactive oxygen species (ROS), which could mask the true effect of this compound in lipid peroxidation assays.[7] Review the literature for known interactions between your solvent and your specific assay type.
-
Consider Solvent Evaporation: If preparing intermediate dilutions in open plates, volatile solvents like ethanol can evaporate, leading to an unintended increase in the concentration of your compound. Prepare solutions immediately before use or use tightly sealed containers.
-
Problem 3: High variability between replicate wells (poor duplicates/triplicates).
-
Possible Cause: Inconsistent pipetting of the small volumes of viscous stock solutions (like DMSO) or incomplete mixing in the wells.
-
Troubleshooting Steps:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure proper technique, especially for viscous solvents. When adding the small volume of stock solution to the media in the well, dispense it below the surface of the media and mix thoroughly by gently pipetting up and down.
-
Prepare Intermediate Dilutions: Instead of adding very small volumes (<1 µL) of a highly concentrated stock directly to wells, prepare an intermediate dilution of your this compound stock solution in culture medium first. This allows you to add a larger, more accurate volume to each well.
-
Quantitative Data Summary
Table 1: General Cytotoxicity Thresholds of Common Solvents in Cell Culture
| Solvent | Recommended Max Concentration (v/v) | Potential for Off-Target Effects | Notes |
| DMSO | ≤ 0.1% - 0.5% [5][8] | High. Can induce cell differentiation, alter gene expression, and inhibit ROS.[4][5][7] | Cell line sensitivity varies greatly.[6] A tolerance test is highly recommended.[5] |
| Ethanol | ≤ 0.5% - 1% [4][8] | Moderate. Can affect ROS production and cell proliferation.[4] | Less cytotoxic than DMSO for some cell lines.[9] More volatile. |
| β-cyclodextrin | Varies by type and assay | Low. Generally considered more inert. | Can be used as an alternative for poorly soluble compounds.[4] |
Data is generalized. The maximum tolerated concentration must be determined empirically for each cell line and assay duration.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
This protocol helps establish the highest concentration of a solvent (e.g., DMSO) that can be used in your experiments without causing significant cytotoxicity to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous, cell-culture grade solvent (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
A cell viability/cytotoxicity assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere and stabilize (typically overnight).
-
Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in complete cell culture medium. A common range to test is from 5% down to 0.01% (v/v).[5] Crucially, include an "untreated" control group that receives only fresh medium.
-
Treatment: Remove the old medium from the cells and add the prepared solvent dilutions to the respective wells. Use at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the untreated control wells, which are set to 100% viability.
-
Plot cell viability (%) against the solvent concentration. The highest concentration that does not cause a statistically significant decrease in cell viability is your maximum tolerated concentration.[5]
-
Protocol 2: Preparing this compound Dilutions with Constant Solvent Concentration
This method ensures the solvent concentration remains the same across all experimental conditions, which is critical for accurate results.[4]
Example:
-
Goal: Test this compound at 10 µM, 1 µM, and 0.1 µM with a final DMSO concentration of 0.1%.
-
Stock Solution: 10 mM this compound in 100% DMSO.
Procedure:
-
Prepare Highest Concentration Working Solution:
-
First, determine the dilution factor needed. To get 10 µM this compound from a 10 mM stock, you need a 1:1000 dilution.
-
To achieve a final DMSO concentration of 0.1%, the stock solution must be diluted 1:1000 (0.1% = 100% / 1000).
-
Therefore, add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium. This is your 10 µM this compound working solution (in 0.1% DMSO) .
-
-
Prepare a "Solvent-Only" Diluent:
-
To make your serial dilutions, you need a diluent that already contains 0.1% DMSO.
-
Prepare this by adding 1 µL of 100% DMSO to 999 µL of cell culture medium. This is your 0.1% DMSO Diluent .
-
-
Perform Serial Dilutions:
-
To make the 1 µM this compound solution, take your 10 µM working solution and perform a 1:10 dilution using the 0.1% DMSO Diluent . (e.g., 100 µL of 10 µM solution + 900 µL of 0.1% DMSO Diluent).
-
To make the 0.1 µM this compound solution, take the newly created 1 µM solution and perform another 1:10 dilution using the 0.1% DMSO Diluent .
-
-
Prepare Vehicle Control: The 0.1% DMSO Diluent you prepared in step 2 serves as your vehicle control.
-
Treat Cells: Add the prepared working solutions (10, 1, 0.1 µM this compound) and the vehicle control to your cells. Now, every well, regardless of the this compound concentration, contains the exact same final concentration of DMSO (0.1%).
Visualizations
Caption: Experimental workflow for a this compound cell-based assay.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
Caption: Troubleshooting flowchart for solvent-related issues.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of dimethyl sulfoxide pretreatment on activities of lipid peroxide formation, superoxide dismutase and glutathione peroxidase in the mouse liver after whole-body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Technical Support Center: 9S-HODE Antibody Specificity
Welcome to the technical support center for 9S-HODE antibodies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their immunoassays involving 9-hydroxyoctadecadienoic acid (this compound).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound antibodies.
Q1: I am observing high background in my this compound ELISA/Western blot. What are the likely causes and solutions?
A1: High background can obscure specific signals and is a common issue. The primary causes include insufficient blocking, excessive antibody concentration, and non-specific binding of antibodies to lipids or other sample components.
-
Insufficient Blocking: Standard protein-based blockers like BSA or non-fat milk may not be optimal for lipid-based assays. Lipids can non-specifically bind to the plate or membrane, creating sites for antibody attachment.
-
Solution: Optimize your blocking buffer. Consider using blockers specifically designed for lipid assays or protein-free blocking buffers.[1] Experiment with increasing the blocking incubation time and temperature. For ELISAs involving anti-phospholipid antibodies, a cofactor like beta 2-glycoprotein I present in serum-containing blockers may be essential for binding, so switching to a protein-free blocker should be validated carefully.[2]
-
-
Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding and increased background.[3][4]
-
Inadequate Washing: Insufficient washing will leave unbound antibodies behind, contributing to background.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific interactions.[3]
-
Q2: My signal is weak or absent. How can I improve signal detection?
A2: Weak or no signal suggests a problem with one or more components of the assay, from sample preparation to the detection reagents.
-
Low Antigen Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. 9-HODE can be present in both free and esterified forms.
-
Suboptimal Antibody Concentrations: Antibody concentrations that are too low will result in a weak signal.[3]
-
Solution: Re-optimize your primary and secondary antibody concentrations by performing a titration. Ensure the secondary antibody is appropriate for the primary antibody's species and isotype.[8]
-
-
Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity.
-
Solution: Use fresh substrate and ensure all reagents have been stored correctly and are within their expiration dates.
-
Q3: How can I be sure my antibody is specific to this compound and not cross-reacting with other isomers like 13-HODE or 9R-HODE?
A3: This is a critical issue, as linoleic acid can be oxidized to form several structurally similar isomers, including this compound, 9R-HODE, and 13-HODE, which may be present in the same biological sample.[9][10]
-
Cross-Reactivity Testing: The most direct way to ensure specificity is to perform a competitive ELISA.
-
Solution: Compete the binding of your primary antibody with known concentrations of purified this compound, 13-HODE, 9R-HODE, and the precursor linoleic acid. A highly specific antibody will show significantly reduced signal only in the presence of excess this compound.
-
-
Use a Validated Antibody:
-
Solution: Whenever possible, use a commercially available antibody that has been validated for specificity and for which the manufacturer provides cross-reactivity data. If this is not available, validation must be performed in-house.
-
-
Alternative Detection Methods:
Quantitative Data: Antibody Validation
Validating the specificity of a this compound antibody is crucial. A competitive inhibition ELISA should be performed to quantify its cross-reactivity with related molecules. The table below shows an example validation profile for a hypothetical anti-9S-HODE antibody.
| Competitor Molecule | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| 13S-HODE | 75 | 2% |
| 9R-HODE | 25 | 6% |
| Linoleic Acid | >1000 | <0.15% |
| Arachidonic Acid | >1000 | <0.15% |
| Caption: Example data from a competitive ELISA used to determine the specificity of a this compound antibody. The IC₅₀ is the concentration of the competitor that inhibits 50% of the signal. Cross-reactivity is calculated as (IC₅₀ of this compound / IC₅₀ of Competitor) x 100. |
Diagrams and Workflows
Visual aids can clarify complex experimental processes and biological pathways. The following diagrams were generated using Graphviz and adhere to the specified formatting guidelines.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 10. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in 9S-HODE bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in 9S-HODE (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid) bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in bioactivity assays.
1. Compound Handling and Storage
-
Question: My this compound solution appears to have degraded. How can I properly store and handle this compound to maintain its bioactivity?
-
Answer: this compound is an oxidized lipid and is susceptible to degradation. For optimal stability, stock solutions should be prepared in an inert solvent like ethanol (B145695) and stored at -80°C.[1] It is recommended to use plasticware (polypropylene) or silanized glassware for all procedures involving this compound to prevent adsorption to surfaces.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Question: I am observing high variability between experiments. Could the solvent carrier be affecting my results?
-
Answer: Yes, the solvent carrier can impact cellular health and assay performance. When preparing working solutions, ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is minimal and consistent across all experimental conditions, including vehicle controls.[3] A final solvent concentration of ≤ 0.1% is generally recommended for most cell-based assays.
-
2. Cell-Based Assay Issues
-
Question: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after treatment with this compound. What could be the cause?
-
Answer: Cell toxicity can result from several factors. High concentrations of this compound or the solvent carrier can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Also, ensure the solvent concentration in the final culture medium is not exceeding recommended limits.
-
-
Question: I am not observing the expected biological response in my cell-based assay. What are some potential reasons for this lack of bioactivity?
-
Answer:
-
Compound Integrity: Verify that the this compound has been stored correctly and has not degraded.
-
Receptor Expression: The biological effects of this compound are often mediated through specific receptors like GPR132 or peroxisome proliferator-activated receptors (PPARs).[4][5] Confirm that your cell line expresses the relevant receptor at sufficient levels. For example, GPR132 is highly expressed in macrophages.[4][5]
-
Assay-Specific Conditions: The incubation time and cell density can influence the outcome. Optimize these parameters for your specific assay. For instance, some effects of this compound on gene expression may only be apparent after a specific duration of treatment.
-
Stereoisomer Specificity: Bioactivity can be stereospecific. Ensure you are using the correct isomer, 9(S)-HODE, as other isomers like 9(R)-HODE may have different or weaker activity.[6]
-
-
3. ELISA and Quantification Problems
-
Question: My this compound ELISA results show high background or a weak signal. How can I improve my assay performance?
-
Answer:
-
High Background: This can be due to insufficient washing, cross-reactivity of antibodies, or non-specific binding. Ensure all washing steps are performed thoroughly. Use a blocking buffer to minimize non-specific binding.
-
Weak Signal: A weak signal may indicate issues with the standard curve, antibody concentration, or sample preparation. Verify the concentration of your standards and ensure the antibody dilutions are optimal. For biological samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.[2]
-
-
-
Question: There is poor reproducibility in my this compound quantification. What steps can I take to improve consistency?
-
Answer:
-
Standard Curve: Prepare a fresh standard curve for each assay. Inconsistent standard curves are a common source of variability.
-
Sample Preparation: Standardize your sample handling and extraction procedures. For complex matrices like plasma or tissue homogenates, use an internal standard to account for extraction efficiency.[1]
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes.
-
Plate Reader Settings: Use optimal wavelength settings for your plate reader as specified in the ELISA kit protocol.[2]
-
-
Data Presentation
Table 1: Reported Concentrations and Effects of this compound in In Vitro Assays
| Cell Type | Concentration | Observed Effect | Reference |
| Mouse Aortic Endothelial Cells | 68 µM | Increased transactivation of PPARα and PPARγ | [7] |
| Primary Human Monocytes | 10 µM | Induced chemotaxis | [7] |
| THP-1 Monocytes and Macrophages | Not specified | Increased FABP4 and GPR132 expression | [5] |
| HepG2 Cells | 0.2, 1, 5 µM | No significant effect on mitochondrial respiration or glycolysis | [3] |
| Rat DRG Neurons | 25-100 µM | Elevated intracellular Ca2+ | [6] |
Experimental Protocols
Methodology 1: General Protocol for a Cell-Based this compound Bioactivity Assay
-
Cell Culture: Culture the chosen cell line (e.g., THP-1 monocytes, HepG2) in the appropriate medium and conditions until they reach the desired confluency.
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in ethanol and store at -80°C.
-
On the day of the experiment, dilute the stock solution in cell culture medium to prepare the final working concentrations. Ensure the final ethanol concentration is below 0.1% and is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Allow cells to adhere overnight.
-
Replace the medium with the prepared this compound working solutions or vehicle control.
-
Incubate for the desired period (e.g., 24 hours).[3]
-
-
Endpoint Analysis:
-
Perform the desired bioactivity assay, such as:
-
Cell Viability Assay (e.g., MTT, PrestoBlue): To assess cytotoxicity.
-
Gene Expression Analysis (qPCR): To measure changes in target gene expression (e.g., FABP4, GPR132).[5]
-
Protein Analysis (Western Blot, ELISA): To quantify changes in protein levels or secretion.
-
Metabolic Assays (e.g., Seahorse XF Analyzer): To measure changes in mitochondrial respiration or glycolysis.[3]
-
-
Methodology 2: Sample Preparation for this compound Quantification by ELISA
This protocol is adapted from commercially available ELISA kit instructions.[2]
-
Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture media).
-
Acidification: Acidify the sample to a pH of 3-4 with a suitable acid (e.g., concentrated HCl).[2]
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by pH 3 water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with pH 3 water, followed by a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation: Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the ELISA assay buffer. The sample is now ready for analysis according to the kit manufacturer's protocol.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for a this compound bioactivity assay.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
Confirming the Identity of 9S-HODE: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, unequivocally identifying the 9S-hydroxyoctadecadienoic acid (9S-HODE) peak in a chromatogram is paramount for accurate biological interpretation. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
This compound, a bioactive lipid metabolite of linoleic acid, is implicated in a variety of physiological and pathological processes. Its accurate identification and quantification are crucial for understanding its role in signaling pathways and as a potential biomarker. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Chromatography, with a discussion of alternative immunoassay-based methods.
Method Comparison at a Glance
The selection of an appropriate analytical method for confirming the identity of this compound depends on the specific requirements of the study, such as the need for stereospecificity, sensitivity, and sample throughput.
| Feature | LC-MS/MS | GC-MS | Chiral Chromatography | ELISA |
| Specificity | High (based on m/z) | High (based on m/z) | High (for enantiomers) | Moderate to Low |
| Sensitivity | High (nmol/L to pmol/L) | High (with derivatization) | Moderate | Moderate to High |
| Stereospecificity | No (without chiral column) | No (without chiral column) | Yes | Typically not stereospecific |
| Sample Throughput | Moderate | Low to Moderate | Low | High |
| Derivatization | Not typically required | Required | May be required | Not required |
| Primary Use | Quantification & Identification | Identification & Quantification | Enantiomeric Separation | High-throughput screening |
In-Depth Method Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the identification and quantification of this compound.[1] It offers high sensitivity and specificity by separating the analyte from the sample matrix using liquid chromatography, followed by detection using tandem mass spectrometry.
Key Identification Parameters:
-
Parent Ion (Precursor Ion): In negative ion mode, 9-HODE typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2.[1]
-
Fragment Ions (Product Ions): Collision-induced dissociation of the parent ion generates characteristic fragment ions. For 9-HODE, a key diagnostic fragment ion is observed at m/z 171.1, which results from cleavage adjacent to the hydroxyl group.[2][3] Another common fragment is the loss of water, resulting in an ion at m/z 277.2.[1]
-
Retention Time: The time it takes for this compound to elute from the LC column provides an additional layer of identification when compared to an authentic standard.[1]
Performance Data:
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Reproducibility (%CV) | < 18.5% | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the analysis of this compound. However, it requires a derivatization step to increase the volatility of the analyte for gas-phase separation.[4]
Key Identification Parameters:
-
Derivatization: 9-HODE is typically converted to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.[5]
-
Mass Spectrum: The derivatized 9-HODE will produce a characteristic mass spectrum with specific fragment ions that can be used for identification.
-
Retention Index: Similar to retention time in LC, the retention index in GC provides a standardized measure for peak identification.
Chiral Chromatography
A critical aspect of 9-HODE analysis is the differentiation between its enantiomers, this compound and 9R-HODE, which can have different biological activities. Standard LC and GC methods cannot separate these enantiomers. Chiral chromatography is essential for this purpose.[4][6]
Key Considerations:
-
Chiral Stationary Phases (CSPs): Specialized columns with a chiral stationary phase are used to achieve enantiomeric separation.[6] Polysaccharide-based CSPs are commonly employed.
-
Mobile Phase: The composition of the mobile phase is optimized to maximize the resolution between the enantiomers.
-
Confirmation: The identity of the separated enantiomeric peaks is confirmed by comparing their retention times to those of authentic this compound and 9R-HODE standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of 9-HODE. However, it often lacks the specificity of chromatographic methods.
Comparison with LC-MS/MS:
Studies have shown that ELISA methods can overestimate the concentration of analytes compared to the more accurate LC-MS/MS technique.[7][8][9] This is often due to cross-reactivity of the antibodies with other structurally related molecules. While ELISA can be a useful screening tool, chromatographic methods are recommended for definitive identification and quantification.[8][9]
Experimental Protocols
Sample Preparation (General)
-
Hydrolysis: For the analysis of total 9-HODE (free and esterified), samples are subjected to base hydrolysis (e.g., with potassium hydroxide) to release 9-HODE from lipids.[1]
-
Extraction: The hydrolyzed sample is then acidified, and 9-HODE is extracted using an organic solvent, such as a chloroform/methanol (B129727) mixture.[3]
-
Purification: Solid-phase extraction (SPE) can be used to further purify the sample and remove interfering substances.
LC-MS/MS Protocol
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate the deprotonated molecule [M-H]⁻.[2]
-
Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the parent ion (m/z 295.2) to a specific fragment ion (e.g., m/z 171.1).[2][3]
-
Chiral Chromatography Protocol
-
Column: A chiral column, such as a Chiralcel OD-H, is used.[4]
-
Mobile Phase: A non-polar solvent system, such as hexane/isopropanol, is typically used.[4]
-
Detection: UV detection at 235 nm, corresponding to the conjugated diene system of 9-HODE, is often employed.[4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for confirming the identity of a this compound peak and the signaling pathway of 9-HODE.
Caption: General experimental workflow for the confirmation of this compound identity.
Caption: Simplified signaling pathway of this compound.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Biological Activity of Synthetic 9S-HODE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) with relevant alternatives. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in validating the biological function of synthetic this compound in their studies.
Introduction to this compound
This compound is a bioactive lipid mediator derived from the lipoxygenation of linoleic acid. It is a key signaling molecule involved in a variety of physiological and pathological processes, including inflammation and atherosclerosis. Synthetic this compound is widely used in research to investigate these pathways. This guide focuses on two of its primary and well-characterized biological activities: the activation of the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Commercially Available Synthetic this compound
Synthetic this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity and formulation of the synthetic compound are critical for obtaining reliable and reproducible experimental results.
| Supplier | Product Name | Purity | Formulation |
| Sigma-Aldrich | 9(S)-HODE | ≥98% (HPLC) | 1 mg/mL in ethanol (B145695) |
| Cayman Chemical | 9(S)-HODE | ≥98% | 1 mg/ml solution in ethanol |
| Cayman Chemical | (±)9-HODE | ≥98% | 1 mg/ml solution in ethanol |
Comparison of Biological Activity: this compound vs. Alternatives
The biological activity of synthetic this compound is best understood in the context of its interaction with its primary molecular targets, GPR132 and PPARγ. Below is a comparison of its activity with that of its isomer, 13-HODE, and other synthetic ligands.
GPR132 Activation
This compound is a potent agonist of GPR132, a receptor implicated in pro-inflammatory signaling. Its activation typically leads to an increase in intracellular calcium concentration.
| Compound | Target | Assay Type | Cell Line | Key Parameters (EC50) | Reference |
| Synthetic this compound | GPR132 | Calcium Flux | HEK-293 cells transfected with G2A | ~1 µM | [1] |
| Synthetic this compound | GPR132 | Inositol Monophosphate (IP-1) Accumulation | CHO-K1 cells | 7.5 µM | [2] |
| 13-HODE | GPR132 | Calcium Flux | COS-1 cells co-transfected with aequorin and G2A | ~6-fold higher concentration than 9-HODE required for similar activation | [1] |
| SB-583831 | GPR132 | Not specified | Not specified | Nanomolar range | [2] |
| T-10418 | GPR132 | Inositol Monophosphate (IP-1) Accumulation | Not specified | Higher potency than 9-HODE | [2] |
PPARγ Activation
This compound also functions as a ligand for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPARγ leads to the transcriptional regulation of target genes.
| Compound | Target | Assay Type | Cell Line | Observed Effect | Reference |
| Synthetic this compound | PPARγ | PPRE-luciferase reporter | Not specified | Increased PPARγ transactivation | [3] |
| Synthetic this compound | PPARγ | Dual-luciferase reporter assay | CV-1 cells | Increased luciferase activity at 5-30 µM | [4] |
| Synthetic this compound | PPARγ | Gene Expression Analysis | U937 cells | Increased PPARγ2 gene expression | [5] |
| 13-HODE | PPARγ | PPRE-luciferase reporter | Not specified | Increased PPARγ transactivation | [3] |
| Rosiglitazone (B1679542) (Positive Control) | PPARγ | Dual-luciferase reporter assay | CV-1 cells | Potent activation | [4] |
Experimental Protocols
To aid in the validation of synthetic this compound, detailed protocols for key experiments are provided below.
GPR132 Activation: Intracellular Calcium Flux Assay
This protocol is designed to measure the transient increase in intracellular calcium concentration following the activation of GPR132 by this compound.
Materials:
-
HEK-293 cells stably expressing human GPR132
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Synthetic this compound stock solution (e.g., 10 mM in DMSO)
-
Ionomycin (B1663694) (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPR132-expressing HEK-293 cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of synthetic this compound in HBSS from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a solution of ionomycin (e.g., 5 µM) as a positive control.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Record a baseline fluorescence for 15-30 seconds.
-
Add 20 µL of the this compound dilutions or controls to the respective wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium flux. The peak fluorescence response can be used to generate dose-response curves and calculate the EC50 value for this compound.
PPARγ Activation: Dual-Luciferase Reporter Assay
This assay measures the ability of this compound to activate PPARγ and induce the expression of a reporter gene.
Materials:
-
A suitable cell line (e.g., CV-1 or HEK293)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving the expression of Firefly luciferase
-
A control plasmid with a constitutively expressed Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium
-
Synthetic this compound stock solution (e.g., 10 mM in ethanol or DMSO)
-
Rosiglitazone (positive control)
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of synthetic this compound and rosiglitazone in the cell culture medium.
-
Replace the medium on the transfected cells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate dose-response curves and determine the EC50 values.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound activation of the GPR132 signaling pathway.
Caption: this compound-mediated activation of the PPARγ signaling pathway.
Caption: Experimental workflow for the intracellular calcium flux assay.
Caption: Experimental workflow for the PPARγ dual-luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of cell cycle, apoptosis and PPARgamma2 gene expression by PPARgamma agonists ciglitazone and 9-hydroxyoctadecadienoic acid in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9S-HODE and 13-HODE on Macrophage Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key lipid mediators, 9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) and 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE), on macrophage behavior. These oxidized derivatives of linoleic acid are increasingly recognized for their distinct roles in modulating inflammatory responses and cellular processes central to various diseases, including atherosclerosis.
At a Glance: Contrasting Roles in Macrophage-Mediated Processes
This compound and 13-HODE, while structurally similar, exert often opposing effects on macrophages, largely dictated by the cellular context and the receptors they engage. In the landscape of atherosclerosis, a condition intricately linked to macrophage function, 13-HODE is predominantly associated with protective, anti-inflammatory responses in the early stages.[1] Conversely, this compound is recognized for its pro-inflammatory actions, particularly in the progression of later-stage atherosclerotic plaques.[1]
Key Differentiators:
-
Receptor Engagement: this compound primarily signals through the G protein-coupled receptor 132 (GPR132), also known as G2A, to initiate pro-inflammatory cascades.[1] 13-HODE, on the other hand, is a potent agonist of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid metabolism and inflammation.[1]
-
Inflammatory Signaling: Activation of GPR132 by this compound in macrophages can trigger the release of pro-inflammatory cytokines. In contrast, 13-HODE's activation of PPAR-γ is generally associated with the suppression of inflammatory pathways and the promotion of a pro-resolving macrophage phenotype.
-
Lipid Metabolism: Both this compound and 13-HODE can upregulate the expression of Fatty Acid Binding Protein 4 (FABP4), a key molecule in intracellular lipid trafficking, through a PPAR-γ-dependent mechanism.[2][3] However, the broader downstream consequences on lipid handling differ, with 13-HODE promoting the clearance of lipids from macrophages.[1]
Quantitative Comparison of Macrophage Responses
The following tables summarize the available quantitative data on the effects of this compound and 13-HODE on key macrophage functions.
Table 1: Effect on Macrophage Cytokine Production
| Cytokine | This compound Effect | 13-HODE Effect | Quantitative Data | Cell Type |
| IL-1β | Induction | Weaker Induction | 9-HODE (33 µM) induced 122 pg/culture; 13-HODE (33 µM) induced 43 pg/culture.[4] | Human peripheral blood monocyte-derived macrophages |
| TNF-α | Pro-inflammatory | Anti-inflammatory (inferred) | Direct comparative quantitative data not available in the searched literature. This compound is associated with pro-inflammatory responses which typically include TNF-α production. | THP-1 macrophages, murine macrophages |
| IL-6 | Pro-inflammatory | Anti-inflammatory (inferred) | Direct comparative quantitative data not available in the searched literature. This compound is associated with pro-inflammatory responses which typically include IL-6 production. | THP-1 macrophages, murine macrophages |
| IL-10 | Not specified | Pro-resolving (inferred) | Direct comparative quantitative data not available in the searched literature. 13-HODE's PPAR-γ activation is consistent with an anti-inflammatory phenotype that may involve IL-10 production. | THP-1 macrophages, murine macrophages |
Table 2: Effect on Macrophage Phagocytosis and Lipid Metabolism
| Function | This compound Effect | 13-HODE Effect | Quantitative Data | Cell Type |
| Phagocytosis | Not specified | Enhanced lipid clearance | Direct comparative quantitative data on the phagocytosis of pathogens or cellular debris is not available in the searched literature. 13-HODE promotes the clearance of lipid and lipid-laden cells.[1] | Macrophages in atherosclerotic lesions |
| FABP4 Expression | Upregulation | Upregulation | Both 9-HODE and 13-HODE significantly increase FABP4 mRNA expression in THP-1 monocytes and macrophages.[2][3] | THP-1 monocytes and macrophages |
| Cholesterol Efflux | Not specified | Increased | 13-HODE treatment increases protein concentrations of LXRα, ABCA1, ABCG1, and SR-BI, leading to enhanced cholesterol efflux.[5] | RAW264.7 macrophages |
Signaling Pathways: A Visual Comparison
The distinct signaling pathways activated by this compound and 13-HODE are central to their differential effects on macrophages.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited, offering a framework for replicating and expanding upon this research.
Macrophage Culture and Treatment with HODEs
-
Cell Line: The human monocytic leukemia cell line THP-1 is a common model.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA), typically at a concentration of 100 nM for 36-48 hours.
-
HODE Treatment: Differentiated THP-1 macrophages are then incubated with this compound or 13-HODE, often at a concentration of 30 µM, for 24-48 hours in a low-serum medium.
Macrophage Phagocytosis Assay
-
Principle: This assay quantifies the engulfment of fluorescently labeled particles by macrophages.
-
Methodology:
-
Macrophages are cultured in multi-well plates.
-
Fluorescently labeled bioparticles (e.g., zymosan, E. coli, or apoptotic cells) are added to the macrophage cultures.
-
The co-culture is incubated for a defined period (e.g., 1-2 hours) to allow for phagocytosis.
-
Non-ingested particles are removed by washing.
-
The fluorescence intensity of the macrophages is measured using a fluorometer, fluorescence microscope, or flow cytometer to quantify the extent of phagocytosis.
-
Cytokine Measurement by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the macrophage culture supernatant.
-
Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Cell culture supernatants from HODE-treated macrophages are added to the wells.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the solution is measured at a specific wavelength, and the cytokine concentration is determined by comparison to a standard curve.
-
Conclusion
The available evidence strongly indicates that this compound and 13-HODE play distinct and often opposing roles in macrophage biology. 13-HODE appears to be a key mediator of pro-resolving and anti-atherogenic responses through its activation of PPAR-γ. In contrast, this compound, via GPR132, promotes pro-inflammatory signaling pathways implicated in the progression of chronic inflammatory diseases.
Further research is warranted to obtain more direct quantitative comparisons of their effects on a broader range of macrophage functions, including phagocytosis of various targets and the full spectrum of cytokine and chemokine production. A deeper understanding of the nuanced interplay between these two lipid mediators will be crucial for the development of targeted therapeutic strategies for inflammatory and metabolic diseases.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of interleukin 1 beta expression from human peripheral blood monocyte-derived macrophages by 9-hydroxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR132 Activation: A Comparative Analysis of 9S-HODE and 13-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of G protein-coupled receptor 132 (GPR132), also known as G2A, by its endogenous ligands, 9S-hydroxyoctadecadienoic acid (9S-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). This analysis is supported by experimental data on receptor activation, downstream signaling, and detailed methodologies for key experiments.
Executive Summary
GPR132 is a receptor implicated in various physiological and pathological processes, including inflammation, immune responses, and cancer. Both this compound and 13-HODE are oxidized metabolites of linoleic acid and are considered endogenous ligands for GPR132. However, experimental evidence demonstrates a significant difference in their potency and efficacy in activating the receptor. This compound is a potent agonist of GPR132, consistently shown to elicit robust downstream signaling. In contrast, 13-HODE is a significantly weaker agonist, requiring substantially higher concentrations to induce a response, with some studies even questioning its classification as a direct ligand.
Quantitative Data Comparison
The following table summarizes the quantitative data on the activation of GPR132 by this compound and 13-HODE from various studies.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | CHO cells stably expressing G2A | EC50 | ~0.5 µM | [1] |
| Yeast-based Assay | Yeast expressing hGPR132a | pEC50 | 5.9 ± 0.14 (~0.126 µM) | [2] | |
| IP-1 Accumulation | CHO-K1 cells expressing human G2A | EC50 | 7.5 µM | [2] | |
| β-arrestin Recruitment | CHO-hGPR132aPL cells | pEC50 | 5.4 ± 0.16 (~0.398 µM) | [2] | |
| 13-HODE | Calcium Mobilization | COS-1 cells co-transfected with aequorin and G2A | Activity Comparison | Requires ~6-fold higher concentration than this compound for activation | [3] |
| GPR132 Activation | - | Ligand Activity | Weak ligand | [4] | |
| GPR132 Activation | - | Ligand Activity | Not a ligand | [5] |
GPR132 Signaling Pathways
Activation of GPR132 by this compound initiates multiple downstream signaling cascades. The receptor is known to couple to both Gq and Gs G-proteins, as well as trigger β-arrestin recruitment. The Gq pathway activation leads to an increase in intracellular calcium, while the Gs pathway stimulates adenylyl cyclase, resulting in cAMP production and subsequent protein kinase A (PKA) activation. β-arrestin recruitment is involved in receptor desensitization and can also initiate independent signaling events.
Caption: GPR132 Signaling Pathways Activated by HODEs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring intracellular calcium mobilization upon GPR132 activation.
Objective: To determine the potency (EC50) of this compound and 13-HODE in inducing calcium release in cells expressing GPR132.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR132.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (if applicable).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Ligands: this compound and 13-HODE stock solutions in DMSO.
-
Control Agonist: A known agonist for an endogenous receptor in the host cell line (e.g., ATP).
-
Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Plate GPR132-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Ligand Preparation: Prepare serial dilutions of this compound and 13-HODE in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add the ligand dilutions to the wells while simultaneously recording the fluorescence signal over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Plot the ΔF against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels following GPR132 activation.
Objective: To quantify the ability of this compound and 13-HODE to stimulate cAMP production through GPR132.
Materials:
-
Cell Line: HEK293 or CHO cells expressing GPR132.
-
Culture Medium: As described for the calcium mobilization assay.
-
Stimulation Buffer: Assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Ligands: this compound and 13-HODE stock solutions.
-
Positive Control: Forskolin (B1673556), a direct activator of adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, LANCE, or ELISA-based).
-
Plate Reader: A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Preparation: Harvest and resuspend GPR132-expressing cells in stimulation buffer to the desired density.
-
Ligand Stimulation:
-
Add the cell suspension to a 96- or 384-well plate.
-
Add serial dilutions of this compound, 13-HODE, or forskolin to the respective wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay by adding the kit reagents (e.g., labeled cAMP and detection antibodies).
-
-
Measurement: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the ligand concentration and fit to a dose-response curve to determine the EC50.
-
β-Arrestin Recruitment Assay
This protocol provides a general framework for measuring the recruitment of β-arrestin to GPR132 upon ligand binding.
Objective: To assess the ability of this compound and 13-HODE to induce the interaction between GPR132 and β-arrestin.
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) cell lines, expressing a tagged version of GPR132 and a complementary tagged β-arrestin.
-
Culture Medium: As recommended by the cell line provider.
-
Ligands: this compound and 13-HODE stock solutions.
-
Detection Reagents: Substrate for the reporter enzyme (e.g., β-galactosidase or luciferase) as provided with the assay kit.
-
Luminometer: A plate reader capable of measuring luminescence.
Procedure:
-
Cell Plating: Plate the engineered cells in white-walled, clear-bottom microplates at the density recommended by the manufacturer and incubate overnight.
-
Ligand Addition: Add serial dilutions of this compound and 13-HODE to the cells.
-
Incubation: Incubate the plates for the time specified in the assay protocol (e.g., 60-90 minutes) at 37°C.
-
Signal Detection:
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The available experimental data clearly indicate that this compound is a significantly more potent agonist for GPR132 than 13-HODE. Researchers and drug development professionals should consider this differential activity when investigating the physiological roles of GPR132 and in the design of therapeutic agents targeting this receptor. The provided experimental protocols offer a foundation for the in-house validation and further characterization of GPR132 ligands.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-inflammatory Effects of 9S-HODE and 13-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of two key oxidized linoleic acid metabolites (OXLAMs): 9(S)-hydroxyoctadecadienoic acid (9S-HODE) and 13(S)-hydroxyoctadecadienoic acid (13-HODE). These molecules are increasingly recognized for their roles in a variety of pathological conditions, including atherosclerosis, diabetes, and chronic inflammation.[1] Understanding their distinct and overlapping mechanisms is crucial for developing targeted therapeutic interventions.
Core Mechanisms and Signaling Pathways
While both 9-HODE and 13-HODE are derived from the oxidation of linoleic acid, they exhibit markedly different pro-inflammatory profiles primarily due to their differential engagement with cell surface and nuclear receptors.
This compound: A Potent Pro-inflammatory Mediator
This compound is predominantly recognized for its pro-inflammatory actions, which are largely mediated through its high-affinity binding to the G protein-coupled receptor 132 (GPR132), also known as G2A.[2][3] GPR132 is highly expressed in macrophages, key immune cells in atherosclerotic plaques.[2] Activation of GPR132 by this compound initiates downstream signaling cascades that promote inflammation. Evidence suggests this includes the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-8.[4]
13-HODE: A Modulator with Dual Roles
The role of 13-HODE is more complex and appears to be context-dependent. While it is a weak ligand for the pro-inflammatory GPR132 receptor, its effects are predominantly mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[2][3]
In early-stage atherosclerosis, the activation of PPAR-γ by 13-HODE is considered protective. It stimulates the expression of the scavenger receptor CD36, which enhances the clearance of lipids from the arterial wall, and promotes an anti-inflammatory M2 macrophage phenotype.[2] However, both 9-HODE and 13-HODE can act as PPAR-γ agonists, and in later stages of disease where non-enzymatic oxidation produces a mixture of both isomers, the potent pro-inflammatory effects of 9-HODE may overwhelm the protective actions of 13-HODE.[2][3]
Additionally, both 9-HODE and 13-HODE can activate the transient receptor potential vanilloid 1 (TRPV1), a channel involved in pain and thermal sensation, which can contribute to neuro-inflammatory processes.[5][6]
Quantitative Data Comparison
The following table summarizes the key differences in the molecular actions of this compound and 13-HODE based on available experimental data.
| Feature | This compound | 13-HODE | References |
| Primary Receptor | G protein-coupled receptor 132 (GPR132/G2A) | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | [2][3] |
| GPR132/G2A Affinity | High-affinity, potent ligand | Weak ligand | [2] |
| PPAR-γ Activation | Acts as a ligand; can increase PPAR-γ₂ transcripts | Acts as a ligand; effects are predominantly mediated through PPAR-γ | [2][7] |
| TRPV1 Activation | Activates TRPV1, leading to increased intracellular calcium | Can activate TRPV1, but may be less effective than 9-HODE in some systems | [6] |
| Primary Cellular Effect | Pro-inflammatory; induces cytokine production and macrophage activation. | Context-dependent: Anti-inflammatory/protective in early atherosclerosis; can be pro-inflammatory. | [2][4] |
| Effect on FABP4 | Increases Fatty Acid Binding Protein 4 (FABP4) expression via PPAR-γ. | Increases Fatty Acid Binding Protein 4 (FABP4) expression via PPAR-γ. | [3][8] |
| Effect on CD36 | Less studied in comparison to 13-HODE. | Upregulates CD36 expression via PPAR-γ, promoting lipid uptake. | [2][3] |
| Role in Atherosclerosis | Contributes to lesion progression and plaque instability in later stages. | Protective in early stages by promoting lipid clearance; role becomes complex in advanced disease. | [2] |
Experimental Protocols
To aid in the design of future studies, we provide detailed methodologies for key experiments used to assess the pro-inflammatory effects of HODEs.
In Vitro Macrophage Inflammation Assay
This protocol details the induction of inflammation in a human monocyte cell line (THP-1) to compare the effects of 9-HODE and 13-HODE.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[9]
-
To differentiate monocytes into macrophage-like cells, seed cells into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 nM and incubate for 48-72 hours. This induces adherence and differentiation.[9]
-
After incubation, remove the PMA-containing media and replace it with fresh, serum-free media for 24 hours before treatment.
-
-
HODE Treatment and Inflammatory Stimulation:
-
Prepare stock solutions of this compound and 13-HODE in ethanol.
-
Pre-treat the differentiated macrophages with various concentrations of this compound, 13-HODE, or vehicle control (ethanol) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.[10]
-
Incubate for 24 hours.
-
-
Analysis of Pro-inflammatory Cytokines:
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10]
-
Calculate the percentage inhibition of cytokine production for each HODE treatment compared to the LPS-only control.
-
NF-κB Nuclear Translocation Assay
This protocol assesses the ability of HODEs to induce the activation of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate as described above.
-
Treat the cells with this compound, 13-HODE, or a positive control (e.g., LPS) for a shorter duration (e.g., 30-60 minutes), as NF-κB translocation is a more rapid event.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a confocal microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates activation.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 9S-HODE and Resolvin D1 in Inflammatory Models
In the intricate landscape of inflammatory responses, lipid mediators play a pivotal role in both propagating and resolving inflammation. Among these, 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) and Resolvin D1 (RvD1) have emerged as significant regulators with often opposing functions. This guide provides an objective comparison of their performance in inflammatory models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
At a Glance: this compound vs. Resolvin D1
| Feature | 9S-Hydroxyoctadecadienoic Acid (this compound) | Resolvin D1 (RvD1) |
| Origin | Metabolite of the omega-6 fatty acid, linoleic acid. | Metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA).[1] |
| Primary Role in Inflammation | Context-dependent; often pro-inflammatory, but can exhibit anti-inflammatory activities.[2][3] | Potently anti-inflammatory and pro-resolving.[1] |
| Key Receptors | G protein-coupled receptor 132 (GPR132), Peroxisome proliferator-activated receptors (PPARs).[2] | ALX/FPR2 and GPR32.[4][5] |
| Mechanism of Action | Can promote inflammatory signaling; also involved in regulating cell proliferation and apoptosis.[2] | Reduces neutrophil infiltration, decreases pro-inflammatory cytokine production, and enhances the clearance of apoptotic cells and debris.[1][6] |
| Effects in Inflammatory Models | Associated with pro-inflammatory responses in conditions like atherosclerosis.[2][7] Elevated levels are linked to cognitive dysfunction post-stroke.[8][9] | Demonstrates protective effects in models of myocardial infarction, peritonitis, acute lung injury, and neuroinflammation.[1][10][11] |
Quantitative Data Summary
Direct comparative studies quantifying the effects of this compound and Resolvin D1 in the same inflammatory model are limited. The following tables summarize available quantitative data from separate studies, highlighting their distinct roles.
Table 1: Effects on Leukocyte Infiltration
| Mediator | Model | Treatment | Outcome | Reference |
| Resolvin D1 | Zymosan-induced peritonitis (mice) | 10 ng, i.v. | ~70% reduction in neutrophil infiltration at 4 hours. | [10] |
| Resolvin D1 | LPS-induced acute lung injury (mice) | 600 ng, i.v. | Significant reduction in total leukocytes and neutrophils in BALF at 6, 12, and 24 hours. | [12] |
| This compound | Post-stroke patients | N/A (measurement of endogenous levels) | Significantly higher levels in patients with cognitive dysfunction (0.040 ± 0.035 ng/mL vs. 0.0271 ± 0.016 ng/mL in those without).[8][9] | [8][9] |
Table 2: Effects on Pro-inflammatory Cytokine Production
| Mediator | Model | Treatment | Cytokine | Outcome | Reference |
| Resolvin D1 | LPS-stimulated human macrophages | 1-100 nM | TNF-α | Dose-dependent reduction in TNF-α production. | [13] |
| Resolvin D1 | LPS-induced acute lung injury (mice) | 600 ng, i.v. | TNF-α, IL-6 | Significant reduction in TNF-α and IL-6 levels in BALF at 6, 12, and 24 hours. | [12] |
| This compound | Post-run inflammation (humans) | N/A (measurement of endogenous levels) | IL-6 | Negative correlation between the increase in 9+13 HODEs and IL-6 levels. | [14] |
Signaling Pathways
The distinct actions of this compound and Resolvin D1 are rooted in their engagement with different cellular receptors and downstream signaling cascades.
Experimental Workflows
The following diagram illustrates a general experimental workflow for comparing the effects of this compound and Resolvin D1 in a cell-based inflammatory model.
Detailed Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This in vivo model is widely used to study acute inflammation and its resolution.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.[15] Administer a single intraperitoneal (i.p.) injection of the zymosan suspension (typically 0.1 to 1 mg per mouse).[15][16]
-
Treatment: Administer this compound, Resolvin D1, or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at desired concentrations and time points relative to zymosan injection. For example, Resolvin D1 has been shown to be effective when administered i.v. at doses as low as 10 ng per mouse immediately before zymosan challenge.[10]
-
Leukocyte Infiltration Analysis: At selected time points (e.g., 4, 24, 48 hours) post-zymosan injection, euthanize mice and perform peritoneal lavage with 3-5 mL of ice-cold PBS.[15] Collect the peritoneal lavage fluid and centrifuge to pellet the cells. Resuspend the cell pellet and count total leukocytes using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The cell-free supernatant from the peritoneal lavage can be used for the quantification of cytokines and lipid mediators using ELISA or LC-MS/MS, respectively.
LPS-Induced Inflammation in Macrophages
This in vitro model is a staple for studying the cellular and molecular mechanisms of inflammation.
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Seed macrophages in multi-well plates. Pre-incubate the cells with various concentrations of this compound, Resolvin D1, or vehicle for a specified time (e.g., 30 minutes to 2 hours).
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[17][18]
-
Cytokine Measurement: After a desired incubation period with LPS (e.g., 4, 12, or 24 hours), collect the cell culture supernatant. Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
NF-κB Activation Analysis (Western Blot):
-
After a shorter incubation with LPS (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in phosphorylated p65 and a decrease in total IκBα indicate NF-κB activation.[2]
-
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, a key process in the inflammatory response.
-
Neutrophil Isolation: Isolate human or murine neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores).
-
Assay Procedure:
-
Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) at a concentration of 10-100 nM, to the lower chamber of the transwell.[19][20]
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with this compound, Resolvin D1, or vehicle.
-
Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. The results can be expressed as the number of migrated cells per field or as a percentage of the total cells added.
-
Conclusion
This compound and Resolvin D1 represent two sides of the lipid mediator coin in inflammation. While this compound's role is multifaceted and can be pro-inflammatory, Resolvin D1 consistently demonstrates potent anti-inflammatory and pro-resolving activities across a range of models. The provided data and protocols offer a foundation for researchers to further investigate the distinct and comparative biology of these important signaling molecules. Future head-to-head studies are warranted to fully elucidate their relative potencies and therapeutic potential in inflammatory diseases.
References
- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. Resolvin D1 reprograms energy metabolism to promote microglia to phagocytize neutrophils after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 13. 17(R)-Resolvin D1 differentially regulates TLR4-mediated responses of primary human macrophages to purified LPS and live E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Specificity of 9S-HODE Detection: A Comparative Guide to ELISA Kit Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. Among these, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a key product of linoleic acid oxidation, is implicated in a range of physiological and pathological processes. Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and sensitive method for its detection. However, the structural similarity among various hydroxyoctadecadienoic acid (HODE) isomers presents a significant challenge: the potential for cross-reactivity. This guide provides an objective comparison of commercially available this compound ELISA kits, focusing on their cross-reactivity with other HODEs and related oxidized fatty acids, supported by available experimental data.
When selecting a this compound ELISA kit, a critical consideration is its specificity. The antibody employed in the kit should ideally exhibit high affinity for this compound while demonstrating minimal binding to other structurally related molecules. This is crucial for ensuring that the obtained results accurately reflect the concentration of the target analyte and are not confounded by the presence of other HODEs.
Comparative Analysis of Cross-Reactivity
To facilitate an informed decision, the following table summarizes the publicly available cross-reactivity data for 9-HODE ELISA kits from various manufacturers. It is important to note that many commercially available kits are designed to detect total 9-HODE, encompassing both the 9S and 9R enantiomers, due to the use of antibodies that recognize the core 9-HODE structure.
| Manufacturer/Product | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| Eagle Biosciences | 9(±)-HODE | 9(S)-HODE | 100% |
| 9(R)-HODE | 100% | ||
| 13(S)-HODE | 1.2% | ||
| 13(R)-HODE | 1.2% | ||
| 9-oxo-ODE | 1.2% | ||
| 13-oxo-ODE | 2.4% | ||
| 11(S)-HETE | 0.0% | ||
| 15(S)-HETE | 0.0% | ||
| Linoleic Acid | 0.0% | ||
| Abcam (ab28204 Antibody) | HODE | 9(±)-HODE | 100% |
| 9(S)-HODE | 100% | ||
| 9(R)-HODE | 100% | ||
| 13(S)-HODE | 1.2% | ||
| 13(R)-HODE | 1.2% | ||
| 9-oxo-ODE | 1.2% | ||
| 13-oxo-ODE | 2.4% | ||
| 11(S)-HETE | 0.0% | ||
| 15(S)-HETE | 0.0% | ||
| Linoleic Acid | 0.0% | ||
| MyBioSource | 9-HODE | Analogues | No significant cross-reactivity or interference was observed.[1] |
Understanding the Basis of Cross-Reactivity
The potential for cross-reactivity arises from the subtle structural differences between HODE isomers. The position of the hydroxyl group and the stereochemistry (S or R configuration) are the key distinguishing features. The following diagram illustrates the structural similarities between this compound and its common isomers, 9R-HODE and 13S-HODE.
References
A Researcher's Guide: Comparing LC-MS and ELISA for the Quantitative Analysis of 9S-HODE
For researchers, scientists, and drug development professionals, the accurate measurement of lipid mediators is critical for understanding disease pathology and therapeutic efficacy. 9-hydroxyoctadecadienoic acid (9-HODE), a stable oxidation product of linoleic acid, has emerged as a key biomarker for oxidative stress, implicated in a variety of conditions including atherosclerosis and inflammation.[1][2] This guide provides an objective comparison of two common analytical techniques for quantifying 9S-HODE: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Principles of the Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] For this compound analysis, a sample extract is first injected into an HPLC or UPLC system.[4] The components of the mixture are separated based on their physicochemical properties as they pass through a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For enhanced specificity, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion (for 9-HODE, the deprotonated molecule [M-H]⁻ at m/z 295.2) is selected and fragmented to produce characteristic product ions (m/z 171.1 for 9-HODE), allowing for highly specific quantification.[5][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA for 9-HODE is typically a competitive immunoassay.[7][8] In this format, a microplate is pre-coated with an antibody specific to 9-HODE. The 9-HODE present in the sample competes with a known amount of enzyme-labeled 9-HODE (e.g., conjugated to horseradish peroxidase, HRP) for binding to the limited number of antibody sites.[7][8] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., a color change).[7][8] The intensity of the signal is inversely proportional to the concentration of 9-HODE in the sample; a lower signal indicates a higher concentration of 9-HODE in the original sample.[7][9]
Performance Comparison
The choice between LC-MS and ELISA often depends on the specific requirements of the study, such as the need for stereospecificity, sensitivity, and sample throughput. LC-MS is generally considered the "gold standard" for its high specificity and sensitivity, while ELISA offers a higher-throughput and more cost-effective solution.[10][11][12]
Table 1: Quantitative Performance Comparison of LC-MS and ELISA for 9-HODE Measurement
| Performance Metric | LC-MS / LC-MS/MS | ELISA | Key Considerations |
| Specificity | High. Can distinguish between 9-HODE and 13-HODE isomers based on specific fragmentation patterns (e.g., m/z 171 for 9-HODE vs. m/z 195 for 13-HODE).[6] Can also separate S and R stereoisomers with chiral chromatography. | Moderate to Low. Specificity depends entirely on the antibody.[9] Many commercial kits use antibodies that recognize both 9(S)-HODE and 9(R)-HODE and may show cross-reactivity with structurally similar oxylipins.[7][11] | For studies on specific enzymatic pathways, distinguishing between stereoisomers (e.g., 9(S)-HODE) is crucial. LC-MS is superior for this. |
| Sensitivity (LOD/LOQ) | Very High. Limit of Quantitation (LOQ) can be in the low nmol/L or high pg/mL range. One study reported an LOQ of 9.7 nmol/L for 9-HODE.[5] Another reported a Limit of Detection (LOD) of 0.4 ppb (~1.35 nM).[13] | High. Sensitivity is typically defined at 80% B/B0.[9] Standard curves for commercial kits often range from approximately 0.1 ng/mL to 100 ng/mL.[7] | LC-MS often provides several-fold higher sensitivity than immunoassays.[11][12] |
| Dynamic Range | Wide. Typically spans 3-4 orders of magnitude. Calibration curves show excellent linearity (R² > 0.99).[5][13] | Narrow. The reliable linear range is typically between 20-80% of maximum signal (B/B0), covering 1-2 orders of magnitude.[9] | Samples for ELISA often require careful dilution to fall within the narrow linear range of the standard curve.[9] |
| Precision (%CV) | High. Intra- and inter-assay coefficients of variation (CV) are typically below 15-20%.[5][13] | High. Intra- and inter-assay precision is generally good, with CVs often reported below 15%. | Both methods can achieve high precision with proper technique. |
| Accuracy / Recovery | High. Can be accurately determined using stable isotope-labeled internal standards (e.g., 13-HODE-d4) to correct for matrix effects and extraction losses.[5] | Variable. Recovery can be affected by matrix components. It is recommended to run a "spiked" sample to determine extraction efficiency for a specific sample type.[7][8] | The use of internal standards in LC-MS provides more reliable quantification across different samples and matrices. |
| Throughput | Lower. Sample preparation can be extensive, and chromatographic run times are typically several minutes per sample.[4][6] | Higher. Can analyze many samples simultaneously in a 96-well plate format.[10] | For large-scale screening studies, ELISA is often more practical. |
| Multiplexing | Excellent. A single LC-MS run can simultaneously quantify dozens of different oxylipins (e.g., HODEs, HETEs, prostaglandins) in a sample.[12] | Limited. Each ELISA plate is typically designed to measure only one specific analyte. | LC-MS is highly advantageous for lipidomics studies requiring a broad profile of lipid mediators. |
| Cost & Equipment | High. Requires significant capital investment in an LC-MS/MS system and skilled personnel for operation and data analysis.[10] | Lower. ELISA kits are relatively inexpensive, and analysis only requires a standard microplate reader.[10] | The cost-effectiveness of ELISA makes it accessible to a wider range of laboratories. |
Experimental Protocols
LC-MS/MS Protocol for this compound Measurement
This protocol is a representative summary based on established methods.[5][6]
1. Sample Preparation (Hydrolysis and Extraction):
-
To measure total 9-HODE (free and esterified), samples (e.g., plasma) are subjected to base hydrolysis. Add methanol (B129727) and an antioxidant like BHT, followed by potassium hydroxide (B78521) (KOH), and incubate (e.g., 30 min at 37-60°C).[5][7][14]
-
Add an internal standard (e.g., 9-HODE-d4 or 13-HODE-d4) to the sample to correct for extraction variability.[5]
-
Acidify the sample to pH 3-4 with HCl or formic acid.[7]
-
Perform liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or ethyl acetate.[6]
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the mobile phase for injection.[2]
2. Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A typical mobile phase consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol with 0.1% formic acid.[4]
-
Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.[2][4]
-
Gradient: A gradient is run to separate the lipids, with 9-HODE and 13-HODE often eluting very close to each other.[6]
3. Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.[6][13]
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[6][13]
-
MRM Transitions:
-
9-HODE: Precursor ion (Q1) m/z 295.2 → Product ion (Q3) m/z 171.1 (characteristic fragment from cleavage adjacent to the hydroxyl group).[5][6]
-
13-HODE: Precursor ion (Q1) m/z 295.2 → Product ion (Q3) m/z 195.1.[5][6]
-
Internal Standard (e.g., 13-HODE-d4): Precursor ion (Q1) m/z 299.2 → Product ion (Q3) m/z 198.1.
-
ELISA Protocol for 9(±)-HODE Measurement
This protocol is based on a commercially available competitive ELISA kit.[7][8]
1. Sample Preparation and Standard Dilution:
-
For total 9-HODE, perform sample hydrolysis and extraction as described in the LC-MS protocol, or follow the specific instructions provided with the kit.[7]
-
Prepare a standard curve by performing serial dilutions of the provided 9-HODE standard, typically ranging from 0.1 to 500 ng/mL.[7]
2. Assay Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.[7]
-
Add 100 µL of the diluted HRP-conjugated 9-HODE to each well.[7]
-
Cover the plate and incubate at room temperature for 2 hours.[7]
-
Wash the plate three to five times with the provided wash buffer to remove unbound reagents.
-
Add 200 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow color development.
-
Stop the reaction by adding a stop solution (e.g., 3N sulfuric acid).[7]
3. Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentrations.
-
Calculate the concentration of 9-HODE in the samples by interpolating their absorbance values from the standard curve. The absorbance will be inversely proportional to the 9-HODE concentration.[7]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for 9-HODE measurement using a competitive ELISA.
Caption: Workflow for this compound measurement using LC-MS/MS.
Logical Comparison
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. eaglebio.com [eaglebio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
A Comparative Guide to the Biological Potency of 9S-HODE and 9R-HODE
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemistry of bioactive lipids plays a pivotal role in determining their biological function. This guide provides a comprehensive comparison of the biological potency of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) and its enantiomer, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9R-HODE). These oxidized metabolites of linoleic acid, while structurally similar, exhibit distinct and often opposing effects on cellular signaling pathways, making their differentiation critical for research and therapeutic development.
Quantitative Comparison of Biological Activity
The biological activities of this compound and 9R-HODE diverge significantly, particularly in their interactions with key cellular receptors and their resulting effects on cell fate. The following tables summarize the quantitative and qualitative differences in their potency.
Table 1: Receptor Activation and Binding
| Target Receptor | Parameter | This compound | 9R-HODE | Cell System | Citation(s) |
| GPR132 (G2A) | Agonist Activity (EC₅₀) | ~7.5 µM (for racemic ±9-HODE) | No observable activity | CHO or HEK293 cells | [1] |
| β-arrestin Recruitment | Strong Response | No observable response | HEK293 cells | [1] | |
| PPARγ | Ligand Binding | Binds to PPARγ | Does not bind to PPARγ | In vitro fluorescence polarization assay | [2] |
Table 2: Cellular Effects
| Biological Effect | Parameter | This compound (1 µM) | 9R-HODE (1 µM) | Cell System | Citation(s) |
| Cell Proliferation | % of Control (serum-free) | No significant effect | ~140% (Significant increase) | Caco-2 colorectal cancer cells | [2] |
| Apoptosis | % of Apoptotic Cells | ~17% (Significant increase vs. control) | No significant effect | Caco-2 colorectal cancer cells | [2] |
| Cell Migration | Inhibition | Dose-dependent inhibition (0.01-1µM) | Not reported (presumed inactive or pro-migratory) | Porcine aortic endothelial cells & human mononuclear cells |
Key Biological Distinctions
The data clearly demonstrates a stereospecificity in the biological actions of 9-HODE enantiomers.
-
This compound primarily acts as a pro-apoptotic and anti-proliferative agent. Its activity is strongly linked to its function as a potent agonist of the G protein-coupled receptor GPR132 and as a ligand for the nuclear receptor PPARγ[1][2]. The activation of these pathways can lead to cell cycle arrest and induction of apoptosis, positioning this compound as a potential mediator in resolving inflammation and inhibiting tumorigenesis.
-
9R-HODE , in stark contrast, exhibits pro-proliferative effects and does not engage with either GPR132 or PPARγ[1][2]. Its mechanism of action appears to be independent of these key receptors, suggesting it may utilize different signaling pathways to promote cell growth.
The opposing effects of these two enantiomers highlight the importance of the cellular enzymatic machinery, such as lipoxygenases and cyclooxygenases, which stereoselectively produce these molecules. The balance between this compound and 9R-HODE in a tissue microenvironment could be a critical factor in maintaining cellular homeostasis and may be dysregulated in pathological conditions like cancer[2][3].
Signaling Pathways & Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
Caption: Differential activation of the GPR132 signaling pathway by this compound versus 9R-HODE.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 9S-HODE as a Biomarker for Oxidative Stress: A Comparative Guide
This guide provides a comprehensive comparison of 9-hydroxyoctadecadienoic acid (9S-HODE) with other established biomarkers of oxidative stress. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement reliable markers for assessing oxidative damage in biological systems. The guide includes comparative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and diabetes.[1][2][3] Accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and monitoring therapeutic interventions.
This compound is a hydroxylated metabolite of the essential omega-6 fatty acid, linoleic acid.[4] Along with its regioisomer 13-HODE, it is a stable product of lipid peroxidation, making it a promising candidate biomarker for oxidative stress.[2][3][5] Its formation can occur through both non-enzymatic free radical-mediated oxidation and enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX).[1][6]
Comparative Analysis of Oxidative Stress Biomarkers
While this compound is a valuable marker, its utility is best understood in comparison to other commonly used biomarkers. The choice of biomarker often depends on the specific research question, sample type, and available analytical capabilities.
Table 1: Comparison of Key Oxidative Stress Biomarkers
| Biomarker | Source | Formation Mechanism | Key Advantages | Key Disadvantages | Primary Measurement Method |
| This compound / 13-HODE | Linoleic Acid | Enzymatic (LOX, COX) & Non-Enzymatic (Free Radical Oxidation)[1][5] | Stable products; reflect both enzymatic and non-enzymatic pathways; more abundant than F2-isoprostanes.[2] | Levels can be influenced by dietary linoleic acid intake; some studies do not distinguish between isomers.[1][3] | LC-MS/MS, GC-MS, ELISA |
| F2-Isoprostanes | Arachidonic Acid | Non-Enzymatic (Free Radical Oxidation) | Considered the "gold standard" for in vivo lipid peroxidation; chemically stable.[7] | Present at very low concentrations, requiring highly sensitive assays.[7] | LC-MS/MS, GC-MS |
| Malondialdehyde (MDA) | Polyunsaturated Fatty Acids | Non-Enzymatic (Free Radical Oxidation) | Long-established marker; simple and inexpensive assays available (TBARS). | Lacks specificity; can be generated through non-oxidative stress pathways and during sample handling.[5] | HPLC, TBARS Assay |
| 8-oxo-dG | Guanine (DNA) | ROS-mediated DNA damage | Direct marker of DNA oxidative damage. | Requires DNA isolation; levels can be influenced by DNA repair rates. | LC-MS/MS, ELISA |
Quantitative Data from Experimental Studies
Levels of 9-HODE and its related metabolites are frequently elevated in conditions associated with oxidative stress. The following table summarizes representative findings from clinical and experimental studies.
Table 2: 9-HODE Levels in Pathological Conditions
| Condition | Sample Type | Key Finding | Comparison Biomarker(s) | Reference |
| Nonalcoholic Steatohepatitis (NASH) | Plasma | 9-HODE and 13-HODE significantly elevated in NASH patients compared to those with simple steatosis. | 13-HODE, 9-oxoODE, 13-oxoODE | [8] |
| Atherosclerosis | LDL / Plaque | HODEs are 20 times more abundant in the LDL of patients with atherosclerosis compared to controls.[2] | 13-HODE | [2] |
| Exercise-Induced Oxidative Stress | Plasma | 13-HODE + 9-HODE increased 3.1-fold immediately following a 75-km cycling trial.[7] | F2-Isoprostanes (positively correlated, r=0.75)[7] | [7][9] |
| Early-Stage Cataracts | Plasma | Levels of 9- and 13-(Z,E)-HODE isomers were significantly higher in subjects with early cataracts.[5] | MDA, t8-iso-PGF2α (no significant difference)[5] | [1][5] |
| Alzheimer's Disease | Plasma, Red Blood Cells | Total HODEs (9-HODE and 13-HODE) are higher compared to healthy subjects.[1][3] | 13-HODE | [1][3] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical context and analytical process is essential for understanding the role and measurement of this compound.
Formation and Signaling of HODEs
Linoleic acid is converted to its hydroperoxy precursors (HPODEs) which are then rapidly reduced to HODEs. These molecules can then act as signaling lipids. 9-HODE primarily exerts pro-inflammatory effects through the G protein-coupled receptor GPR132, while 13-HODE is a known ligand for the nuclear receptor PPAR-γ, which is often associated with anti-inflammatory and metabolic regulation.[2][10]
Experimental Workflow for Quantification
Accurate quantification of this compound typically requires a robust analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Experimental Protocols
Protocol: Quantification of 9-HODE by LC-MS/MS
This protocol describes a general method for extracting and quantifying total (free and esterified) 9-HODE from plasma.
Materials:
-
Plasma sample
-
Isotope-labeled internal standard (e.g., 9-HODE-d4)
-
Methanol (MeOH), Chloroform (CHCl3)
-
Butylated hydroxytoluene (BHT)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Hexane
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution. Add an antioxidant like BHT to prevent auto-oxidation during sample processing.
-
Hydrolysis (Saponification): To release HODEs from lipid esters, add 1 mL of 1 M KOH in methanol.[11] Vortex and incubate at 37°C for 30 minutes.[12]
-
Extraction:
-
Derivatization (Optional for GC-MS): For GC-MS analysis, the dried extract can be derivatized to improve volatility.[11]
-
Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 100 µL of methanol/water (1:1, v/v).[11]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[11] Monitor specific precursor-to-product ion transitions for both native 9-HODE and the internal standard. For 9-HODE, a characteristic fragment ion is m/z 171.1021.[13]
-
-
Data Analysis: Construct a calibration curve or use the ratio of the native analyte peak area to the internal standard peak area to calculate the concentration of 9-HODE in the sample.
Protocol: Quantification of 9-HODE by ELISA
This protocol provides a general workflow for a competitive ELISA assay.
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., HRP) for binding to a limited number of anti-9-HODE antibodies coated on a microplate. The resulting signal is inversely proportional to the amount of 9-HODE in the sample.[11]
Procedure:
-
Sample Preparation: Samples may require hydrolysis and extraction as described in the LC-MS/MS protocol to isolate the 9-HODE.[11]
-
Assay Procedure (based on a typical kit):
-
Add standards and prepared samples to the antibody-coated microplate wells.[11]
-
Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well.[11]
-
Incubate to allow for competitive binding between the sample/standard 9-HODE and the HRP-conjugated 9-HODE.[11]
-
Wash the plate thoroughly to remove unbound reagents.[11]
-
Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.[11]
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.[11]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 9-HODE in the samples by interpolating their absorbance values on the standard curve.[11]
-
Conclusion and Recommendations
This compound is a valuable and increasingly recognized biomarker of oxidative stress, offering insights into both enzymatic and free-radical-mediated lipid peroxidation.
Strengths:
-
It is a stable and relatively abundant product of linoleic acid oxidation, the most common polyunsaturated fatty acid in the body.[2][7]
-
Elevated levels are associated with a wide range of oxidative stress-related diseases.[1][8][9]
-
Its correlation with F2-isoprostanes in some studies supports its validity as an oxidative stress marker.[7]
Limitations:
-
Absolute values can vary significantly between studies, and levels are influenced by dietary linoleic acid intake.[1][3]
-
Care must be taken during sample processing to prevent its artificial formation.[1]
-
Many studies do not differentiate between the 9-HODE and 13-HODE isomers or their S/R enantiomers, which may have different biological activities.[1][6]
For a robust assessment of oxidative stress, it is recommended that this compound be used as part of a panel of biomarkers rather than as a standalone marker.[1] Combining its measurement with markers of DNA damage (e.g., 8-oxo-dG) and other lipid peroxidation products (e.g., F2-isoprostanes) can provide a more comprehensive and reliable picture of the oxidative state within a biological system.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9S-HODE Levels in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9S-Hydroxyoctadecadienoic acid (9S-HODE) levels in healthy versus diseased tissues, supported by experimental data. This compound, a bioactive lipid metabolite derived from the oxidation of linoleic acid, has emerged as a critical signaling molecule and a biomarker for oxidative stress in a variety of pathological conditions. Understanding its differential expression in healthy and diseased states is paramount for elucidating disease mechanisms and developing novel therapeutic interventions.
Data Presentation: Quantitative Comparison of 9-HODE Levels
The following table summarizes the quantitative differences in 9-HODE levels between healthy and diseased states as reported in various studies. It is important to note that many studies measure total 9-HODE (including both 9S and 9R isomers) or a combination of 9-HODE and 13-HODE. The data presented here reflects the information available in the cited literature.
| Condition/Disease | Tissue/Matrix | Healthy Control Level | Diseased Level | Fold Change | Reference |
| Atherosclerosis | Low-Density Lipoprotein (LDL) | Not specified | 20-fold increase in young patients (36-47 years) vs. healthy peers | ~20x | [1] |
| Atherosclerosis | Atherosclerotic Plaque | Not specified | 20-40 fold higher than F(2)-isoprostanes | 20-40x | [2] |
| Ovarian Cancer | Serum | Not specified | Increased levels associated with a higher risk (Odds Ratio: 1.97) | N/A | [3] |
Note: Direct quantitative comparisons of this compound in healthy versus diseased tissues (e.g., in ng/mg of tissue) are not consistently available in the literature. The data above is derived from studies on related matrices like LDL and serum, or presented as a relative increase.
Experimental Protocols
Accurate quantification of this compound is critical for comparative studies. The following protocols outline the key steps for lipid extraction from tissues and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lipid Extraction from Tissue Samples (Modified Folch Method)
This protocol is a standard method for the total lipid extraction from tissue biopsies.
Materials:
-
Tissue sample (10-50 mg)
-
Glass homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube and vortex for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a solvent suitable for LC-MS/MS analysis (e.g., methanol/acetonitrile).[4][5]
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetononitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
MS/MS Parameters (Example for 9-HODE):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 295.2
-
Product Ions (m/z): Specific fragment ions for 9-HODE, such as 113.1 and 171.1, are monitored.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.[4][5]
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its biological effects primarily through two key signaling pathways: the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway and the G protein-coupled receptor 132 (GPR132) pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound levels in tissue samples.
References
- 1. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation products in human atherosclerotic plaque: an analysis of clinical and histopathological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Correlation of 9S-HODE with Other Inflammatory Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is increasingly recognized as a significant player in inflammatory processes, often exhibiting distinct and sometimes contrasting roles compared to other inflammatory mediators. This guide provides an objective comparison of this compound's correlation with key inflammatory molecules, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Data Presentation: Quantitative Correlations
The interaction of this compound with the inflammatory network is complex, with its effects being concentration and context-dependent. The following tables summarize quantitative data from various experimental models.
Table 1: Correlation of this compound with Pro-Inflammatory Cytokines
| Inflammatory Mediator | Experimental System | This compound Concentration/Level | Observed Effect | Study Finding |
| Interleukin-6 (IL-6) | Normal Human Epidermal Keratinocytes (NHEK) | 1 µM | ~2.5-fold increase in secretion | 9(S)-HODE induces cytokine secretion via the G2A (GPR132) receptor.[1] |
| Runners (post 2h run) | Increased plasma 9+13 HODEs | Negative correlation (r = -0.457) | Suggests a potential linkage between HODEs and exercise-induced inflammation regulation.[2] | |
| Interleukin-8 (IL-8) | Normal Human Epidermal Keratinocytes (NHEK) | 1 µM | ~3-fold increase in secretion | 9(S)-HODE- G2A (GPR132) signaling axis is a key driver of this pro-inflammatory response.[1] |
| In vitro studies | Not specified | Induction of IL-8 production | HODEs can induce pro-inflammatory effects, including the production of IL-8.[2][3] | |
| Granulocyte colony-stimulating factor (G-CSF) | Runners (post 2h run) | Increased plasma 9+13 HODEs | Strong negative correlation (r = -0.710) | Points to a relationship between HODEs and neutrophil chemotaxis and degranulation.[2] |
| Interleukin-1β (IL-1β) | In vitro studies | Not specified | Induction of IL-1β production | HODEs are implicated in activating the NF-κB pathway, a key regulator of IL-1β.[2][3] |
Table 2: Comparison of this compound with 13S-HODE and Other Lipid Mediators
| Mediator | Receptor/Pathway | General Inflammatory Role | Key Distinctions from this compound |
| 13S-HODE | Primarily PPARγ | Generally considered anti-inflammatory or pro-resolving | Weak ligand for the pro-inflammatory GPR132 receptor.[4] Predominant in early atherosclerosis, where it may be protective.[4][5] |
| This compound | GPR132 (high affinity), PPARγ | Often pro-inflammatory, especially in chronic conditions | Potent activator of GPR132, driving pro-inflammatory signaling.[1][4] Becomes more abundant in advanced atherosclerotic lesions.[4][5] |
| F2-Isoprostanes | Marker of oxidative stress | Pro-inflammatory | 9-HODE levels show a strong positive correlation with F2-Isoprostanes post-exercise (r = 0.75), indicating a link to oxidative stress.[3] |
| Fatty Acid Binding Protein 4 (FABP4) | PPARγ-mediated | Pro-inflammatory, associated with metabolic disease | 9-HODE (10 µM) significantly increases FABP4 expression in THP-1 macrophages, an effect mediated by PPARγ, not GPR132.[5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its influence on the inflammatory cascade primarily through two distinct receptor systems: the G protein-coupled receptor GPR132 (also known as G2A) and the nuclear receptor PPARγ.
The GPR132 Pro-Inflammatory Pathway
This compound is a high-affinity endogenous ligand for GPR132.[4][6] Activation of this receptor, particularly in immune cells and keratinocytes, initiates a pro-inflammatory signaling cascade. This pathway is crucial for understanding this compound's role in chronic inflammatory states.
The PPARγ Modulatory Pathway
Both this compound and its isomer 13S-HODE can act as ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a transcription factor that plays a key role in regulating adipogenesis and inflammation.[7][8] The effects mediated through this pathway are often anti-inflammatory, creating a dual and sometimes opposing role for this compound.
Experimental Protocols
Accurate and reproducible data are paramount. Below are summarized methodologies for key experiments used to investigate the effects of this compound.
In Vitro Macrophage Differentiation and Stimulation
This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophages and their subsequent stimulation with this compound to analyze inflammatory responses.
Methodology Details:
-
Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: Cells are seeded into multi-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 5-100 ng/mL for 24-48 hours to induce differentiation into adherent, macrophage-like cells (M0).[9][10][11]
-
Resting Phase: The PMA-containing medium is removed, and cells are washed with PBS and incubated in fresh, complete medium for at least 24 hours. This step is critical to ensure cells return to a basal state.[9]
-
Stimulation: Differentiated M0 macrophages are treated with this compound (typically 1-10 µM) or a vehicle control (e.g., ethanol) for a specified period (e.g., 6, 12, or 24 hours).
-
Analysis:
-
Cytokine Secretion: Culture supernatants are collected to quantify secreted inflammatory mediators like IL-6 and IL-8 using ELISA or flow cytometry-based bead arrays.[5]
-
Gene Expression: Cells are lysed, and RNA is extracted for RT-qPCR analysis to measure the mRNA levels of target genes (e.g., IL6, IL8, FABP4, GPR132).[5]
-
Quantification of this compound and Other Mediators by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid mediators from biological samples.
Methodology Details:
-
Sample Preparation (Lipid Extraction):
-
To 200 µL of plasma or cell culture supernatant, add an internal standard mixture (containing deuterated standards like PGF2α-d4 and 15(S)-HETE-d8).
-
Perform lipid extraction using a solvent system, such as the Folch method (chloroform/methanol) or a liquid-liquid extraction with hexane/isopropanol.[12]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 85% methanol).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute lipids using a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[13][14]
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For 9-HODE, the precursor ion is [M-H]⁻ at m/z 295.2, and a specific product ion (e.g., m/z 171) is monitored for quantification, which distinguishes it from 13-HODE (product ion m/z 195).[12][15]
-
-
Quantification: Generate a calibration curve using serial dilutions of an authentic this compound standard and calculate the concentration in the unknown samples relative to the internal standard.
Conclusion
This compound is a multifaceted inflammatory mediator with a complex profile. Its pro-inflammatory actions, largely mediated by the GPR132 receptor, position it as a potential therapeutic target for chronic inflammatory diseases. Conversely, its ability to activate the generally anti-inflammatory PPARγ pathway highlights the need for a nuanced understanding of its roles. The balance between this compound and its isomer 13S-HODE, as well as the specific cellular context, appears critical in determining the ultimate inflammatory outcome. The experimental frameworks provided here offer robust methods for further dissecting these intricate relationships and evaluating novel therapeutic strategies targeting the linoleic acid metabolic network.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 11. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 9S-HODE-Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular responses induced by 9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a bioactive lipid mediator derived from linoleic acid. The specificity of this compound's actions is assessed by comparing its effects with those of its regioisomer, 13-hydroxy-10(Z),12(E)-octadecadienoic acid (13-HODE), and its oxidized metabolite, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE). This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the signaling pathways involved.
Data Presentation: Comparative Analysis of Cellular Responses
The cellular effects of this compound are primarily mediated through its interaction with the G protein-coupled receptor 132 (GPR132, also known as G2A) and the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ)[1][2]. The following tables summarize the quantitative data comparing the activities of this compound, 13-HODE, and 9-oxo-ODE on these receptors and their downstream cellular consequences.
Table 1: Comparative Receptor Activation
| Ligand | Receptor | Assay Type | Potency (EC50/Activity) | Reference |
| This compound | GPR132 | Calcium Mobilization / IP-1 Accumulation | ~1.26 - 7.5 µM | [2] |
| 13-HODE | GPR132 | Calcium Mobilization | ~6-fold weaker than this compound | [3] |
| 9-oxo-ODE | GPR132 | Not extensively studied | - | |
| This compound | PPARγ | Luciferase Reporter Assay | Weaker agonist activity compared to 13-HODE | [4] |
| 13-HODE | PPARγ | Luciferase Reporter Assay | Agonist | [4] |
| 13-oxo-ODE | PPARγ | Luciferase Reporter Assay / IL-8 Secretion | Potent agonist, more effective than 13-HODE | [5] |
Table 2: Comparison of Downstream Cellular Effects
| Cellular Response | This compound | 13-HODE | 9-oxo-ODE | Key Mediators |
| Inflammation | Pro-inflammatory | Anti-inflammatory | - | GPR132, PPARγ |
| Apoptosis | Induces apoptosis | Induces apoptosis | - | PPARγ |
| Cell Cycle | G2/M phase arrest | - | - | GPR132 |
| Lipid Metabolism | Increases FABP4 & CD36 expression | Increases FABP4 & CD36 expression | - | PPARγ |
| Intracellular Calcium | Potent induction | Weak induction | - | GPR132 |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for assessing its cellular effects.
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for assessing cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to ligand stimulation of GPR132.
Materials:
-
Cells expressing GPR132 (e.g., HEK293-GPR132)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed GPR132-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Establish a stable baseline reading for approximately 1-2 minutes.
-
Add the test compounds (this compound, 13-HODE, 9-oxo-ODE) at various concentrations.
-
Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm).
-
Normalize the data to the baseline fluorescence ratio.
-
Plot the peak change in the fluorescence ratio against the ligand concentration to determine the EC50 value.
-
PPARγ Transactivation Assay (Luciferase Reporter Assay)
Objective: To quantify the activation of PPARγ by different ligands.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPAR-responsive element (PPRE) driving a luciferase gene
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate the day before transfection.
-
Transfection:
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Ligand Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (this compound, 13-HODE, 9-oxo-ODE) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction against the ligand concentration to determine the EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of this compound at the desired concentration and for the desired duration. Include an untreated control.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of the this compound-treated cells to the untreated control.
-
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial 9S-HODE Standards for Researchers
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for generating accurate and reproducible data. 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a key bioactive lipid metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation and atherosclerosis. As such, high-purity this compound standards are crucial for in vitro and in vivo studies. This guide provides a head-to-head comparison of commercially available this compound standards, supported by detailed experimental protocols for independent verification.
Comparison of Commercial this compound Standards
| Parameter | Cayman Chemical | Santa Cruz Biotechnology | Sigma-Aldrich |
| Product Name | 9(S)-HODE | 9(S)-HODE | 9(S)-HODE, ≥98% (HPLC) |
| Purity | ≥98%[1] | ≥98%[2] | ≥98% (HPLC) |
| Formulation | A 1 mg/ml solution in ethanol[1] | Solution (concentration not specified) | 1 mg/mL in ethanol |
| CAS Number | 73543-67-6[1] | 73543-67-6[2] | 73543-67-6 |
| Molecular Formula | C₁₈H₃₂O₃[1] | C₁₈H₃₂O₃[2] | C₁₈H₃₂O₃ |
| Molecular Weight | 296.5[1] | 296.5[2] | 296.44 |
| Special Grades | 9(S)-HODE-d4 (internal standard)[3], 9(S)-HODE MaxSpec® Standard (for mass spectrometry) | Not specified | Not specified |
Note: Researchers should always refer to the lot-specific certificate of analysis for the most accurate and detailed information.
Biological Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways. It is a known ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[4][5][6] Additionally, this compound can signal through the G protein-coupled receptor 132 (GPR132), also known as G2A, which is implicated in pro-inflammatory responses and atherosclerosis.[5][7]
Caption: Signaling pathways of this compound involving GPR132 and PPARγ.
Experimental Protocols for Standard Verification
To independently assess the purity and concentration of commercial this compound standards, researchers can employ the following analytical techniques.
Experimental Workflow for Comparison
The following diagram outlines a general workflow for a head-to-head comparison of different commercial this compound standards.
Caption: A generalized workflow for the comparative analysis of this compound standards.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like this compound.
a. Sample Preparation and Hydrolysis:
For the analysis of total this compound (free and esterified) from biological matrices, a hydrolysis step is required.
-
To a plasma or tissue homogenate sample, add an internal standard, such as 9(S)-HODE-d4.[3]
-
Perform alkaline hydrolysis by adding a solution of potassium hydroxide (B78521) (e.g., 0.2 M NaOH) and incubating at 60°C for 30 minutes to release esterified this compound.[8]
-
Neutralize the sample with an acid (e.g., 1 N HCl).[9]
b. Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction using a solvent mixture such as a 2:1 chloroform/methanol solution.[9]
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[10]
c. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for the separation of this compound.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ion transitions for this compound (e.g., m/z 295 -> 171) and its deuterated internal standard.[11]
Quantification by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the high-throughput quantification of total 9-HODE. Several commercial ELISA kits are available for this purpose.[9][12][13]
a. Principle:
These assays are typically competitive ELISAs. 9-HODE in the sample or standard competes with a 9-HODE-enzyme conjugate (e.g., HRP-conjugated 9-HODE) for binding to a limited amount of anti-9-HODE antibody coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of 9-HODE in the sample.[12][13]
b. General Protocol:
-
Sample Preparation: Samples may require hydrolysis and extraction as described for the LC-MS/MS method to isolate 9-HODE.
-
Assay Procedure:
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the 9-HODE-enzyme conjugate to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Stop the reaction and measure the signal intensity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the concentration of 9-HODE in the samples by interpolating their signal on the standard curve.
-
By following these protocols, researchers can independently verify the quality of their commercial this compound standards and ensure the reliability of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. usbio.net [usbio.net]
- 13. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
Safety Operating Guide
Navigating the Safe Disposal of 9S-HODE: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. This guide provides essential, step-by-step procedures for the proper disposal of 9S-HODE (9(S)-hydroxy-10E,12Z-octadecadienoic acid), ensuring laboratory safety and regulatory compliance. Adherence to these guidelines is paramount for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to be aware of its properties and associated hazards. This compound is typically supplied as a solution in ethanol (B145695), a flammable liquid.
Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound, which is often supplied in an ethanol solution.
| Property | Value | Source |
| Physical Form | Solution in ethanol | [1][2][3] |
| Storage Temperature | -20°C | [1][4][5] |
| Flash Point (Ethanol) | 14.0 °C (57.2 °F) - closed cup | [1] |
| Hazard Classifications | Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A) | [1] |
| Signal Word | Danger | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical. The following protocol is based on best practices for handling flammable and hazardous chemical waste.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent paper).
-
Empty vials that once contained this compound.
-
-
Crucially, do not mix this compound waste with other waste streams unless their compatibility has been verified. Incompatible chemicals can lead to dangerous reactions.
2. Waste Collection and Containerization:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled.
-
-
Solid Waste:
-
Collect all contaminated solid waste in a separate, clearly labeled, and sealable container or a designated hazardous waste bag.
-
3. Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound in Ethanol".
-
The approximate concentration and volume.
-
The date of accumulation.
-
The primary hazards (e.g., "Flammable," "Irritant").
-
4. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area.
-
The storage location should be away from sources of ignition such as open flames, hot plates, and direct sunlight.
-
Ensure the container lids are tightly sealed to prevent evaporation and spills.
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. This can harm aquatic life and is a violation of environmental regulations.[6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
